Gastrin I (human) (sulfated)
Beschreibung
BenchChem offers high-quality Gastrin I (human) (sulfated) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gastrin I (human) (sulfated) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C97H124N20O34S2 |
|---|---|
Molekulargewicht |
2178.3 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |
InChI-Schlüssel |
WSLIFCVCCVWYQQ-RNXBIMIWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sulfated Human Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and mucosal cell growth. In its sulfated form, human Gastrin I acts as a high-affinity agonist for the cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor (GPCR). This binding event initiates a cascade of intracellular signaling pathways, primarily through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent downstream signaling. This technical guide provides a comprehensive overview of the mechanism of action of sulfated human Gastrin I, with a focus on its interaction with the CCK2R and the subsequent signaling cascades. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Gastrin is a key gastrointestinal hormone responsible for stimulating gastric acid secretion.[1] It exists in various isoforms, with Gastrin I (G17) being a prominent form. The biological activity of gastrin is significantly influenced by post-translational modifications, particularly sulfation of a tyrosine residue.[2] Sulfated Gastrin I exhibits a high affinity for the cholecystokinin 2 receptor (CCK2R), which is expressed on various cell types in the stomach, including parietal cells and enterochromaffin-like (ECL) cells.[1][3] The activation of CCK2R by sulfated Gastrin I is a critical event in both physiological processes and pathological conditions, including certain types of cancer.[4] This guide will delve into the molecular mechanisms underlying the action of sulfated human Gastrin I.
Receptor Binding and Activation
Sulfated human Gastrin I primarily exerts its effects by binding to the CCK2R.[1] This interaction is characterized by high affinity, and sulfation of the gastrin molecule has been shown to increase its affinity for the receptor.[5][6]
Quantitative Data on Receptor Binding
The binding affinity of gastrin analogues to the CCK2R is typically determined through radioligand binding assays. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating higher affinity.
| Ligand | Receptor | Preparation | Kd (nM) | Reference |
| Sulfated Gastrin-17 (Gastrin-17-II) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 0.08 | [5] |
| Desulfated Gastrin-17 (Gastrin-17-I) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 1.5 | [5] |
| Cholecystokinin-8 (CCK-8) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 0.4 | [5] |
| Desulfated CCK-8 | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 28 | [5] |
Primary Signaling Pathway: The Gq-PLC-Ca2+ Axis
Upon binding of sulfated Gastrin I, the CCK2R undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein. The CCK2R primarily couples to the Gq alpha subunit (Gαq).[7]
Signaling Cascade
-
Gq Activation: The activated CCK2R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).
Signaling Pathway Diagram
Downstream Signaling Cascades
The initial signals generated by the Gq-PLC pathway propagate through several downstream cascades, leading to diverse cellular responses, including cell proliferation, gene expression, and gastric acid secretion.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Gastrin I is a known mitogen, and its proliferative effects are partly mediated by the activation of the MAPK/ERK pathway.
-
PKC-mediated Activation: Activated PKC can phosphorylate and activate Raf kinase.
-
ERK Activation: Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2 (p44/42 MAPK).
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes involved in cell cycle progression, like Cyclin D1.[4]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another crucial signaling route activated by Gastrin I, playing a role in cell survival and proliferation. The exact mechanism of PI3K activation downstream of CCK2R can be complex and may involve cross-talk with other receptor tyrosine kinases.
Downstream Signaling Diagram
Experimental Protocols
Radioligand Binding Assay for CCK2R
This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for the CCK2R.
Materials:
-
Cell membranes expressing CCK2R
-
Radiolabeled ligand (e.g., 125I-Gastrin I)
-
Unlabeled sulfated Gastrin I (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[8]
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)[8]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled sulfated Gastrin I in binding buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of cell membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue)[8]
-
50 µL of unlabeled Gastrin I dilution or buffer (for total binding)
-
50 µL of radiolabeled Gastrin I at a fixed concentration (near its Kd).
-
-
To determine non-specific binding, add a high concentration of unlabeled Gastrin I to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the binding by rapid vacuum filtration through the filter plate.
-
Wash the filters four times with ice-cold wash buffer.[8]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Gastrin-Induced Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to Gastrin I stimulation.
Materials:
-
Cells expressing CCK2R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Sulfated Gastrin I
-
Fluorescence plate reader with automated injection
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Inject a solution of sulfated Gastrin I at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Western Blot for Gastrin-Induced ERK Phosphorylation
This protocol detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
Cells expressing CCK2R
-
Sulfated Gastrin I
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with sulfated Gastrin I for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
Experimental Workflow Diagram
References
- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Biological Functions of Sulfated Human Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion and the maintenance of the gastric mucosa.[1] It exists in various isoforms, with Gastrin I being a prominent form in humans. A key post-translational modification of Gastrin I is the sulfation of its tyrosine residue, leading to the formation of sulfated Gastrin I (Gastrin II). While both sulfated and non-sulfated forms are biologically active, the significance of this sulfation has been a subject of extensive research. This technical guide provides an in-depth overview of the core biological functions of sulfated human Gastrin I, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Data Presentation: Quantitative Analysis of Sulfated Gastrin I Bioactivity
The biological activity of sulfated Gastrin I has been quantified in various studies, particularly in comparison to its non-sulfated counterpart and other gastrin-related peptides. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Effects of Sulfated and Non-Sulfated Gastrin-17 on Gastric Acid Secretion in Humans [2][3][4]
| Parameter | Sulfated Gastrin-17 | Non-Sulfated Gastrin-17 | Significance |
| Maximal Acid Response (mmol/h) | 35.7 +/- 4.3 | 39.8 +/- 7.5 | Not Significant (NS) |
| 50% Effective Dose (pmol/kg/h) | 22.2 +/- 6.7 | 29.3 +/- 5.8 | Not Significant (NS) |
| 50% Effective Serum Concentration (pmol/l) | 34.7 +/- 5.0 | 42.5 +/- 11.8 | Not Significant (NS) |
Table 2: Pharmacokinetics of Sulfated and Non-Sulfated Gastrin Peptides in Humans [5][6]
| Peptide | Half-life (min) | Metabolic Clearance Rate (MCR) (ml·kg⁻¹·min⁻¹) | Apparent Volume of Distribution (Vd) (ml/kg) |
| Non-sulfated Gastrin-17 | 5.3 ± 0.3 | 16.5 ± 1.3 | 124.3 ± 9.6 |
| Sulfated Gastrin-6 | 2.1 ± 0.3 | 42.8 ± 3.7 | 139.0 ± 30.5 |
| Non-sulfated Gastrin-6 | 1.9 ± 0.3 | 139.4 ± 9.6 | 392.0 ± 81.6 |
Table 3: Receptor Binding Affinities (Kd) for Gastrin and CCK Receptors [7]
| Peptide | Gastrin Receptor (Kd, nM) | CCK Receptor (Relative Potency) |
| Sulfated Gastrin-17 (Gastrin-17-II) | 0.08 | des(SO3)CCK-8 = Gastrin-17-II > Gastrin-17-I |
| Non-sulfated Gastrin-17 (Gastrin-17-I) | 1.5 | |
| CCK-8 | 0.4 | CCK-8 >> des(SO3)CCK-8 |
| Desulfated CCK-8 | 28 |
Core Biological Functions
Sulfated human Gastrin I, like its non-sulfated form, exerts its physiological effects primarily through the cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor.[8][9][10]
Regulation of Gastric Acid Secretion
A primary and well-established function of gastrin is the stimulation of gastric acid secretion from parietal cells in the stomach lining.[1][11] Studies in humans have shown that sulfated and non-sulfated Gastrin-17 have similar potencies in stimulating gastric acid secretion, with no significant difference in their maximal acid response or effective doses.[2][3][4] The process is initiated by the binding of gastrin to CCKB receptors on enterochromaffin-like (ECL) cells, which triggers the release of histamine.[11][12] Histamine then acts on H2 receptors on parietal cells to stimulate the H+/K+ ATPase proton pump, leading to acid secretion.[13]
Trophic Effects on Gastric Mucosa
Gastrin is a potent trophic factor for the gastric mucosa, promoting the proliferation and maintenance of gastric epithelial cells.[1][5] This includes stimulating the maturation of parietal cells and the growth of the fundic mucosa.[14] The mitogenic effects of gastrin are mediated through the CCKB receptor and involve the activation of downstream signaling pathways that lead to cell growth and proliferation.[15]
Other Physiological Roles
Beyond its effects on the stomach, sulfated gastrin has been shown to influence other physiological processes. In cattle, it stimulates the release of ghrelin and growth hormone while inhibiting insulin (B600854) secretion.[16] Gastrin also increases antral muscle mobility, promotes stomach contractions, and plays a role in the relaxation of the ileocecal sphincter.[14]
Signaling Pathways of Sulfated Gastrin I
The binding of sulfated Gastrin I to the CCKB receptor initiates a cascade of intracellular signaling events. The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10]
Activation of the CCKB receptor by sulfated Gastrin I leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[15] These events lead to the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately results in the physiological responses of acid secretion and cell proliferation.[15][17]
Caption: Signaling pathway of sulfated Gastrin I via the CCKB receptor.
Experimental Protocols
Measurement of Gastric Acid Secretion in Humans
This protocol is a generalized representation based on methodologies described in the literature.[3][18][19][20]
References
- 1. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Gastrin and the enterochromaffin-like cell: an acid update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfated gastrin stimulates ghrelin and growth hormone release but inhibits insulin secretion in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interaction Between Sulfated Human Gastrin I and the CCK2 Receptor
This technical guide provides a comprehensive overview of the molecular interactions between sulfated human Gastrin I and its cognate receptor, the cholecystokinin (B1591339) 2 receptor (CCK2R). This interaction is pivotal in various physiological processes, including the regulation of gastric acid secretion and mucosal growth, and is implicated in the pathophysiology of certain cancers.[1][2][3] This document details the binding kinetics, signaling pathways, and experimental methodologies essential for research and development in this field.
Quantitative Data on Ligand-Receptor Interaction
The affinity and potency of Gastrin I and related peptides for the CCK2 receptor have been quantified through various in vitro assays. The CCK2 receptor, also known as the gastrin receptor, binds both gastrin and cholecystokinin (CCK) with high affinity.[4] While some studies suggest the receptor does not strongly discriminate between sulfated and non-sulfated ligands, others have demonstrated that sulfation can enhance binding affinity.[5][6] The data presented below are derived from competitive binding and functional assays.
Table 1: Binding Affinity of Gastrin and Related Peptides for the CCK2 Receptor
This table summarizes the equilibrium dissociation constants (Kd) and inhibition constants (Ki) from radioligand binding assays. These values indicate the concentration of a ligand required to occupy 50% of the receptors at equilibrium.
| Ligand | Assay Type | Radioligand | Preparation | Kd / Ki (nM) | Source |
| Gastrin-17 (Sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 0.08 (Kd) | [7] |
| Gastrin-17 (Non-sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 1.5 (Kd) | [7] |
| CCK-8 (Sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 0.4 (Kd) | [7] |
| CCK-8 (Non-sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 28 (Kd) | [7] |
| CCK-8 (Sulfated) | Saturation Binding | ¹²⁵I-CCK-8 | Human Recombinant Membranes | 0.22 (Kd) | [8] |
| Gastrin, CCK-8, CCK-58 | Competitive Binding | Not Specified | Not Specified | ~0.3 - 1.0 (Ki) | [9] |
Table 2: Functional Potency of Gastrin and Related Peptides at the CCK2 Receptor
This table presents the half-maximal effective concentrations (EC50) from cell-based functional assays, which measure the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Ligand | Assay Type | Measured Response | Cell Line | EC50 (nM) | Source |
| Little Gastrin I | IP-One Accumulation | TR-FRET | 1321N1 | 0.63 | [10] |
| Sincalide (CCK-8) | IP-One Accumulation | TR-FRET | 1321N1 | 0.82 | [10] |
| Pentagastrin | IP-One Accumulation | TR-FRET | 1321N1 | 1.2 | [10] |
| Gastrin Tetrapeptide | IP-One Accumulation | TR-FRET | 1321N1 | 17.0 | [10] |
CCK2 Receptor Signaling Pathways
The CCK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq family of G proteins.[11][12] The binding of an agonist like sulfated Gastrin I induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that mediate the peptide's physiological effects, including cell proliferation and gastric acid secretion.[3][11][13]
Upon activation, the Gαq subunit stimulates phospholipase Cβ (PLCβ).[14][11] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[12] The subsequent increase in intracellular Ca²⁺, along with DAG, activates isoforms of protein kinase C (PKC).[3][14]
These initial events lead to the activation of multiple downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, the PI3K/AKT pathway, and Src tyrosine kinase, ultimately promoting cellular responses like proliferation and differentiation.[11][15]
Experimental Protocols
Studying the interaction between Gastrin I and the CCK2 receptor requires robust and validated experimental methods. Radioligand binding assays are the gold standard for quantifying binding affinity, while functional assays measure the downstream consequences of receptor activation.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a non-radioactive test compound (e.g., sulfated Gastrin I) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express a high density of human CCK2 receptors.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of cell membranes expressing the CCK2 receptor.
-
Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8).[8]
-
Add varying concentrations of the unlabeled competitor ligand (sulfated Gastrin I).
-
For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of control wells.[8]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]
-
-
Separation and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Measure the radioactivity retained on each filter using a scintillation or gamma counter.
-
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
References
- 1. Gastrin [vivo.colostate.edu]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Premises for Cholecystokinin and Gastrin Peptides in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gastrin - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
The Critical Role of Tyrosyl Sulfation in Modulating Gastrin I Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of tyrosine O-sulfation in the biological activity of Gastrin I. Gastrin I, a primary hormonal regulator of gastric acid secretion and mucosal growth, exists in both sulfated (Gastrin-II) and non-sulfated (Gastrin-I) forms. The post-translational addition of a sulfate (B86663) group to the tyrosine residue significantly influences its receptor binding affinity, potency, and overall physiological function. This document provides a comprehensive overview of the biochemical significance of Gastrin I sulfation, detailed comparisons of the activity of its sulfated and non-sulfated forms, relevant experimental methodologies, and the signaling pathways involved.
Biochemical Significance of Gastrin I Sulfation
Gastrin is a peptide hormone synthesized in G-cells of the gastric antrum and duodenum.[1] The primary bioactive form, Gastrin-17, can undergo O-sulfation at the tyrosyl residue, a modification that has been shown to impact its interaction with its primary receptor, the cholecystokinin (B1591339) 2 receptor (CCK2R), as well as the cholecystokinin 1 receptor (CCK1R).[1][2] While both sulfated and non-sulfated gastrin bind to the CCK2R with high affinity, sulfation significantly enhances the affinity of gastrin for the CCK1R, a receptor for which cholecystokinin (CCK) is the primary ligand.[3][4] This cross-reactivity has important physiological implications, particularly in tissues where both receptor subtypes are expressed.
The degree of gastrin sulfation can vary depending on the tissue and physiological state. For instance, in the antrum and duodenum of healthy individuals, approximately 45% of gastrins are sulfated.[5] However, this proportion can change in hypergastrinemic states.[6] The enzymatic process of sulfation is catalyzed by tyrosylprotein sulfotransferase (TPST), which transfers a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the tyrosine residue.[7]
Comparative Analysis of Sulfated vs. Non-Sulfated Gastrin I Activity
The sulfation of Gastrin I has a demonstrable effect on its biological activity, particularly concerning receptor binding and stimulation of gastric acid secretion.
Receptor Binding Affinity
Sulfation of Gastrin-17 (G-17) increases its affinity for both gastrin (CCK2R) and CCK (CCK1R) receptors.[3] However, the magnitude of this effect is more pronounced for the CCK1R. The CCK2R exhibits a high affinity for both sulfated and non-sulfated gastrin, as well as for CCK.[2] In contrast, the CCK1R displays a high affinity for sulfated CCK and a significantly lower affinity for non-sulfated CCK and gastrin.[4]
Table 1: Comparative Binding Affinities (Kd) of Sulfated and Non-Sulfated Gastrin I and Related Peptides for Gastrin (CCK2R) Receptors
| Peptide | Dissociation Constant (Kd) for Gastrin Receptor (nM) |
| Sulfated Gastrin-17 (Gastrin-II) | 0.08[3] |
| Non-sulfated Gastrin-17 (Gastrin-I) | 1.5[3] |
| Cholecystokinin-8 (CCK-8) | 0.4[3] |
| Desulfated Cholecystokinin-8 | 28[3] |
Data from studies on guinea pig pancreatic acini.[3]
Gastric Acid Secretion
The influence of sulfation on gastrin-stimulated gastric acid secretion has been a subject of investigation with some apparently conflicting results depending on the gastrin peptide length. Studies on Gastrin-17 in humans have shown that tyrosine O-sulfation does not significantly alter its potency in stimulating gastric acid secretion.[8][9]
However, for shorter gastrin peptides like Gastrin-6, sulfation appears to enhance its biological activity.[1] Sulfated Gastrin-6 demonstrated a higher efficacy in stimulating maximal acid output compared to its non-sulfated counterpart.[1][10]
Table 2: Pharmacodynamic Parameters of Sulfated and Non-Sulfated Gastrin Peptides on Gastric Acid Secretion in Humans
| Peptide | Maximum Acid Output (mmol H+/50 min) | EC50 (pmol/L) |
| Non-sulfated Gastrin-17 | 28.3 ± 2.0 | 43 ± 6 |
| Sulfated Gastrin-6 | 24.5 ± 2.0 | 24 ± 2 |
| Non-sulfated Gastrin-6 | 19.3 ± 2.3 | 25 ± 2 |
Data are presented as mean ± SEM.[10]
Other Biological Activities
Beyond gastric acid secretion, sulfated gastrin has been shown to influence other physiological processes. For example, it can stimulate the release of ghrelin and growth hormone while inhibiting insulin (B600854) secretion in cattle.[11] Gastrin also exerts a trophic effect on the gastric mucosa, stimulating the proliferation of enterochromaffin-like (ECL) cells.[12]
Signaling Pathways Modulated by Gastrin I Sulfation
Gastrin exerts its effects by binding to the CCK2R, a G protein-coupled receptor (GPCR).[13] Upon ligand binding, the receptor activates several intracellular signaling cascades, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as histamine (B1213489) release from ECL cells, which then stimulates acid secretion from parietal cells.[2]
While both sulfated and non-sulfated gastrin activate the CCK2R, the differential binding affinities, particularly for the CCK1R, suggest that sulfation can modulate the overall signaling landscape, especially in tissues co-expressing both receptor subtypes.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of sulfated and non-sulfated gastrin to their receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., CCK2R-transfected CHO cells) or from tissues known to express the receptor (e.g., gastric mucosa).[14]
-
Radioligand: Use a radiolabeled ligand, such as 125I-Gastrin-17, at a fixed concentration.
-
Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled competitor peptides (sulfated and non-sulfated Gastrin I).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 30°C).[14]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT or BrdU)
These assays are used to assess the effect of sulfated and non-sulfated gastrin on cell growth and proliferation.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells (e.g., AGS gastric adenocarcinoma cells) in a 96-well plate and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of sulfated and non-sulfated Gastrin I for a specified period (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to an untreated control.
Methodology (BrdU Incorporation Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.
-
BrdU Labeling: Add BrdU (bromodeoxyuridine) to the cell culture medium and incubate for a few hours. BrdU, a synthetic analog of thymidine, will be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Conclusion
The sulfation of Gastrin I is a critical post-translational modification that significantly modulates its biological activity. While its effect on gastric acid secretion stimulated by Gastrin-17 in humans appears to be minimal, sulfation enhances the affinity of gastrin for both CCK1 and CCK2 receptors and increases the efficacy of shorter gastrin fragments. For researchers and professionals in drug development, understanding the nuances of Gastrin I sulfation is essential for the design of potent and selective ligands targeting gastrin and CCK receptors, and for elucidating the complex physiological roles of this important hormone in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Premises for Cholecystokinin and Gastrin Peptides in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Enzymatic sulfation of gastrin in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does sulfation of gastrin influence gastric acid secretion in man? | Semantic Scholar [semanticscholar.org]
- 10. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfated gastrin stimulates ghrelin and growth hormone release but inhibits insulin secretion in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrokine 1 inhibits gastrin-induced cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Physiological Effects of Sulfated Human Gastrin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrin I, a peptide hormone, is a primary regulator of gastric acid secretion and plays a crucial role in the trophic maintenance of the gastrointestinal mucosa.[1][2][3] It exists in various isoforms, with Gastrin-17 (G-17) being a principal circulating form. Gastrin I can undergo post-translational modification, notably sulfation of the tyrosine residue at position 12, to form sulfated Gastrin I. This modification can influence its metabolic fate and, in some contexts, its biological activity.[4][5] The physiological effects of gastrin are mediated primarily through the cholecystokinin-B receptor (CCK2R), a G-protein coupled receptor (GPCR) found on parietal and enterochromaffin-like (ECL) cells in the stomach.[6][7] Understanding the specific in vivo effects of sulfated Gastrin I is critical for elucidating its role in both normal physiology and pathological conditions, including hypergastrinemic states and gastrointestinal malignancies.[8][9][10]
Receptor Binding and Biological Activity
The biological actions of gastrin are initiated by its binding to the CCK2R, which exhibits high affinity for both gastrin and cholecystokinin (B1591339) (CCK).[6][11] Sulfation of the tyrosine moiety in Gastrin I has been shown to significantly enhance its binding affinity for the gastrin receptor.
Receptor Binding Affinity
Studies on guinea pig pancreatic acini demonstrate that sulfation increases the affinity of Gastrin-17 for the gastrin receptor by nearly 20-fold compared to its non-sulfated counterpart.[4] While the CCK2R binds both sulfated and non-sulfated gastrin, the CCK1 receptor (formerly CCK-A) shows a marked preference for sulfated ligands like CCK, and binds gastrin with a much lower affinity.[4][12]
Table 1: Comparative Binding Affinities for Gastrin Receptors
| Ligand | Dissociation Constant (Kd) for Gastrin Receptor |
|---|---|
| Sulfated Gastrin-17 (G-17-II) | 0.08 nM |
| Non-sulfated Gastrin-17 (G-17-I) | 1.5 nM |
| Cholecystokinin-8 (CCK-8) | 0.4 nM |
| Desulfated CCK-8 | 28 nM |
Data derived from studies on guinea pig pancreatic acini.[4]
Core Physiological Effects In Vivo
Gastric Acid Secretion
Gastrin is the most potent known stimulus for gastric acid secretion.[7] It acts directly on parietal cells and indirectly by stimulating histamine (B1213489) release from ECL cells, which in turn acts on parietal cells in a paracrine manner.[7][13] In vivo studies in humans have investigated whether sulfation alters the acid-stimulating potency of Gastrin-17. The results indicate that tyrosine sulfation does not significantly influence the gastric acid secretory potency of Gastrin-17 in humans.[14][15] Similar maximal acid responses, 50% effective doses (ED50), and 50% effective concentrations (EC50) were observed for both sulfated and non-sulfated forms.[14]
However, for the smaller circulating form, Gastrin-6, sulfation appears to increase its efficacy, resulting in a higher maximal acid output compared to non-sulfated Gastrin-6, though still lower than that of Gastrin-17.[16][17]
Table 2: In Vivo Effects of Sulfated vs. Non-sulfated Gastrin on Gastric Acid Secretion in Humans
| Gastrin Form | Maximal Acid Response | 50% Effective Dose (ED50) | 50% Effective Concentration (EC50) |
|---|---|---|---|
| Gastrin-17 | |||
| Sulfated G-17 | 35.7 ± 4.3 mmol/h[14][15] | 22.2 ± 6.7 pmol/kg/h[14][15] | 34.7 ± 5.0 pmol/L[14] |
| Non-sulfated G-17 | 39.8 ± 7.5 mmol/h[14][15] | 29.3 ± 5.8 pmol/kg/h[14][15] | 42.5 ± 11.8 pmol/L[14] |
| Gastrin-6 vs. Gastrin-17 | |||
| Sulfated G-6 | 24.5 ± 2.0 mmol H+/50 min[16][17] | - | 24 ± 2 pmol/L[16][17] |
| Non-sulfated G-6 | 19.3 ± 2.3 mmol H+/50 min[16][17] | - | 25 ± 2 pmol/L[16][17] |
| Non-sulfated G-17 | 28.3 ± 2.0 mmol H+/50 min[16][17] | - | 43 ± 6 pmol/L[16][17] |
Note: Data for G-17 and G-6 were obtained from separate studies with different protocols and are not directly comparable. The G-17 study showed no significant difference (NS) between sulfated and non-sulfated forms.
Trophic Effects: Cell Proliferation and Differentiation
Gastrin exerts significant growth-promoting effects on the gastric mucosa, particularly on the ECL and parietal cell populations.[13][18][19] This trophic action is critical for maintaining mucosal integrity.[1] Chronic hypergastrinemia, whether due to pathological conditions like Zollinger-Ellison syndrome or long-term use of proton pump inhibitors, leads to hyperplasia of ECL cells, which can progress to neuroendocrine tumors.[8][10] Gastrin's proliferative effects are also implicated in the growth of various gastrointestinal cancers, including gastric and colorectal carcinomas, where it can act in an autocrine or paracrine fashion.[9][20][21][22]
Pharmacokinetics In Vivo
Sulfation plays a more pronounced role in the metabolism and clearance of gastrin than in its acid-stimulating activity. Studies in humans have shown that sulfation protects Gastrin-17 from metabolism, resulting in a half-life that is two to five times longer than its unsulfated counterpart.[5] In contrast, for the smaller Gastrin-6 peptide, sulfation significantly decreases its metabolic clearance rate (MCR) compared to the non-sulfated form, thereby enhancing its efficacy.[16][17]
Table 3: Comparative Pharmacokinetics of Gastrin Peptides in Humans
| Gastrin Form | Half-life (t½) | Metabolic Clearance Rate (MCR) | Apparent Volume of Distribution (Vd) |
|---|---|---|---|
| Gastrin-6 | |||
| Sulfated G-6 | 2.1 ± 0.3 min[16][17] | 42.8 ± 3.7 mL·kg⁻¹·min⁻¹[16][17] | 139.0 ± 30.5 mL/kg[16][17] |
| Non-sulfated G-6 | 1.9 ± 0.3 min[16][17] | 139.4 ± 9.6 mL·kg⁻¹·min⁻¹[16][17] | 392.0 ± 81.6 mL/kg[16][17] |
| Gastrin-17 | |||
| Non-sulfated G-17 | 5.3 ± 0.3 min[16][17] | 16.5 ± 1.3 mL·kg⁻¹·min⁻¹[16][17] | 124.3 ± 9.6 mL/kg[16][17] |
| Sulfated G-17 | 2-5x longer than non-sulfated G-17[5] | - | - |
Note: Quantitative data for Sulfated G-17 MCR and Vd were not specified in the cited sources.
Signaling Pathways
Binding of sulfated Gastrin I to the CCK2R on target cells initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[1][23] The CCK2R couples primarily through Gq and Gα12/13 proteins to activate multiple downstream pathways responsible for cell proliferation, differentiation, and inhibition of apoptosis.[20][24]
Caption: Gastrin I signaling via the CCK2R activates multiple pathways.
Experimental Protocols
In Vivo Assessment of Gastric Acid Secretion in Humans
This protocol provides a generalized framework based on methodologies used in human studies to compare the acid-stimulating effects of sulfated and non-sulfated gastrin.[14][15]
Objective: To determine and compare the dose-response relationship of sulfated and non-sulfated human Gastrin-17 on gastric acid secretion in vivo.
Subjects: A cohort of healthy human volunteers (e.g., n=6) after providing informed consent.[14]
Materials:
-
Synthetic sulfated human Gastrin-17
-
Synthetic non-sulfated human Gastrin-17
-
Sterile saline for infusion
-
Nasogastric tube
-
Aspiration pump
-
pH meter or autotitrator
-
Equipment for intravenous infusion
Procedure:
-
Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach for gastric juice collection. An intravenous line is established for peptide infusion.
-
Basal Secretion: Gastric juice is collected for a baseline period (e.g., 60 minutes) to measure basal acid output.
-
Peptide Infusion: A stepwise intravenous infusion of either sulfated or non-sulfated Gastrin-17 is administered. Doses are escalated at set intervals (e.g., every 30-60 minutes). A typical dose range is 12.7 to 478 pmol/kg/h.[14][15] The two forms of gastrin are tested on separate days in a randomized order.
-
Sample Collection: Gastric juice is collected continuously throughout the infusion period, divided into aliquots corresponding to each dose interval. Blood samples are drawn periodically to determine serum gastrin concentrations.
-
Analysis:
-
The volume of each gastric juice sample is measured.
-
The acid concentration is determined by titration with NaOH to a pH of 7.0.
-
Acid output is calculated (mmol/h) for each dose interval.
-
Dose-response curves are constructed to calculate the maximal acid response (Vmax) and the dose required to achieve 50% of the maximal response (ED50).
-
Caption: Workflow for in vivo analysis of gastrin-stimulated acid secretion.
Conclusion
Sulfated human Gastrin I is a potent regulator of gastric physiology. While its sulfation significantly enhances receptor binding affinity and substantially alters its pharmacokinetic profile by protecting it from degradation, this modification does not appear to significantly impact its primary role in stimulating gastric acid secretion in humans, at least for the Gastrin-17 form.[4][5][14] The primary in vivo effects of sulfated Gastrin I, mediated through the CCK2R, encompass the potent stimulation of gastric acid and the critical trophic maintenance of the gastric mucosa. Its role as a growth factor becomes particularly relevant in pathological states of hypergastrinemia, where it is implicated in the development of neuroendocrine tumors and other gastrointestinal cancers. The data underscore the importance of considering post-translational modifications when evaluating the complete physiological and pathophysiological profile of peptide hormones.
References
- 1. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The production and role of gastrin-17 and gastrin-17-gly in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | The central role of gastrin in gastric cancer [frontiersin.org]
- 9. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 20. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gastrin: growth enhancing effects on human gastric and colonic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
Gastrin I (Human, Sulfated) Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth. Its sulfated form, Gastrin I (human), exerts its pleiotropic effects by activating a complex network of intracellular signaling pathways upon binding to its cognate receptor. This technical guide provides an in-depth exploration of the core signaling cascades initiated by sulfated human Gastrin I, with a focus on the molecular mechanisms, key effector proteins, and their physiological and pathophysiological relevance, particularly in the context of cell proliferation and cancer. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting gastrin-mediated pathways.
Introduction
Gastrin is a key regulator of gastrointestinal physiology, primarily known for its role in stimulating gastric acid secretion. The biologically active forms of gastrin, including sulfated Gastrin I, are processed from a larger precursor molecule, preprogastrin. Gastrin exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor (GR), a G-protein coupled receptor (GPCR). The activation of CCKBR by Gastrin I initiates a cascade of intracellular signaling events that ultimately modulate cellular functions such as proliferation, migration, and apoptosis. Dysregulation of gastrin signaling has been implicated in various pathological conditions, including the development and progression of gastrointestinal cancers. This guide will provide a detailed overview of the primary signaling pathways activated by sulfated human Gastrin I.
The Gastrin Receptor: Cholecystokinin B Receptor (CCKBR)
The primary receptor for Gastrin I is the CCKBR, a member of the GPCR superfamily. CCKBR binds both gastrin and cholecystokinin (CCK) with high affinity. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.
Core Signaling Pathways of Gastrin I
Sulfated human Gastrin I activates multiple downstream signaling pathways upon binding to the CCKBR. The major cascades include the Gq/Phospholipase C pathway, the G12/13/RhoA pathway, and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway. Additionally, the PI3K/Akt and STAT3 signaling pathways are also implicated in gastrin-mediated cellular responses.
Gq/Phospholipase C (PLC) Pathway
Activation of the CCKBR by Gastrin I leads to the coupling and activation of the Gq family of G proteins. This initiates the following cascade:
-
Gαq activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C-β (PLCβ).
-
PIP2 hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) activation: The increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including cell proliferation and gene expression.
G12/13-RhoA Pathway
In addition to Gq, the CCKBR can also couple to the G12/13 family of G proteins, leading to the activation of the RhoA signaling pathway. This pathway is crucial for regulating cell migration and cytoskeletal organization.
-
Gα12/13 activation: Upon Gastrin I binding, the Gα12/13 subunit is activated.
-
RhoGEF activation: Activated Gα12/13 stimulates the activity of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).
-
RhoA activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.
-
ROCK activation: Active, GTP-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
-
Cytoskeletal rearrangement: ROCK phosphorylates various substrates that are involved in the regulation of the actin cytoskeleton, leading to changes in cell shape, motility, and invasion.
EGFR Transactivation and MAPK/ERK Pathway
Gastrin I can also induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This process links GPCR signaling to the potent mitogenic MAPK/ERK pathway.
-
Metalloprotease activation: Gastrin I binding to CCKBR leads to the activation of matrix metalloproteases (MMPs).
-
EGFR ligand release: Activated MMPs cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), releasing them into the extracellular space.
-
EGFR activation: The released EGFR ligands bind to and activate the EGFR.
-
Grb2/Sos recruitment: Activated EGFR recruits the adaptor protein Grb2 and the guanine nucleotide exchange factor Son of sevenless (Sos).
-
Ras activation: The Grb2-Sos complex activates the small GTPase Ras by promoting GDP-GTP exchange.
-
MAPK cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase).
-
Gene transcription: Phosphorylated ERK translocates to the nucleus and activates transcription factors, such as Elk-1, leading to the expression of genes involved in cell proliferation and survival.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade activated by Gastrin I, playing a critical role in cell survival and proliferation.
-
PI3K activation: Gastrin I binding to CCKBR can lead to the activation of PI3K, although the exact mechanism of coupling is not fully elucidated and may involve Gβγ subunits or EGFR transactivation.
-
PIP3 generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
PDK1 and Akt recruitment: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).
-
Akt activation: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases like mTORC2.
-
Downstream effects: Activated Akt phosphorylates a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated in gastrin signaling, particularly in the context of inflammation and cancer.
-
JAK activation: Gastrin I-induced signaling, potentially through Src family kinases or EGFR transactivation, can lead to the activation of Janus kinases (JAKs).
-
STAT3 phosphorylation: Activated JAKs phosphorylate STAT3 on a critical tyrosine residue.
-
Dimerization and nuclear translocation: Phosphorylated STAT3 molecules form homodimers or heterodimers and translocate to the nucleus.
-
Gene transcription: In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription. STAT3 target genes are involved in cell proliferation, survival, and angiogenesis.
Quantitative Data on Gastrin I Signaling
A comprehensive compilation of quantitative data for Gastrin I signaling is essential for understanding the potency and efficacy of this hormone. Due to technical limitations during the preparation of this guide, an exhaustive search for all relevant quantitative parameters could not be completed. However, the following table summarizes some of the available data.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | |||
| Gastrin I vs. [125I]Gastrin I | ~1 nM | AR42J cells | |
| Functional Response (EC50) | |||
| Gastric epithelial cell proliferation | 6.2 pM | Not specified | |
| Histamine secretion | 0.014 nM | Not specified |
Experimental Protocols
Detailed methodologies are critical for the reproducible investigation of Gastrin I signaling pathways. The following sections outline the general principles and key steps for several essential experimental protocols.
Measurement of Intracellular Calcium Mobilization
Principle: This assay measures changes in intracellular free calcium concentration ([Ca2+]i) in response to Gastrin I stimulation using a fluorescent calcium indicator, such as Fura-2 AM.
General Protocol:
-
Cell Culture: Plate cells (e.g., AR42J) on glass coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM in a physiological buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Stimulation and Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a buffer containing a known concentration of Gastrin I.
-
Data Acquisition: Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.
Western Blot Analysis of ERK1/2 Phosphorylation
Principle: This technique detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2 using a phospho-specific antibody.
General Protocol:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.
-
Gastrin Stimulation: Treat the cells with Gastrin I at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
RhoA Activation Assay (G-LISA)
Principle: The G-LISA is a quantitative ELISA-based assay that measures the amount of active, GTP-bound RhoA in cell lysates.
General Protocol:
-
Cell Culture and Stimulation: Culture and treat cells with Gastrin I as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells with the provided lysis buffer.
-
Assay Procedure:
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Active RhoA in the lysate will bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add an HRP-conjugated secondary antibody.
-
Add an HRP substrate and measure the absorbance to quantify the amount of active RhoA.
-
Cell Proliferation Assay (MTT/XTT Assay)
Principle: These colorimetric assays measure cell proliferation based on the metabolic activity of the cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Gastrin Treatment: Treat the cells with various concentrations of Gastrin I.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to the wells and incubate for a few hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Conclusion
Sulfated human Gastrin I initiates a complex and interconnected network of signaling pathways that are fundamental to its physiological and pathological functions. The activation of the CCKBR triggers multiple cascades, including the Gq/PLC, G12/13/RhoA, and transactivation of the EGFR leading to MAPK/ERK signaling, as well as the PI3K/Akt and STAT3 pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for the development of novel therapeutic strategies targeting gastrin-related diseases, particularly gastrointestinal cancers. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of Gastrin I signaling.
The Discovery and History of Sulfated Gastrin I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin, a key peptide hormone in the regulation of gastric acid secretion, exists in multiple molecular forms. The discovery of its sulfated and non-sulfated variants, Gastrin II and Gastrin I respectively, by Gregory and Tracy in the 1960s, marked a pivotal moment in gastrointestinal endocrinology. This technical guide provides an in-depth exploration of the discovery, history, and differential biological activities of sulfated Gastrin I. We present a compilation of quantitative data, detailed experimental protocols for its study, and a visualization of its primary signaling pathway to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.
Discovery and Historical Perspective
The existence of a hormonal substance from the gastric antrum that stimulates acid secretion was first proposed by John S. Edkins in 1905, which he named "gastrin".[1] However, it was the seminal work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the mid-20th century that led to the isolation and characterization of this hormone.[2][3] Their meticulous efforts, involving the processing of hundreds of porcine stomachs, resulted in the purification of two distinct forms of gastrin.[2] In 1964, they published their findings, designating the two peptides as Gastrin I and Gastrin II.[3] Subsequent structural analysis revealed that both were heptadecapeptides, with the sole difference being the sulfation of the tyrosine residue at position 12 in Gastrin II, making it the sulfated counterpart to Gastrin I.[3] This discovery was the first to identify sulfation as a post-translational modification of a peptide hormone, opening a new avenue of research into the physiological significance of this modification.
Quantitative Analysis of Sulfated vs. Non-sulfated Gastrin I
The sulfation of Gastrin I has been shown to modulate its biological activity, including its binding affinity to the cholecystokinin (B1591339) B receptor (CCKBR), its potency in stimulating gastric acid secretion, and its metabolic stability. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Binding Affinity for the Cholecystokinin B Receptor (CCKBR)
| Ligand | Cell Type/Preparation | Kd (nM) | Reference |
| Sulfated Gastrin-17 (Gastrin II) | Guinea pig pancreatic acini | 0.08 | [4] |
| Non-sulfated Gastrin-17 (Gastrin I) | Guinea pig pancreatic acini | 1.5 | [4] |
| Sulfated Gastrin-17 | Transfected COS cells | Increased affinity ~50-fold vs. non-sulfated | [5] |
| Non-sulfated Gastrin-17 | Transfected COS cells | Baseline affinity | [5] |
Table 2: Potency for Gastric Acid Secretion in Humans
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [6] |
| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [6] |
| 50% Effective Serum Concentration (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [6] |
Table 3: Pharmacokinetic Properties in Humans
| Parameter | Sulfated Gastrin-6 | Non-sulfated Gastrin-6 | Non-sulfated Gastrin-17 | Reference |
| Half-life (min) | 2.1 ± 0.3 | 1.9 ± 0.3 | 5.3 ± 0.3 | [7] |
| Metabolic Clearance Rate (MCR) (ml/kg/min) | 42.8 ± 3.7 | 139.4 ± 9.6 | 16.5 ± 1.3 | [7] |
| Apparent Volume of Distribution (Vd) (ml/kg) | 139.0 ± 30.5 | 392.0 ± 81.6 | 124.3 ± 9.6 | [7] |
Experimental Protocols
Isolation and Separation of Sulfated and Non-sulfated Gastrin
The original method developed by Gregory and Tracy involved a multi-step extraction and purification process from porcine antral mucosa.[2] Modern approaches utilize high-performance liquid chromatography (HPLC) for efficient separation.
Protocol: Reversed-Phase HPLC Separation
-
Sample Preparation: Prepare a crude extract of gastrin from tissue homogenates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-60% B over 60 minutes).
-
Detection: UV absorbance at 214 nm.
-
Elution: Non-sulfated Gastrin I will elute slightly earlier than the more polar sulfated Gastrin I (Gastrin II).
-
Fraction Collection: Collect fractions corresponding to the two peaks for further analysis.
Competitive Binding Assay for CCKBR
This protocol outlines a method to determine the binding affinity of sulfated and non-sulfated gastrin to the CCKBR expressed in a suitable cell line.
-
Cell Culture: Culture cells stably expressing the human CCKBR (e.g., A431 or CHO cells) to confluence in appropriate media.
-
Radioligand: Prepare a radiolabeled ligand, typically 125I-labeled non-sulfated gastrin-17.
-
Incubation:
-
In a 96-well plate, add a fixed concentration of radiolabeled gastrin to each well.
-
Add increasing concentrations of unlabeled competitor (sulfated or non-sulfated gastrin) to different wells.
-
Add the CCKBR-expressing cells to each well.
-
Incubate at 37°C for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the cells with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the dissociation constant (Kd) using appropriate software.
-
Radioimmunoassay (RIA) for Gastrin
This protocol describes a competitive immunoassay for the quantification of gastrin in biological samples.
-
Reagent Preparation:
-
Antibody: A specific polyclonal or monoclonal antibody against gastrin.
-
Radiolabeled Gastrin (Tracer): 125I-labeled gastrin.
-
Standard: A series of known concentrations of unlabeled gastrin.
-
Sample: Plasma or serum from the subject.
-
-
Assay Procedure:
-
Pipette a fixed volume of the gastrin antibody and the radiolabeled gastrin into a series of tubes.
-
Add either the standard gastrin solutions or the unknown samples to the respective tubes.
-
Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.
-
-
Separation:
-
Add a separation reagent (e.g., a second antibody that precipitates the primary antibody, or charcoal to adsorb free gastrin) to separate the antibody-bound gastrin from the free gastrin.
-
Centrifuge the tubes to pellet the bound fraction.
-
-
Measurement:
-
Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
-
-
Calculation:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the gastrin standards.
-
Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Signaling Pathway of Sulfated Gastrin I
Sulfated Gastrin I, like its non-sulfated counterpart, exerts its primary physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[4] The binding of gastrin to CCKBR on enterochromaffin-like (ECL) cells and parietal cells initiates a signaling cascade that ultimately leads to gastric acid secretion.[6][8]
Caption: Gastrin I signaling via the CCKBR.
The binding of sulfated Gastrin I to the CCKBR activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate protein kinase C (PKC). The activation of PKC, along with other downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leads to the physiological responses of histamine release from ECL cells and the activation of the H⁺/K⁺-ATPase in parietal cells, resulting in gastric acid secretion.[5][9][10]
Conclusion
The discovery of sulfated Gastrin I was a landmark in peptide hormone research, highlighting the importance of post-translational modifications in determining biological function. While both sulfated and non-sulfated forms of gastrin stimulate gastric acid secretion, subtle differences in their receptor affinity and metabolic stability suggest potentially distinct physiological roles that continue to be an area of active investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of gastrin biology and its implications for human health and disease.
References
- 1. Human CCKBR (Gastrin/cholecystokinin type B receptor) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gene Expression and Regulation of Sulfated Human Gastrin I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression and regulation of sulfated human Gastrin I. It delves into the molecular mechanisms governing its synthesis, the signaling pathways that control its expression, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on gastrin-related physiological and pathological processes.
Introduction to Human Gastrin I and its Sulfation
Gastrin is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion.[1] The human gastrin gene (GAST) is located on chromosome 17q21.[1][2] It is transcribed and translated into a 101-amino acid precursor, preprogastrin, which undergoes a series of post-translational modifications to yield biologically active gastrin peptides.[2] The two principal circulating forms are gastrin-17 (G17) and gastrin-34 (G34).
A key post-translational modification is the sulfation of the tyrosine residue at position 12 (Tyr12) of Gastrin I (G17), a process that can influence its biological activity and metabolic stability. While both sulfated and non-sulfated forms of gastrin bind to the cholecystokinin (B1591339) B (CCKB) receptor with similar affinity to stimulate gastric acid secretion, sulfation has been shown to protect the peptide from metabolism, resulting in a longer plasma half-life.[3] The degree of sulfation can vary depending on the tissue and physiological state.[4]
Quantitative Expression of Human Gastrin (GAST) Gene
The expression of the GAST gene varies significantly across different tissues and developmental stages. The following table summarizes the quantitative data on human gastrin mRNA and peptide levels in various normal and pathological tissues.
| Tissue/Cell Type | Condition | Expression Level | Method of Quantification | Reference |
| Pancreas | Normal | Low mRNA levels, peptide not detected | qRT-PCR, Radioimmunoassay | [5] |
| Pancreatic Adenocarcinoma | Cancerous | 34- to 530-fold higher mRNA and peptide levels than normal pancreas | qRT-PCR, Radioimmunoassay | [5] |
| Pancreatic Islet Cell Gastrinoma | Cancerous | 8,000-fold higher mRNA and 15,000-fold higher peptide levels than normal pancreas | qRT-PCR, Radioimmunoassay | [5] |
| Fetal Pancreas | Fetal | Major site of gastrin expression | In situ hybridization, RIA | [6] |
| Adult Antrum | Normal | Major site of adult expression | In situ hybridization, RIA | [6] |
| Fetal Duodenum | Fetal | Gastrin expression present | Immunocytochemistry, Radioimmunochemistry | |
| Colon Cancer Cell Lines (HCT-116, Colo-205, DLD-1) | Cancerous | 0.1 to 1.0 fmoles/mg total RNA (approx. 2-25 copies/cell) | Competitive PCR | |
| Gastric Carcinoma | Cancerous | 47.7% of cases showed gastrin expression | Immunohistochemistry | [7] |
Sulfation Ratios in Human Tissues
The ratio of sulfated to non-sulfated gastrin is not uniform across tissues and can be altered in hypergastrinemic states.
| Tissue | Condition | Degree of Sulfation (%) | Reference |
| Antrum | Normogastrinemic | 48.0 ± 2.1 | [4] |
| Antrum | Hypergastrinemic | 35.3 ± 1.3 | [4] |
| Duodenum | Normogastrinemic | Similar to antrum | [4] |
| Serum | Normogastrinemic | Similar to antrum | [4] |
| Antrum | Duodenal Ulcer | 47.6 ± 4.5 | [4] |
| Antrum | Gastric Ulcer | 36.7 ± 1.6 | [4] |
| Antrum | Pernicious Anemia | 31.3 ± 1.9 | [4] |
Regulation of Gastrin Gene Expression
The transcription of the GAST gene is a complex process regulated by a multitude of signaling pathways and transcription factors. These pathways are often initiated by growth factors, neuropeptides, and inflammatory signals, which converge on specific response elements within the gastrin promoter.
Key Signaling Pathways
Several major signaling cascades have been identified to play a pivotal role in the regulation of gastrin gene expression.
-
Epidermal Growth Factor (EGF) Signaling: EGF and its ligands are potent stimulators of gastrin gene transcription.[8][9] This pathway is mediated through a GC-rich element in the gastrin promoter.[10]
-
Protein Kinase C (PKC) Pathway: Gastrin itself, through the CCKB receptor, can activate PKC, which in turn leads to the activation of downstream targets, including the NF-κB pathway.[11]
-
Neuropeptide Signaling: Neuropeptides such as gastrin-releasing peptide (GRP) and vasoactive intestinal peptide (VIP) can modulate gastrin gene transcription.[8][9]
-
NF-κB Signaling: The transcription factor NF-κB is a crucial downstream effector in gastrin-induced signaling, leading to the expression of various genes, including gastrin itself in a potential feedback loop.[11]
-
Ras-Raf-MAPK Pathway: This well-established signaling cascade is also implicated in gastrin-mediated gene regulation.[12]
The following diagram illustrates the convergence of these pathways on the gastrin gene promoter.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the gene expression and regulation of human Gastrin I.
Quantification of Gastrin mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the relative abundance of human gastrin mRNA in tissue or cell samples.
1. RNA Isolation:
-
Isolate total RNA from homogenized tissue or cultured cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose (B213101) gel electrophoresis to check for RNA integrity.
2. DNase Treatment:
-
To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
Incubate 1-5 µg of total RNA with 1 unit of DNase I and reaction buffer at 37°C for 30 minutes.
-
Inactivate the DNase I by adding EDTA and heating at 75°C for 10 minutes.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
Combine RNA, primers, and dNTPs, heat to 65°C for 5 minutes, and then place on ice.
-
Add reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add the reverse transcriptase enzyme and incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.
4. Real-Time qPCR:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for human gastrin (e.g., Forward: 5'-AAGGACCTGAGGAAGGAAGG-3', Reverse: 5'-GTAGAGCAGCTCAGCAGGTG-3')
-
cDNA template (diluted 1:10)
-
Nuclease-free water
-
-
Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Quantify the relative expression of gastrin mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Gastrin Promoter Activity by Luciferase Reporter Assay
This protocol describes how to measure the activity of the human gastrin promoter in response to specific stimuli using a luciferase reporter system.
1. Plasmid Constructs:
-
Clone the human gastrin promoter region of interest (e.g., -1.3 kb to +50 bp relative to the transcription start site) into a luciferase reporter vector (e.g., pGL3-Basic).
-
Prepare a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., AGS gastric cancer cells) in appropriate media.
-
Seed cells into 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the gastrin promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
3. Cell Treatment:
-
24 hours post-transfection, replace the media with serum-free media and starve the cells for 12-24 hours.
-
Treat the cells with the desired stimulus (e.g., EGF, gastrin, phorbol (B1677699) esters) or vehicle control for a specified time period (e.g., 6-24 hours).
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Subsequently, measure Renilla luciferase activity in the same sample by adding the Renilla luciferase substrate.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.
Radioimmunoassay (RIA) for Gastrin Peptide
This protocol provides a general framework for the quantitative measurement of gastrin peptide in serum or plasma.
1. Reagent Preparation:
-
Prepare gastrin standards of known concentrations.
-
Reconstitute lyophilized anti-gastrin antibody and 125I-labeled gastrin tracer.
-
Prepare assay buffer and separation reagent (e.g., second antibody).
2. Assay Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add a fixed amount of 125I-labeled gastrin to all tubes.
-
Add a fixed amount of anti-gastrin antibody to all tubes except the non-specific binding (NSB) tubes.
-
Incubate the mixture to allow for competitive binding between labeled and unlabeled gastrin for the antibody.
-
Add the separation reagent to precipitate the antibody-bound gastrin.
-
Centrifuge the tubes and decant the supernatant.
3. Measurement and Analysis:
-
Measure the radioactivity of the pellet in a gamma counter.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards.
-
Determine the concentration of gastrin in the unknown samples by interpolating their radioactivity measurements on the standard curve.
Conclusion
The expression and regulation of sulfated human Gastrin I are intricate processes involving a network of signaling pathways and transcription factors. Understanding these mechanisms is crucial for elucidating the role of gastrin in both normal physiology and in pathological conditions such as cancer. The experimental protocols detailed in this guide provide a robust framework for investigating gastrin gene expression and its regulatory control. Further research in this area will undoubtedly pave the way for the development of novel therapeutic strategies targeting gastrin-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Gastrin activates paracrine networks leading to induction of PAI-2 via MAZ and ASC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Genotype-Tissue Expression (GTEx) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. GAST gastrin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Gastrin regulates the heparin-binding epidermal-like growth factor promoter via a PKC/EGFR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
The Intricate Dance of Structure and Activity: A Technical Guide to Sulfated Gastrin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of sulfated Gastrin I, a pivotal hormone in gastrointestinal physiology and a key target in drug development. By dissecting the molecular features that govern its interaction with the cholecystokinin-2 receptor (CCK2R), this document aims to furnish researchers with the foundational knowledge to design novel therapeutics with enhanced potency and selectivity.
Core Principles of Gastrin I Interaction with CCK2R
Gastrin I, in its sulfated form, primarily exerts its biological effects through the CCK2R, a G-protein coupled receptor. The binding and activation of this receptor initiate a cascade of intracellular events, predominantly through the Gq/11 and G12/13 pathways, leading to physiological responses such as gastric acid secretion and cell proliferation.[1][2][3]
The cornerstone of Gastrin I's activity lies in its C-terminal tetrapeptide amide sequence: Trp-Met-Asp-Phe-NH2.[4] This motif is essential for high-affinity binding to the CCK2R.[4] While both sulfated and non-sulfated forms of Gastrin I bind to the CCK2R, sulfation of the tyrosine residue generally increases the affinity for both CCK1 and CCK2 receptors.[5] However, the physiological impact of this sulfation on gastric acid secretion in humans is not significant.
Quantitative Analysis of Binding Affinities and Biological Activity
The following tables summarize the quantitative data on the binding affinities and biological potencies of human Gastrin I and its analogs for the CCK2 receptor.
Table 1: Binding Affinity of Gastrin Analogs for the CCK2 Receptor
| Compound | Cell Line | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Sulfated Gastrin-17 (G17-II) | Guinea pig pancreatic acini | Radioligand Binding | - | 0.08 | [5] |
| Non-sulfated Gastrin-17 (G17-I) | Guinea pig pancreatic acini | Radioligand Binding | - | 1.5 | [5] |
| CCK-8 (sulfated) | Guinea pig pancreatic acini | Radioligand Binding | - | 0.4 | [5] |
| des(SO3)CCK-8 | Guinea pig pancreatic acini | Radioligand Binding | - | 28 | [5] |
| DOTA-MGS1 | AR42J | Radioligand Binding | 4.8 ± 0.6 | - | [6] |
| DOTA-MGS4 | AR42J | Radioligand Binding | 6.2 ± 0.9 | - | [6] |
| DOTA-MG11 | AR42J | Radioligand Binding | 3.9 ± 0.4 | - | [6] |
| MGD5 | AR42J cell membranes | Competition Binding | 1.04 ± 0.16 | - | [7] |
| APH070 | AR42J cell membranes | Competition Binding | 5.59 ± 1.46 | - | [7] |
| Indium-MGD5 | Intact AR42J cells | Saturation Binding | - | 0.69 ± 0.14 | [7] |
| Indium-APH070 | Intact AR42J cells | Saturation Binding | - | 2.9 ± 0.6 | [7] |
Table 2: Biological Activity of Gastrin Analogs
| Compound | Cell Line/System | Assay Type | EC50 (nM) | Effect | Reference |
| Gastrin I (human) | Gastric epithelial cells | Cell Proliferation | 0.0062 | Stimulation | |
| Gastrin I (human) | ECL cells | Histamine Secretion | 0.014 | Stimulation | |
| G17(1-12) | DLD-1 cells | Cell Proliferation | - | Stimulates proliferation | [3] |
Key Signaling Pathways Activated by Sulfated Gastrin I
Upon binding of sulfated Gastrin I, the CCK2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13.[1][2][3] This initiates a well-defined signaling cascade:
-
Activation of Phospholipase Cβ (PLCβ): The activated α-subunits of Gq/11 and G12/13 stimulate PLCβ.[1][2][8]
-
Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][9]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][2] This increase in intracellular calcium is a critical signaling event.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[1][2]
-
Downstream MAPK/ERK Pathway: The activation of PKC, along with other signaling intermediates, leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] This pathway is a central regulator of cell proliferation, differentiation, and survival.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the CCK2R using a competitive binding format.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Induction of Secretagogue Independent Gastric Acid Secretion via a Novel Aspirin-Activated Pathway [frontiersin.org]
- 6. Mechanism of activation of a G protein-coupled receptor, the human cholecystokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sulfated Gastrin I (Human) in Gastrointestinal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin I, a pivotal peptide hormone, plays a crucial role in the regulation of gastrointestinal (GI) physiology, primarily in the stimulation of gastric acid secretion. This technical guide provides an in-depth examination of the sulfated form of human Gastrin I, detailing its physiological functions, the signaling pathways it activates, and its quantitative impact on gastric acid production. This document also outlines key experimental protocols for studying gastrin's bioactivity and presents visual representations of its complex interactions within the GI tract. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology research and the development of novel therapeutics targeting gastrin-related pathways.
Introduction
Gastrin is a peptide hormone produced by G-cells located in the antrum of the stomach and the duodenum.[1] It exists in various isoforms, with Gastrin-17 (G17) being a predominant form. The post-translational modification of gastrin, specifically the sulfation of the tyrosine residue at position 12, results in the formation of Gastrin I (sulfated). This modification can influence the biological activity and receptor binding affinity of the hormone.[2][3] Gastrin's primary physiological role is the stimulation of gastric acid secretion from parietal cells, a process critical for digestion and defense against pathogens.[1][4] It also exerts trophic effects on the gastric mucosa.[1] The cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor, serves as the principal receptor for gastrin.[1][5]
Quantitative Analysis of Sulfated vs. Non-Sulfated Gastrin Activity
The sulfation of Gastrin I has been a subject of investigation to determine its impact on biological potency. The following tables summarize key quantitative data comparing the activity of sulfated and non-sulfated forms of gastrin.
Table 1: Receptor Binding Affinity of Gastrin Analogs
| Ligand | Receptor | Dissociation Constant (Kd) (nM) |
| Sulfated Gastrin-17 (G-17-II) | Gastrin Receptor | 0.08[2] |
| Non-sulfated Gastrin-17 (G-17-I) | Gastrin Receptor | 1.5[2] |
| Sulfated CCK-8 | Gastrin Receptor | 0.4[2] |
| Non-sulfated CCK-8 | Gastrin Receptor | 28[2] |
Table 2: Efficacy and Potency in Stimulating Gastric Acid Secretion (Human Studies)
| Peptide | Maximal Acid Output (mmol H+/50 min) | EC50 (pmol/L) |
| Non-sulfated Gastrin-17 | 28.3 ± 2.0 | 43 ± 6 |
| Sulfated Gastrin-6 | 24.5 ± 2.0 | 24 ± 2[6][7] |
| Non-sulfated Gastrin-6 | 19.3 ± 2.3 | 25 ± 2[6][7] |
Signaling Pathways of Sulfated Gastrin I
Sulfated Gastrin I initiates its physiological effects by binding to the CCKBR on various cell types within the gastric mucosa. This binding triggers a cascade of intracellular signaling events.
Direct and Indirect Stimulation of Parietal Cells
Gastrin stimulates gastric acid secretion through both direct and indirect pathways.[1][8]
-
Indirect Pathway: The primary mechanism involves gastrin binding to CCKBR on enterochromaffin-like (ECL) cells.[8][9] This stimulates the release of histamine, which then acts as a paracrine mediator, binding to H2 receptors on adjacent parietal cells to potently stimulate acid secretion.[8][9]
-
Direct Pathway: Gastrin can also directly bind to CCKBRs expressed on parietal cells, leading to a lesser but direct stimulation of acid secretion.[1][8]
Intracellular Signaling Cascade
The activation of the CCKBR, a G-protein coupled receptor (GPCR), by sulfated Gastrin I primarily involves the Gq alpha subunit.[5][10] This initiates the following cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[5][11]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[5][11]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[5][11]
-
Downstream Effects: Activated PKC and elevated intracellular calcium lead to the activation of downstream kinases and effector proteins, ultimately resulting in the translocation and activation of the H+/K+-ATPase (proton pump) on the apical membrane of parietal cells, causing the secretion of H+ ions into the gastric lumen.[1]
Experimental Protocols
Measurement of Gastrin-Stimulated Gastric Acid Secretion
This protocol outlines the in vivo measurement of gastric acid secretion in human subjects following stimulation with a gastrin analog.
Materials:
-
Nasogastric tube
-
Suction pump
-
pH meter or autotitrator
-
0.1 M NaOH solution
-
Pentagastrin (B549294) (or other gastrin analog) for subcutaneous injection (e.g., 6 µg/kg body weight)[12][13]
-
Saline solution
-
Collection vials
Procedure:
-
Patient Preparation: The subject should fast overnight (at least 12 hours).[14]
-
Basal Acid Output (BAO) Measurement:
-
Insert a nasogastric tube into the stomach.
-
Continuously aspirate gastric contents for one hour, collecting samples every 15 minutes.[12][15]
-
Measure the volume of each sample.
-
Determine the acid concentration by titration with 0.1 M NaOH to a neutral pH (e.g., pH 7.0).[13]
-
Calculate the BAO in mmol H+/hour.
-
-
Stimulation:
-
Maximal Acid Output (MAO) Measurement:
-
Continue to aspirate gastric contents for at least one hour post-stimulation, collecting samples every 15 minutes.[12][15]
-
Measure the volume and determine the acid concentration of each sample as described above.
-
The two consecutive 15-minute samples with the highest acid output are used to calculate the Peak Acid Output (PAO).[12] The sum of the four 15-minute collections post-stimulation represents the MAO.[12]
-
Radioimmunoassay (RIA) for Gastrin
This protocol provides a general outline for the quantitative measurement of gastrin in serum samples.
Materials:
-
Gastrin antiserum (primary antibody)
-
¹²⁵I-labeled gastrin (tracer)
-
Gastrin standards of known concentrations
-
Assay buffer
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Preparation: Collect blood samples in tubes without additives and separate the serum by centrifugation.[16] Samples should be stored frozen.
-
Assay Setup:
-
Incubation: Vortex the tubes and incubate for a specified period (e.g., 60 minutes at room temperature).[16]
-
Separation of Bound and Free Gastrin:
-
Add 500 µL of a pre-precipitated complex of the second antibody and PEG to all tubes except the total count tubes to precipitate the primary antibody-bound gastrin.[16]
-
Incubate for a further period (e.g., 30-60 minutes at room temperature).[16]
-
Centrifuge the tubes to pellet the antibody-bound fraction.[16]
-
-
Measurement:
-
Decant the supernatant.
-
Measure the radioactivity in the precipitate using a gamma counter.[16]
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards. Determine the gastrin concentration in the unknown samples by interpolating their bound percentage from the standard curve.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to gastrin stimulation in cultured cells.
Materials:
-
Cultured cells expressing CCKBR (e.g., gastric epithelial cells, ECL cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Gastrin I (sulfated) solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
-
Stimulation and Recording:
-
Add the gastrin solution to the cells while continuously recording fluorescence images at regular intervals.
-
An increase in intracellular calcium will be observed as an increase in fluorescence intensity.[17]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence intensity to the baseline to determine the relative change in intracellular calcium concentration.
-
Interplay of Regulatory Hormones
The regulation of gastric acid secretion is a complex process involving the interplay of stimulatory and inhibitory signals. Gastrin is a key stimulatory hormone, while somatostatin, produced by D-cells, acts as a major inhibitor.
Experimental Workflow for Characterizing Gastrin Analog Bioactivity
The development and characterization of novel gastrin analogs require a systematic experimental approach to evaluate their biological activity.
Conclusion
Sulfated Gastrin I is a key regulator of gastrointestinal physiology, with its primary role being the potent stimulation of gastric acid secretion. Its actions are mediated through the CCKBR, triggering well-defined intracellular signaling cascades. Understanding the quantitative aspects of its activity, the intricacies of its signaling pathways, and the methodologies to study its effects are crucial for advancing research in gastroenterology and for the development of targeted therapies for acid-related disorders and other GI pathologies. This technical guide provides a foundational resource for professionals in these fields.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 13. youtube.com [youtube.com]
- 14. Gastrin and Gastrin Stimulation Test | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]
- 15. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibl-america.com [ibl-america.com]
- 17. researchgate.net [researchgate.net]
The Role of Sulfated Gastrin I in Cell Proliferation and Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a peptide hormone primarily known for its role in stimulating gastric acid secretion from parietal cells in the stomach.[1][2] Produced by G-cells in the gastric antrum, gastrin exists in various isoforms, with Gastrin-17 (G17) being a predominant form.[3][4] This peptide can undergo post-translational modification, notably tyrosine O-sulfation, resulting in sulfated Gastrin I (human). While both sulfated and non-sulfated forms are biologically active, sulfation can modulate receptor binding affinity and biological potency.[3][5] Beyond its secretagogue function, gastrin is a significant trophic factor, promoting the growth and maintenance of the gastrointestinal mucosa.[2][6][7] This guide provides an in-depth examination of the mechanisms by which sulfated Gastrin I influences cell proliferation and growth, its underlying signaling pathways, and the experimental methodologies used for its study. Its role as a mitogen has significant implications, particularly in the context of gastrointestinal cancers where it can act as an autocrine or paracrine growth factor.[8][9][10]
Receptor Binding and Affinity
The biological effects of Gastrin I, including its mitogenic actions, are primarily mediated through the Cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor (CCK2R).[4][11][12] This G-protein coupled receptor (GPCR) binds both gastrin and cholecystokinin (CCK) but has a high affinity for gastrin and its analogues.[4]
Sulfation of the tyrosine residue in gastrin has been shown to increase its binding affinity for both gastrin (CCK2R) and CCK receptors.[5] Studies comparing sulfated gastrin-17 (gastrin-17-II) and non-sulfated gastrin-17 (gastrin-17-I) have demonstrated that the sulfated form exhibits a higher affinity for the gastrin receptor.[5] This enhanced affinity can translate to increased potency in downstream signaling and cellular responses.
Signaling Pathways in Gastrin-Induced Proliferation
Upon binding of sulfated Gastrin I to the CCK2R, a cascade of intracellular signaling events is initiated, leading to cell proliferation. These pathways often converge on the activation of transcription factors that regulate the expression of genes involved in cell cycle progression and cell growth.[11][12] The primary signaling modules are detailed below.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade in gastrin-induced cell proliferation.[13][14] Activation of the CCK2R leads to the recruitment and activation of downstream kinases, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK translocates to the nucleus to phosphorylate transcription factors, promoting the expression of genes essential for cell cycle entry and progression, such as cyclin D1.[15] In some cellular contexts, gastrin can also transactivate the Epidermal Growth Factor Receptor (EGFR), which further amplifies MAPK signaling.[7][12][16]
PI3K/Akt and Other Key Pathways
In addition to the MAPK/ERK cascade, gastrin activates other pro-survival and proliferative pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Gastrin stimulation can lead to the activation of PI3K, which in turn phosphorylates and activates Akt.[9][12] Activated Akt is a critical node that promotes cell survival by inhibiting apoptosis and can also contribute to cell cycle progression.[9]
-
Phospholipase C (PLC) Pathway: As a canonical GPCR pathway, CCK2R activation stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which can feed into the MAPK pathway and other proliferative signals.[11][17]
-
NF-κB and β-catenin Pathways: In certain gastric cancer cells, gastrin has been shown to induce the activation of NF-κB and β-catenin signaling pathways, both of which are strongly implicated in carcinogenesis and cell proliferation.[16]
Quantitative Effects on Cell Proliferation
The mitogenic effect of gastrin has been quantified in numerous in vitro studies using various cancer cell lines that express the CCK2R. The magnitude of the proliferative response is typically modest but significant.
| Cell Line | Gastrin Form/Concentration | Assay | Proliferative Effect | Citation(s) |
| AR42J (Rat Pancreatic) | Gastrin | DNA Synthesis | ~1.5-fold increase over control | [18] |
| HT-29 (Human Colon) | Gastrin | DNA Synthesis | Up to 1.6-fold increase over control | [18] |
| Swiss 3T3 (Mouse Fibroblast) | Gastrin | DNA Synthesis | ~4-fold increase over control | [18] |
| AGS-GR (Human Gastric) | Gastrin (0.1-100 nM) | xCELLigence Impedance | Dose-dependent increase in cell index | [19] |
| AGSmock & MKN1mock (Human Gastric) | Gastrin (100 nM) | MTT & BrdU Assay | Significant time-dependent increase in viability and proliferation | [16] |
| Cck2r+Hdc- Progenitor Cells | Gastrin (100 nM - 1 µM) | 3D Organoid Culture | Dose-dependent increase in sphere formation | [14] |
Experimental Protocols for Studying Gastrin-Induced Proliferation
A variety of established molecular and cell biology techniques are employed to investigate the effects of sulfated Gastrin I on cell growth.
Cell Culture and Treatment
-
Cell Lines: Human gastric cancer cell lines such as AGS and MKN1, which stably express the CCK2R, are commonly used models.[16]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulation: Before treatment with gastrin, cells are typically serum-starved for a period (e.g., 24 hours) to synchronize them in the G0/G1 phase of the cell cycle. Subsequently, cells are treated with varying concentrations of sulfated Gastrin I for defined time periods.[16]
Proliferation and Viability Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Gastrin treatment has been shown to stimulate a significant time-dependent increase in the viability of AGS and MKN1 cells.[16]
-
BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle. It provides a direct measure of cell proliferation.[16]
-
xCELLigence Real-Time Cell Analysis: This impedance-based technology allows for the non-invasive, real-time monitoring of cell proliferation. Gastrin treatment of AGS-GR cells results in a dose-dependent increase in the cell index, reflecting increased cell number and/or adhesion.[19]
Cell Cycle Analysis
-
Flow Cytometry: To determine the effect of gastrin on cell cycle progression, cells are treated, harvested, fixed, and stained with a DNA-binding dye like propidium (B1200493) iodide. Flow cytometry analysis is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Gastrin treatment has been observed to markedly increase the S-phase cell population in gastric cancer cells.[16]
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels and activation (phosphorylation) of specific proteins involved in signaling pathways.
-
Protocol: Following gastrin treatment, cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to proteins of interest (e.g., total ERK, phospho-ERK, Akt, cyclin D1) and corresponding secondary antibodies.
-
Application: Western blotting has been crucial in confirming that gastrin induces the phosphorylation of ERK and Akt, and increases the expression of cell cycle regulators.[14][16]
Conclusion
Sulfated human Gastrin I is a potent mitogen that stimulates cell proliferation and growth, primarily through the CCK2 receptor. Its action is mediated by a complex network of intracellular signaling pathways, with the MAPK/ERK cascade playing a central role. The trophic effects of gastrin are vital for maintaining the integrity of the gastric mucosa under normal physiological conditions. However, in pathological states, particularly in gastrointestinal cancers that express the CCK2R, this proliferative signaling can be co-opted to drive tumor growth through autocrine and paracrine mechanisms. A thorough understanding of these pathways and the quantitative effects of gastrin on cell growth, facilitated by the experimental protocols outlined in this guide, is critical for the development of novel therapeutic strategies targeting gastrin-dependent cancers.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 10. Role of gastrin-peptides in Barrett's and colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Gastrin increases its own synthesis in gastrointestinal cancer cells via the CCK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastrin inhibits a novel, pathological colon cancer signaling pathway involving EGR1, AE2 and P-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrin and interleukin-1beta stimulate growth factor secretion from cultured rabbit gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Endogenous Production of Sulfated Human Gastrin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous production of sulfated human Gastrin I, a crucial post-translational modification that influences its biological activity. The document details the biosynthetic pathway, the enzymes involved, and the downstream signaling cascades. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols relevant to the study of gastrin sulfation.
Introduction to Gastrin and Tyrosine Sulfation
Gastrin is a peptide hormone that plays a primary role in the stimulation of gastric acid secretion. It is synthesized as a precursor molecule, preprogastrin, which undergoes a series of post-translational modifications (PTMs) to yield biologically active forms.[1][2] One of the key PTMs is the sulfation of a specific tyrosine residue, a reaction that can modulate the peptide's affinity for its receptor and its metabolic stability.[3][4]
Tyrosine sulfation is a widespread PTM that occurs in the trans-Golgi network and is catalyzed by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs).[3][5] This modification involves the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein.[6][7] In humans, two isoforms of this enzyme, TPST1 and TPST2, have been identified.[6]
Biosynthesis of Sulfated Gastrin I
The production of sulfated Gastrin I is a multi-step process that begins with the translation of the gastrin gene and culminates in the secretion of the mature, sulfated peptide.
-
Gene Expression and Translation: The human gastrin gene, located on chromosome 17, is transcribed and translated to produce preprogastrin.[2]
-
Signal Peptide Cleavage: The "prepro" segment, a signal peptide, is cleaved as the polypeptide enters the endoplasmic reticulum, yielding progastrin.[2]
-
Proteolytic Processing: In the Golgi apparatus and secretory granules, progastrin is further processed by endo- and exoproteases to generate various forms of gastrin, including Gastrin-34 (G34) and Gastrin-17 (G17).[1][8]
-
Tyrosine Sulfation: Within the trans-Golgi network, the tyrosine residue at position 12 of Gastrin-17 (corresponding to Tyr87 of the full-length precursor) is sulfated by TPSTs.[5][6] This reaction requires the presence of PAPS.[6]
-
Amidation: The C-terminal glycine (B1666218) residue is enzymatically converted to an amide group, a modification crucial for the biological activity of gastrin.[8]
-
Secretion: The mature, sulfated, and amidated Gastrin I is stored in secretory granules and released from G-cells in the gastric antrum in response to stimuli such as the presence of peptides in the stomach lumen.
Biosynthetic Pathway of Sulfated Human Gastrin I
Caption: Biosynthesis of sulfated human Gastrin I.
Quantitative Data
The degree of gastrin sulfation and its effect on biological parameters have been quantified in various studies.
Table 1: Distribution of Sulfated Gastrin in Human Tissues
| Tissue/Fluid | Percentage of Sulfated Gastrin | Reference |
| Normal Antrum | 45% | [9] |
| Normal Duodenum | 45% | [9] |
| Normal Serum | 45% | [9] |
| Jejunum | 100% | [9] |
| Zollinger-Ellison Syndrome Serum | 20-90% | [9] |
Table 2: Kinetic and Binding Parameters Related to Gastrin Sulfation
| Parameter | Value | Conditions | Reference |
| TPST1 Km for PAPS | 6.6 ± 1.9 µM | In vitro assay with CC4-tide substrate | [7][10] |
| TPST2 Km for PAPS | ~5-12 µM | Recombinant TPST2 from different expression systems | [7][10] |
| Gastrin-17-II Kd for Gastrin Receptor | 0.08 nM | Guinea pig pancreatic acini | [3] |
| Gastrin-17-I Kd for Gastrin Receptor | 1.5 nM | Guinea pig pancreatic acini | [3] |
| CCK-8 Kd for Gastrin Receptor | 0.4 nM | Guinea pig pancreatic acini | [3] |
| des(SO3)CCK-8 Kd for Gastrin Receptor | 28 nM | Guinea pig pancreatic acini | [3] |
Table 3: Effect of Sulfation on Gastrin-17 Metabolism and Activity in Humans
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
| Plasma Half-life | 2-5 times longer | Shorter | [4] |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [11] |
| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [11] |
| 50% Effective Serum Concentration (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the endogenous production of sulfated gastrin.
Tyrosylprotein Sulfotransferase (TPST) Activity Assay
This protocol is adapted from methods described for measuring TPST activity using a non-radioactive, coupled-enzyme assay.
Principle: The production of PAP, a byproduct of the sulfotransferase reaction, is coupled to a phosphatase reaction that releases inorganic phosphate (B84403), which can be quantified colorimetrically.
Materials:
-
Recombinant human TPST1 or TPST2
-
Gastrin I peptide substrate
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
gPAPP (Golgi-resident PAP-specific 3'-phosphatase)
-
Reaction Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5
-
Malachite Green Phosphate Detection Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mix in a 96-well plate containing PAPS, gastrin I peptide substrate, and gPAPP in the reaction buffer.
-
Initiate the reaction by adding the recombinant TPST enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Phosphate Detection Reagent.
-
Read the absorbance at 620 nm using a plate reader.
-
Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of PAP produced, which is stoichiometric to the amount of sulfated gastrin formed.
Analysis of Sulfated Gastrin by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of sulfated gastrin from biological samples, based on established "sulfoproteomics" methodologies.[5][12][13]
Principle: Sulfated gastrin is enriched from a complex biological sample, separated by liquid chromatography, and analyzed by tandem mass spectrometry (MS/MS) to identify the sulfated peptide and determine its abundance.
Materials:
-
Biological sample (e.g., serum, tissue extract)
-
Magnetic beads for solid-phase extraction (ion-exchange)[13]
-
Enzymes for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for sample reduction and alkylation (e.g., DTT, iodoacetamide)
Procedure:
-
Sample Preparation:
-
Extract proteins from the biological sample.
-
Reduce and alkylate the protein extract.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Sulfated Peptides:
-
Use an automated magnetic-bead-assisted sequential extraction (MBASE) workflow with ion-exchange beads to isolate sulfated and non-sulfated gastrin peptides.[13]
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry. Utilize fragmentation methods such as CID, HCD, or ETD to generate fragment ions that can confirm the presence and location of the sulfate group.[12]
-
-
Data Analysis:
-
Use database search algorithms (e.g., MSFragger) with an open search for mass shifts to identify sulfated peptides.[5]
-
Quantify the relative or absolute abundance of sulfated and non-sulfated gastrin by comparing the peak areas of the corresponding precursor ions.
-
Experimental Workflow for Sulfated Gastrin Analysis
Caption: Workflow for mass spectrometry-based analysis.
Signaling Pathways of Sulfated Gastrin I
Sulfated Gastrin I, like its non-sulfated counterpart, exerts its biological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor.[2][14] The CCKBR is a G-protein coupled receptor (GPCR) that preferentially couples to Gq proteins.[8] While both sulfated and non-sulfated gastrin bind to the CCKBR with high affinity, sulfation can increase the binding affinity.[3]
Upon binding of sulfated Gastrin I to the CCKBR, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated CCKBR catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG synergistically activate PKC.
-
Downstream Signaling: Activated PKC and calcium-dependent pathways can then activate further downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the PI3K/AKT pathway, which are involved in cell proliferation, differentiation, and gastric acid secretion.[8]
Signaling Pathway of Sulfated Human Gastrin I
Caption: Signaling pathway of sulfated Gastrin I.
References
- 1. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Kinetic Analysis of Human Tyrosylprotein Sulfotransferase-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Magnetic-Bead-Assisted Sequential Extraction Method for Liquid Chromatography-Mass Spectrometry (MS)/MS of Components with Diverse Properties: Gastrin Determination as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
The Pharmacokinetics of Sulfated Gastrin in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of sulfated gastrin in humans. Gastrin, a key peptide hormone, plays a crucial role in regulating gastric acid secretion. It exists in various isoforms, distinguished by peptide chain length and post-translational modifications such as sulfation. The sulfated form of gastrin, occurring through tyrosine O-sulfation, has been a subject of investigation to determine its specific physiological role and metabolic fate. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and visualizes relevant biological and experimental processes.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of sulfated gastrin has been investigated in humans, primarily focusing on smaller fragments like gastrin-6. The following table summarizes the key pharmacokinetic parameters for sulfated gastrin-6 as compared to its nonsulfated counterpart and the more prevalent nonsulfated gastrin-17.
| Pharmacokinetic Parameter | Sulfated Gastrin-6 | Nonsulfated Gastrin-6 | Nonsulfated Gastrin-17 |
| Half-life (t½) | 2.1 ± 0.3 min | 1.9 ± 0.3 min | 5.3 ± 0.3 min |
| Metabolic Clearance Rate (MCR) | 42.8 ± 3.7 ml·kg⁻¹·min⁻¹ | 139.4 ± 9.6 ml·kg⁻¹·min⁻¹ | 16.5 ± 1.3 ml·kg⁻¹·min⁻¹ |
| Apparent Volume of Distribution (Vd) | 139.0 ± 30.5 ml/kg | 392.0 ± 81.6 ml/kg | 124.3 ± 9.6 ml/kg |
Data sourced from a study by Hilsted et al.[1][2]
Notably, the metabolic clearance rate of sulfated gastrin-6 is significantly lower than that of nonsulfated gastrin-6, suggesting that sulfation protects the peptide against rapid elimination.[1][2] While the half-lives of the two gastrin-6 forms are similar, their clearance and distribution in the body differ markedly.
Experimental Protocols
The data presented above were derived from studies employing rigorous experimental designs to elucidate the pharmacokinetics of gastrin peptides in human subjects. A representative experimental protocol is detailed below.
Study of Gastrin-6 Metabolism and Secretory Effects
This study aimed to compare the metabolism and effect on gastric acid secretion of sulfated and nonsulfated gastrin-6 with nonsulfated gastrin-17.
-
Subjects: The study involved nine healthy, normal subjects.[1]
-
Infusion Protocol: Synthetic human gastrin peptides were infused intravenously. The infusion protocol for gastrin-17 and the two forms of gastrin-6 involved a stepwise increase in dosage to determine dose-response relationships for gastric acid output.
-
Pharmacokinetic Analysis:
-
Blood samples were collected at steady-state during each infusion step to measure plasma gastrin concentrations.
-
After cessation of the peptide infusion, blood samples were drawn at frequent intervals to monitor the disappearance of the peptides from circulation.
-
The elimination of the peptides from plasma was found to be monoexponential.[2]
-
Pharmacokinetic parameters including half-life, metabolic clearance rate, and apparent volume of distribution were calculated from the plasma concentration data.
-
-
Analytical Methods:
-
Gastrin concentrations in plasma were determined using radioimmunoassays (RIA). Specific antisera were used to differentiate between the various gastrin forms. For instance, antiserum 2604 was used for gastrin-17, while antiserum 2609 was employed for the measurement of gastrin-6 after plasma extraction.[2]
-
Gastric acid output was measured to assess the physiological effect of the infused gastrins.
-
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Gastrin Synthesis and Post-Translational Modification
Gastrin is synthesized as a precursor molecule, progastrin, which undergoes several post-translational modifications to become biologically active.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of infused gastrin peptides.
Gastrin Signaling Pathway for Acid Secretion
Gastrin stimulates gastric acid secretion primarily through its interaction with cholecystokinin (B1591339) B (CCKB) receptors on enterochromaffin-like (ECL) cells.
Conclusion
The study of the pharmacokinetics of sulfated gastrin in humans reveals that sulfation plays a significant role in its metabolic fate. Specifically, for gastrin-6, sulfation appears to decrease the metabolic clearance rate, thereby protecting it from rapid elimination compared to its nonsulfated form.[1][2] Further research is necessary to fully elucidate the pharmacokinetic profiles of other sulfated gastrin isoforms and to understand the complete physiological implications of gastrin sulfation in both health and disease. The methodologies and findings presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and gastrointestinal physiology.
References
Sulfated Gastrin I (Human) as a Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and has been implicated as a growth factor in both normal and neoplastic tissues of the gastrointestinal tract. The human form of Gastrin I can exist in both a non-sulfated and a sulfated state, with the latter featuring a sulfate (B86663) group on the tyrosine residue. This post-translational modification can influence its biological activity and metabolic stability. This technical guide provides a comprehensive overview of sulfated Gastrin I (human) as a biomarker, with a focus on its clinical significance, detection methodologies, and underlying signaling pathways.
Clinical Significance of Sulfated Gastrin I
Elevated levels of gastrin, a condition known as hypergastrinemia, have been associated with an increased risk of developing various gastrointestinal cancers, including gastric, colorectal, and neuroendocrine tumors (NETs). While many studies measure total gastrin, understanding the specific role of sulfated Gastrin I is an active area of research. Sulfation can alter the peptide's binding affinity to its receptors and may protect it from degradation, potentially prolonging its trophic effects on tumor cells.
Gastric Cancer
Hypergastrinemia is a known risk factor for the development of gastric cancer, particularly in the context of chronic atrophic gastritis and long-term use of proton pump inhibitors.[1][2] Studies have shown that patients with gastric cancer often exhibit significantly higher serum gastrin levels compared to healthy controls.[3][4] While much of the available data does not differentiate between sulfated and non-sulfated forms, the overall increase in gastrin suggests a potential role for both in tumorigenesis.
Colorectal Cancer
Gastrin and its receptors are often expressed in colorectal tumors, where they can act in an autocrine or paracrine manner to promote cell proliferation and inhibit apoptosis. A prospective study has demonstrated that hypergastrinemia is associated with an increased risk of colorectal carcinoma.[5] While median gastrin levels may be similar between cases and controls, a gastrin level above the normal range has been linked to a significant increase in risk.[5]
Neuroendocrine Tumors (NETs)
Gastrinomas, a type of neuroendocrine tumor, are characterized by the excessive production of gastrin, leading to Zollinger-Ellison syndrome.[6] In patients with type I gastric NETs, which are associated with chronic atrophic gastritis, elevated serum gastrin levels are a key pathogenic factor.[7][8] Furthermore, higher serum gastrin levels have been correlated with a greater risk of tumor recurrence in this patient population.[9]
Quantitative Data on Gastrin Levels
The following tables summarize available quantitative data on gastrin levels in various conditions. It is important to note that most studies measure total gastrin, and data specifically for sulfated Gastrin I is limited.
| Condition | Analyte | Concentration | Reference |
| Gastric Cancer | |||
| Gastric Cancer Patients | Total Gastrin (pmol/L) | 26.02 ± 5.93 | [3] |
| Healthy Controls | Total Gastrin (pmol/L) | 14.02 ± 4.10 | [3] |
| Colorectal Cancer | |||
| Colorectal Cancer Cases | Total Gastrin (pg/mL) | 41.7 (median) | [5] |
| Healthy Controls | Total Gastrin (pg/mL) | 40.7 (median) | [5] |
| Neuroendocrine Tumors | |||
| Recurrent Type I gNENs | Total Gastrin (ng/L) | 788 (median) | [9] |
| Non-recurrent Type I gNENs | Total Gastrin (ng/L) | 394 (median) | [9] |
Signaling Pathways of Sulfated Gastrin I
Sulfated Gastrin I primarily exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[10] The affinity of sulfated gastrin-17 for the gastrin receptor is higher than that of its non-sulfated counterpart.[11] Binding of sulfated Gastrin I to the CCKBR initiates a cascade of intracellular signaling events that ultimately lead to cell proliferation, survival, and differentiation.
The primary signaling pathway involves the activation of Gq/11 proteins, which in turn activate Phospholipase C (PLC).[6][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, which plays a central role in transmitting mitogenic signals to the nucleus.[12][13]
Experimental Protocols for Detection of Sulfated Gastrin I
The accurate measurement of sulfated Gastrin I requires specific and sensitive assays that can distinguish it from its non-sulfated counterpart and other gastrin-related peptides. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods employed.
Sample Collection and Handling
Proper sample handling is critical to ensure the stability of sulfated Gastrin I.
-
Patient Preparation: Patients should be fasting overnight (at least 12 hours).[14] Certain medications, such as proton pump inhibitors and H2-receptor antagonists, can significantly elevate gastrin levels and should be discontinued (B1498344) for an appropriate period before sample collection, if medically feasible.[14]
-
Specimen Type: Serum or plasma (EDTA) are the preferred specimens.
-
Collection: Blood should be collected in appropriate tubes and placed on ice immediately.
-
Processing: Samples should be centrifuged in a refrigerated centrifuge as soon as possible. The resulting serum or plasma should be aliquoted and stored frozen at -20°C or lower until analysis. Repeated freeze-thaw cycles should be avoided.
Radioimmunoassay (RIA) for Sulfated Gastrin I
RIA is a highly sensitive method for quantifying peptide hormones. A key consideration for measuring sulfated Gastrin I is the specificity of the antibody used. Some antibodies exhibit high cross-reactivity with both sulfated and non-sulfated forms, while others are more specific.[15][16]
Materials:
-
Anti-gastrin antibody with known cross-reactivity to sulfated Gastrin I
-
¹²⁵I-labeled Gastrin I (tracer)
-
Sulfated Gastrin I standards
-
Assay buffer
-
Separating agent (e.g., double antibody-polyethylene glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the sulfated Gastrin I standard in assay buffer to create a standard curve.
-
Assay Setup: In duplicate tubes, add a known volume of standards, quality controls, and unknown samples.
-
Antibody Addition: Add a predetermined amount of the anti-gastrin antibody to each tube (except for the total counts and non-specific binding tubes).
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled Gastrin I to all tubes.
-
Incubation: Vortex the tubes and incubate for a specified time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Separation: Add the separating agent to precipitate the antibody-bound fraction.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation: Construct a standard curve by plotting the bound radioactivity against the concentration of the standards. Determine the concentration of sulfated Gastrin I in the unknown samples by interpolating their bound radioactivity values from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfated Gastrin I
ELISA is another common immunoassay format. A competitive ELISA is typically used for small molecules like Gastrin I. Similar to RIA, the specificity of the antibody is paramount. Monoclonal antibodies that specifically recognize the sulfated tyrosine residue can be employed for this purpose.[17][18]
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Anti-gastrin antibody specific for sulfated Gastrin I
-
Enzyme-conjugated Gastrin I (e.g., alkaline phosphatase or horseradish peroxidase conjugate)
-
Sulfated Gastrin I standards
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add standards, controls, and samples to the appropriate wells of the microplate.
-
Competitive Binding: Add the enzyme-conjugated Gastrin I and the specific anti-sulfated Gastrin I antibody to each well. Incubate to allow for competition between the Gastrin I in the sample/standard and the enzyme-conjugated Gastrin I for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubation: Incubate for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Gastrin I in the sample.
-
Calculation: Generate a standard curve and determine the concentrations of sulfated Gastrin I in the unknown samples.
Logical Relationships in Gastrin-Mediated Carcinogenesis
The role of sulfated Gastrin I as a biomarker is intrinsically linked to its function in the pathogenesis of gastrointestinal cancers. The following diagram illustrates the logical relationships between hypergastrinemia and carcinogenesis.
Conclusion
Sulfated Gastrin I (human) is a promising biomarker for the risk assessment, diagnosis, and prognosis of various gastrointestinal malignancies. Its elevated levels are associated with an increased risk of gastric, colorectal, and neuroendocrine tumors. The biological effects of sulfated Gastrin I are primarily mediated through the CCKBR, which activates downstream signaling pathways promoting cell proliferation and survival. The accurate measurement of sulfated Gastrin I requires specific immunoassays that can differentiate it from its non-sulfated form. Further research is warranted to fully elucidate the distinct clinical utility of sulfated Gastrin I compared to total gastrin and to standardize its measurement for routine clinical use. This technical guide provides a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum gastrin and Helicobacter pylori infection correlate with tumor aggressiveness and prognosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated serum gastrin levels in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin and colorectal cancer: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Gastric neuroendocrine tumor: A practical literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology of Gastric NETs: Role of Gastrin and Menin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 12. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. GASTRIN, INFLAMMATION, AND CARCINOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfation of gastrin: effect on immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes: Gastrin I (Human) (Sulfated) for Gastric Organoid Culture
Introduction
Gastric organoids have emerged as a pivotal in vitro model system, enabling unprecedented insights into stomach development, physiology, and disease. These three-dimensional structures, derived from adult or pluripotent stem cells, recapitulate the cellular diversity and architecture of the gastric epithelium. A crucial aspect of successful gastric organoid culture is the faithful recreation of the stem cell niche, which requires a cocktail of specific growth factors and hormones.
Gastrin I, a primary hormone produced by G-cells in the stomach antrum, is a key regulator of gastric function.[1][2] It is known to stimulate the proliferation of gastric mucosal cells, promote the maturation of parietal and enterochromaffin-like cells, and induce gastric acid secretion.[1] The sulfated form of Gastrin I exhibits a significantly higher affinity for its receptor, the cholecystokinin (B1591339) B receptor (CCKBR or CCK2R), ensuring a more potent and physiologically relevant response.[3] Its inclusion in culture media is instrumental for promoting the growth, differentiation, and long-term maintenance of gastric organoids, particularly for establishing cultures that express markers for mature gastric cell lineages like chief and mucus neck cells.[4]
Mechanism of Action
Gastrin I (sulfated) exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR) located on the surface of various gastric epithelial cells, including stem and progenitor cells.[1][5] This interaction initiates a downstream signaling cascade that modulates gene expression, leading to increased cellular proliferation and directed differentiation.[1] This signaling is a vital component of the niche that governs gastric epithelial homeostasis.[6][7]
Caption: Gastrin I signaling pathway in gastric organoid culture.
Experimental Protocols
Preparation of Complete Human Gastric Organoid Medium
This protocol outlines the preparation of a complete medium for the expansion and maintenance of human gastric organoids. Gastrin I is a key component for promoting a differentiated phenotype.
Table 1: Reagents for Complete Human Gastric Organoid Medium
| Component | Stock Concentration | Final Concentration | Supplier (Example) | Catalog # (Example) |
|---|---|---|---|---|
| Advanced DMEM/F-12 | - | - | Thermo Fisher | 12634-010 |
| Wnt-3a Conditioned Medium | - | 50% | - | - |
| R-Spondin 1 Conditioned Medium | - | 10% | - | - |
| Noggin | 100 µg/mL | 100 ng/mL | R&D Systems | 6057-NG |
| EGF (Human) | 100 µg/mL | 50 ng/mL | R&D Systems | 236-EG |
| FGF-10 (Human) | 100 µg/mL | 100 ng/mL | R&D Systems | 345-FG |
| Gastrin I (Human) | 10 µM | 1-10 nM | Tocris Bioscience | 3006 |
| N-Acetylcysteine | 1 M | 1 mM | Tocris Bioscience | 5619 |
| N21-MAX Supplement | 50X | 1X | R&D Systems | AR008 |
| A 83-01 (ALK5 inhibitor) | 10 mM | 500 nM | Tocris Bioscience | 2939 |
| Nicotinamide | 1 M | 10 mM | Tocris Bioscience | 4106 |
| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM | Tocris Bioscience | 1254 |
Note: Component concentrations are compiled from multiple sources.[8][9][10] The concentration of Gastrin I may be optimized within the 1-10 nM range.[8][10] Y-27632 is typically added only for the first 2-4 days after passaging.[8][10] Nicotinamide is considered a facultative component that aids initial organoid formation but may limit the long-term lifespan of the cultures.[10]
Procedure:
-
Thaw all frozen supplements and reagents on ice.
-
In a sterile biological safety cabinet, combine the appropriate volumes of each component in a sterile container.
-
Mix gently and sterile-filter the complete medium using a 0.22 µm filter unit.
-
Store the complete medium at 4°C for up to two weeks.
Protocol for Passaging Human Gastric Organoids
This protocol provides a method for subculturing established human gastric organoids.
Materials:
-
Established gastric organoids in Basement Membrane Extract (BME) (e.g., Matrigel or Cultrex)[8][9]
-
Complete Human Gastric Organoid Medium (with Y-27632)
-
Organoid Harvesting Solution (e.g., Cultrex Organoid Harvesting Solution) or Dispase/TrypLE[9]
-
Cold Advanced DMEM/F-12
-
Basement Membrane Extract (BME), thawed on ice
-
Pre-warmed 24-well tissue culture plate
Workflow:
Caption: General workflow for passaging human gastric organoids.
Procedure:
-
Aspirate the culture medium from the wells containing mature organoids.
-
Add an appropriate volume of Organoid Harvesting Solution or other depolymerizing enzyme and incubate according to the manufacturer's instructions to dissolve the BME dome.[9]
-
Using a P1000 pipette, collect the organoid/BME slurry and transfer it to a 15 mL conical tube.
-
Wash the well with cold Advanced DMEM/F-12 and add to the same conical tube.
-
Centrifuge at 500 x g for 3 minutes to pellet the organoids.[9] Carefully aspirate the supernatant.
-
Mechanically break the organoids into smaller fragments by forcefully pipetting up and down with a P200 pipette or by passing them through a 100 µm cell strainer.[9]
-
Add 10 mL of cold Advanced DMEM/F-12, mix, and centrifuge again at 500 x g for 3 minutes. Aspirate the supernatant.
-
Resuspend the organoid pellet in the desired volume of fresh, cold BME. The volume will depend on the desired splitting ratio.
-
Carefully dispense 50 µL of the BME/organoid mixture into the center of each well of a pre-warmed 24-well plate.[8][9]
-
Place the plate in a 37°C incubator for 25 minutes to allow the BME to polymerize.[9]
-
Gently add 500 µL of pre-warmed Complete Human Gastric Organoid Medium (containing Gastrin I and Y-27632) to each well.
-
Return the plate to the incubator (37°C, 5% CO2). Replace the medium every 2-3 days with fresh medium (without Y-27632 after the first 2-4 days).
Expected Results
Within 3-4 days of culture, isolated gastric glands or fragments should form cyst-like, spherical structures.[8] Over 7-12 days, these organoids will grow in size and develop budding structures, indicating the presence of proliferating stem cell compartments.[8][10] The inclusion of Gastrin I in the medium helps promote the differentiation of various gastric lineages.[4] Successful cultures should express markers for stem cells (e.g., LGR5) and differentiated cells, including surface mucous pit cells (MUC5AC), chief cells (PGC), mucous neck cells (MUC6), and enteroendocrine cells (SST).[8][10]
References
- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric Organoid, a Promising Modeling for Gastric Stem Cell Homeostasis and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 6. Gastric Stem Cells: Physiological and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastrin I (human) (sulfated) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrin I, a peptide hormone, is a key regulator of gastric acid secretion and also functions as a significant growth factor for gastrointestinal mucosa.[1][2][3] Its sulfated human form interacts with the cholecystokinin (B1591339) B receptor (CCK-B), also known as the cholecystokinin 2 (CCK2) receptor, to initiate a cascade of intracellular signaling events.[1][4] These signaling pathways are implicated in various cellular processes, including proliferation, apoptosis, and migration, and have been a focus of research in both normal physiological and cancerous conditions.[1][3][5] This document provides detailed protocols for utilizing sulfated human Gastrin I in cell culture experiments to investigate its biological effects.
Data Presentation
Table 1: Biological Activity and Recommended Concentrations
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding | Binds to Cholecystokinin B Receptor (CCK-BR/CCK2R) | Various | [1][4][6] |
| EC50 for Gastric Epithelial Cell Proliferation | 6.2 pM | Gastric Epithelial Cells | |
| EC50 for Histamine Secretion | 0.014 nM | Enterochromaffin-like (ECL) cells | |
| Typical Working Concentration for Cell Stimulation | 1 nM - 1 µM | General cell culture | [7] |
| Concentration for Organoid Culture | Typically included in culture medium | Stomach, Intestine, Pancreas Organoids |
Table 2: Reconstitution and Storage of Gastrin I (human) (sulfated)
| Parameter | Recommendation | Reference |
| Storage (Lyophilized) | Store at -20°C, desiccated. | [7][8] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [8][9] |
| Reconstitution Solvent | Insoluble in water and ethanol. Soluble in DMSO (≥21 mg/mL). Also soluble to 1 mg/ml in 1% Ammonia with sonication. | [7] |
| Handling | Prepare fresh, sterile stock solutions. For experiments, dilute in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (e.g., ≤0.1%). | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is designed to assess the effect of Gastrin I on the proliferation of adherent cancer cell lines (e.g., AGS, MKN1, SW480).
Materials:
-
Gastrin I (human) (sulfated)
-
Appropriate cell line (e.g., AGS, SGC-7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for another 24 hours. This synchronizes the cell cycle.
-
-
Gastrin I Treatment:
-
Prepare serial dilutions of Gastrin I in serum-free medium at 2x the final desired concentrations.
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the Gastrin I dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Gastrin I concentration) and a negative control (serum-free medium only).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following the activation of the CCK2 receptor by Gastrin I.
Materials:
-
Gastrin I (human) (sulfated)
-
Cells expressing CCK2 receptor (e.g., CHO-K1 cells stably expressing CCK2R, AR4-2J cells)
-
Culture medium (e.g., DMEM/F-12)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader with an injection system (e.g., FlexStation)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. Probenecid (1-2.5 mM) can also be included.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Cell Washing:
-
Aspirate the dye loading solution.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Prepare Gastrin I dilutions in HBSS at 5-10x the final desired concentrations in a separate plate (compound plate).
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm excitation/516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to inject the Gastrin I solution into the wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the transient calcium peak and its subsequent decay.[11]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Data can be expressed as the ratio F/F₀, where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the Gastrin I concentration to determine the EC50.
-
Mandatory Visualizations
Signaling Pathway
The binding of Gastrin I to its G-protein coupled receptor, CCK2R, initiates multiple downstream signaling cascades.[3] Key pathways include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[4][12] Subsequently, downstream pathways such as the MAPK/ERK and PI3K/Akt are activated, which play crucial roles in mediating gastrin's effects on cell proliferation, survival, and migration.[3][13]
Caption: Gastrin I signaling through the CCK2 receptor.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the dose-dependent effects of Gastrin I on cell proliferation.
Caption: Workflow for a Gastrin I dose-response cell proliferation assay.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Role of gastrin-peptides in Barrett's and colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide-yy.com [peptide-yy.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jcancer.org [jcancer.org]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of gastrin on protein kinase C and its subtype in human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Human Gastrin I (sulfated) ELISA Kit
Application Notes and Protocols for the Quantification of Sulfated Gastrin I in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone that plays a crucial role in stimulating gastric acid secretion.[1][2] It exists in both sulfated and non-sulfated forms, and accurate quantification of these forms in plasma is essential for various physiological and pathological studies, including the diagnosis of conditions like Zollinger-Ellison syndrome.[3] These application notes provide detailed protocols for the quantification of sulfated Gastrin I in plasma samples using two common bioanalytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, the signaling pathway of Gastrin I is described and visualized to provide a comprehensive understanding of its biological function.
Methods for Quantification
Two primary methods for the quantification of sulfated Gastrin I in plasma are detailed below: a competitive ELISA and an LC-MS/MS method.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of peptides and proteins. Commercial ELISA kits are available for the specific measurement of Gastrin I. The following protocol is a representative example of a competitive ELISA for human Gastrin I.
Principle: In this competitive assay, a known amount of labeled Gastrin I competes with the Gastrin I in the plasma sample for binding to a limited number of antibodies coated on a microplate. The amount of labeled Gastrin I bound to the antibody is inversely proportional to the concentration of Gastrin I in the sample.
Experimental Protocol:
a. Plasma Sample Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[4][5]
-
Centrifuge the blood samples at 1,000 × g for 15 minutes at 2-8°C within 30 minutes of collection.[4][5]
-
Carefully aspirate the plasma supernatant and transfer it to a clean microcentrifuge tube.
-
If not assayed immediately, store the plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][5]
b. Reagent Preparation:
-
Wash Buffer: Prepare a 1X wash buffer solution by diluting the concentrated wash buffer provided in the kit with deionized water.
-
Standards: Reconstitute the lyophilized Gastrin I standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63 pg/mL).
-
Biotinylated Gastrin I: Prepare the working solution of biotinylated Gastrin I according to the kit manufacturer's instructions.
c. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard, blank (standard diluent), and plasma sample to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the prepared Biotinylated-Conjugate to each well.[6]
-
Mix gently, cover the plate, and incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid from each well and wash the plate three times with 1X wash buffer.[4]
-
Add 100 µL of Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[6]
-
Aspirate and wash the plate five times with 1X wash buffer.[4]
-
Add 90 µL of TMB Substrate Solution to each well and incubate for 20 minutes at 37°C in the dark.[6]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Data Analysis:
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of Gastrin I in the plasma samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Quantitative Data Summary (Hypothetical ELISA Data):
| Sample ID | Mean OD (450 nm) | Calculated Concentration (pg/mL) |
| Standard 1 | 0.215 | 1000 |
| Standard 2 | 0.388 | 500 |
| Standard 3 | 0.654 | 250 |
| Standard 4 | 1.021 | 125 |
| Standard 5 | 1.533 | 62.5 |
| Standard 6 | 2.012 | 31.25 |
| Standard 7 | 2.356 | 15.63 |
| Blank | 2.850 | 0 |
| Plasma Sample 1 | 0.895 | 155.8 |
| Plasma Sample 2 | 1.247 | 88.2 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides, including different forms of gastrin.[7] This method allows for the simultaneous measurement of sulfated and non-sulfated Gastrin I.
Principle: Plasma samples are processed to extract the gastrin peptides. The extract is then injected into a liquid chromatograph to separate the different forms of gastrin. The separated peptides are then ionized and detected by a tandem mass spectrometer, which provides highly selective and sensitive quantification based on the mass-to-charge ratio of the precursor and product ions.
Experimental Protocol:
a. Plasma Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an anion-exchange SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Load 1 mL of plasma onto the SPE cartridge.
-
Wash the cartridge with a low-ionic-strength buffer to remove unbound proteins and other interfering substances.
-
Elute the gastrin peptides with a high-ionic-strength buffer or an organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
b. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
c. MRM Transitions: Specific precursor-to-product ion transitions for sulfated Gastrin I need to be determined and optimized. As a hypothetical example:
-
Precursor Ion (m/z): [M+2H]2+ or [M+3H]3+ of sulfated Gastrin I.
-
Product Ions (m/z): Specific fragment ions generated upon collision-induced dissociation (CID) of the precursor ion.
Data Analysis:
-
Integrate the peak areas of the MRM transitions for sulfated Gastrin I in the standards and plasma samples.
-
Generate a standard curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.
-
Calculate the concentration of sulfated Gastrin I in the plasma samples from the standard curve.
Quantitative Data Summary (Hypothetical LC-MS/MS Data):
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Standard 1 | 0.015 | 0.1 |
| Standard 2 | 0.072 | 0.5 |
| Standard 3 | 0.148 | 1.0 |
| Standard 4 | 0.735 | 5.0 |
| Standard 5 | 1.492 | 10.0 |
| Blank | 0.001 | < LLOQ |
| Plasma Sample 1 | 0.298 | 2.1 |
| Plasma Sample 2 | 0.956 | 6.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for sulfated Gastrin I quantification.
Gastrin I Signaling Pathway
Gastrin I exerts its physiological effects by binding to the cholecystokinin (B1591339) B (CCKBR) receptor, a G-protein coupled receptor (GPCR).[1][8] The binding of gastrin to CCKBR initiates a cascade of intracellular signaling events.[9]
Description of the Pathway:
-
Receptor Binding: Gastrin I binds to the CCKBR on the surface of target cells, such as parietal and enterochromaffin-like (ECL) cells.[1]
-
G-Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.[10]
-
Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).[9][10]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[10]
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[10]
-
Downstream Effects: Activated PKC and elevated intracellular calcium lead to the phosphorylation of various downstream effector proteins, which ultimately results in the physiological responses to gastrin, such as gastric acid secretion and cell proliferation.[8] This can also involve the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[9]
Caption: Gastrin I signaling pathway via the CCKBR.
References
- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin - Wikipedia [en.wikipedia.org]
- 3. raybiotech.com [raybiotech.com]
- 4. cloud-clone.us [cloud-clone.us]
- 5. rsc.org [rsc.org]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Gastrin I (human) (sulfated) in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sulfated human Gastrin I in cell proliferation assays. Gastrin I is a peptide hormone that plays a crucial role in gastric acid secretion and has been shown to have mitogenic effects on various cell types, particularly gastrointestinal cells.[1][2] These protocols are intended to guide researchers in accurately assessing the proliferative effects of Gastrin I and potential therapeutic agents that modulate its activity.
Introduction
Gastrin I, in its sulfated form, is an endogenous peptide hormone that primarily exerts its effects through the cholecystokinin (B1591339) B (CCK2) receptor.[1][3] The binding of Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events that are linked to cell growth and proliferation.[1] Understanding the proliferative response to Gastrin I is critical in various research areas, including cancer biology, gastroenterology, and drug development. Gastrin has been implicated in the proliferation of several neoplasms, including gastric, colon, and pancreatic cancers.[4][5]
Mechanism of Action: Signaling Pathways in Gastrin I-Induced Proliferation
Upon binding to its G-protein coupled receptor, CCKBR, Gastrin I activates multiple downstream signaling pathways.[2] This includes the activation of phospholipase C, leading to phosphoinositide breakdown, intracellular calcium mobilization, and protein kinase C stimulation.[1] Furthermore, Gastrin I has been shown to activate the NF-kB and β-catenin signaling pathways.[6][7] The activation of the mitogen-activated protein kinase (MAPK) pathway is another key event in gastrin-induced proliferation.[1] These signaling cascades culminate in the induction of early response genes and regulation of G1/S phase cell-cycle regulators, ultimately leading to cell proliferation.[1][6]
Gastrin I Signaling Pathway
Caption: Gastrin I signaling cascade leading to cell proliferation.
Data Presentation: Quantitative Effects of Gastrin I on Cell Proliferation
The following table summarizes the quantitative data from various studies on the effect of Gastrin I on cell proliferation.
| Cell Line | Assay Method | Gastrin I Concentration | Proliferative Effect | Reference |
| AGS (gastric adenocarcinoma) | MTT Assay | Not specified | Significant time-dependent increase in cell viability | [6] |
| MKN1 (gastric adenocarcinoma) | MTT Assay | Not specified | Significant time-dependent increase in cell viability | [6] |
| AGS (gastric adenocarcinoma) | BrdU Incorporation | Not specified | Significant time-dependent increase in proliferation | [6] |
| MKN1 (gastric adenocarcinoma) | BrdU Incorporation | Not specified | Significant time-dependent increase in proliferation | [6] |
| OE33(E) (esophageal adenocarcinoma) transfected with CCK2 receptor | [3H]-thymidine incorporation | 1 nmol/L | 1.94- +/- 0.13-fold increase | [8] |
| Barrett's metaplasia mucosal biopsies | [3H]-thymidine incorporation | 10 nmol/L | 2-fold increase | [8] |
| AGS-GR (gastrin receptor expressing) | xCELLigence Assay | 0.1, 1, 10, or 100 nM | Dose-dependent increase in proliferation | [9] |
| Gastric epithelial cells | Not specified | EC50 of 6.2 pM | Stimulation of proliferation |
Experimental Protocols
General Considerations
-
Cell Culture: Cells should be maintained in the recommended culture medium and conditions. For proliferation assays, cells are typically serum-starved for a period (e.g., 24 hours) before treatment with Gastrin I to reduce baseline proliferation.
-
Gastrin I Preparation: Gastrin I (human) (sulfated) should be reconstituted according to the manufacturer's instructions. It is often dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the final working concentration in the culture medium.[10]
-
Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle control (medium with the same concentration of the solvent used for Gastrin I) and a positive control for proliferation if available.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from methodologies described in studies on gastrin-induced proliferation.[6][11]
Objective: To measure cell viability as an indicator of cell proliferation based on the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., AGS, MKN1)
-
Complete culture medium
-
Serum-free culture medium
-
Gastrin I (human) (sulfated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Gastrin I in serum-free medium. Remove the serum-free medium and add 100 µL of the Gastrin I dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
Protocol 2: BrdU Incorporation Assay
This protocol is based on the principles of DNA synthesis measurement during cell proliferation.[6][12]
Objective: To quantify cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
Gastrin I (human) (sulfated)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the MTT assay protocol.
-
Treatment: Treat cells with different concentrations of Gastrin I as described in step 3 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Aspirate the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Experimental Workflow for Proliferation Assays
Caption: A generalized workflow for conducting cell proliferation assays.
References
- 1. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. GROWTH OF HUMAN PANCREATIC CANCER IS INHIBITED BY DOWN-REGULATION OF GASTRIN GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrokine 1 inhibits gastrin-induced cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin induces proliferation in Barrett's metaplasia through activation of the CCK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americapeptides.com [americapeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.abclonal.com [blog.abclonal.com]
Application Notes: Gastrin I (human) (sulfated) as a Secretagogue
Introduction
Gastrin I, a linear peptide hormone, is a primary regulator of gastric acid secretion and plays a crucial role in gastric motility and mucosal growth.[1][2] Produced by G-cells in the stomach's pyloric antrum, duodenum, and the pancreas, it is released into the bloodstream in response to stimuli such as stomach distension, vagal stimulation, and the presence of peptides and amino acids.[1][3] The sulfated form of human Gastrin I, a post-translationally modified variant, is a potent secretagogue used extensively in research to study gastric physiology, screen for drug candidates affecting acid secretion, and in the culture of gastrointestinal organoids.[4][5] It exerts its effects primarily by binding to the cholecystokinin (B1591339) B (CCK2) receptors.[6][7]
Mechanism of Action as a Secretagogue
Gastrin I stimulates hydrochloric acid (HCl) secretion from parietal cells in the stomach through both direct and indirect pathways:
-
Direct Pathway : Gastrin I binds directly to CCK2 receptors on the basolateral membrane of parietal cells. This binding initiates a signaling cascade that leads to the insertion and activation of H+/K+ ATPase pumps on the apical membrane, resulting in the secretion of H+ ions (gastric acid) into the stomach lumen.[1][3]
-
Indirect Pathway (Primary Mechanism) : The major stimulatory effect of gastrin is mediated indirectly through enterochromaffin-like (ECL) cells.[7][8] Gastrin I binds to CCK2 receptors on ECL cells, triggering the release of histamine.[6] Histamine then acts in a paracrine fashion, binding to H2 receptors on nearby parietal cells, which strongly stimulates HCl secretion.[1][7] This indirect pathway is considered the principal mechanism for gastrin-induced acid secretion.[3]
Beyond acid secretion, gastrin also stimulates chief cells to release pepsinogen, increases antral muscle mobility, and promotes the growth and maturation of parietal cells.[3]
Role of Sulfation
The tyrosine residue of Gastrin I can be sulfated. However, studies comparing the gastric acid stimulatory potencies of sulfated and non-sulfated human gastrin-17 in humans have found no significant difference. Both forms exhibit similar maximal acid responses and effective doses, suggesting that tyrosine o-sulfation does not significantly influence its acid secretory potency or metabolic rate in humans.[9][10] However, for some receptor interactions, sulfation can increase the affinity for both gastrin and CCK receptors.[11] For shorter gastrin peptides, such as gastrin-6, sulfation has been shown to increase efficacy and protect against elimination.[12]
Quantitative Data Summary
The following table summarizes a comparison of the in vivo acid secretory potency between sulfated and non-sulfated human Gastrin-17 when administered via intravenous infusion to human subjects.
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Significance |
| Calculated Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | Not Significant |
| 50% Effective Dose (ED₅₀) (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | Not Significant |
| 50% Effective Serum Concentration (EC₅₀) (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | Not Significant |
| Data sourced from a comparative study in normal human subjects.[9] |
Signaling Pathways and Workflows
Caption: Gastrin I stimulates acid secretion directly and indirectly.
Caption: Workflow for assessing Gastrin I effects on organoids.
Experimental Protocols
Protocol 1: In Vivo Gastric Acid Secretion Measurement in Humans
This protocol is a generalized representation based on methodologies described for studying the effects of intravenously infused gastrin on gastric acid secretion in human subjects.[9][13]
Objective: To measure the dose-dependent effect of sulfated human Gastrin I on the rate of gastric acid secretion.
Materials:
-
Sulfated human Gastrin I (lyophilized powder)
-
Sterile saline solution for infusion
-
Infusion pump
-
Nasogastric tube
-
pH meter or autotitrator
-
Phenolphthalein (B1677637) indicator
-
0.1 N NaOH solution
-
Equipment for serum collection and analysis (optional)
Procedure:
-
Subject Preparation: The study should be performed on healthy, fasting volunteers in accordance with ethical guidelines. A nasogastric tube is positioned in the most dependent part of the stomach.
-
Basal Acid Output (BAO) Measurement: Gastric contents are aspirated continuously for a basal period (e.g., 60 minutes) to determine the basal rate of acid secretion.
-
Gastrin Infusion:
-
Prepare sterile solutions of sulfated human Gastrin I in saline at various concentrations.
-
Infuse Gastrin I intravenously using a calibrated infusion pump. Doses can range from approximately 10 to 500 pmol/kg/hour to establish a dose-response curve.[9]
-
The infusion is typically performed in a stepwise manner, with each dose administered for a set period (e.g., 30-60 minutes).
-
-
Gastric Sample Collection: Throughout the infusion, continue to collect gastric juice samples in timed intervals (e.g., every 15 minutes).
-
Acid Output Measurement:
-
Measure the volume of each gastric sample.
-
Determine the acid concentration (in mmol/L) of each sample by titrating with 0.1 N NaOH to a neutral pH (endpoint identified by phenolphthalein or a pH meter).
-
-
Data Analysis:
-
Calculate the acid output for each collection period (in mmol/hour) by multiplying the acid concentration by the volume of gastric juice collected.
-
Plot the acid output against the infused dose of Gastrin I to determine the maximal acid response and the ED₅₀ (the dose that produces 50% of the maximal response).
-
Protocol 2: In Vitro Stimulation of Human Gastric Organoids
This protocol describes the use of sulfated human Gastrin I to induce a secretagogue response in cultured human gastric organoids, a key application for this peptide.[4][5]
Objective: To assess the ability of sulfated human Gastrin I to stimulate secretion and swelling in mature human gastric organoids.
Materials:
-
Sulfated human Gastrin I (human) (lyophilized powder)[14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mature human gastric organoids cultured in Matrigel domes
-
Complete organoid culture medium
-
Brightfield microscope with imaging capabilities
Procedure:
-
Preparation of Gastrin I Stock Solution:
-
Due to its insolubility in water, dissolve the lyophilized Gastrin I powder in DMSO to create a high-concentration stock solution (e.g., ≥21 mg/mL).[4]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Storage at -20°C is suitable for up to one month, while -80°C is recommended for up to six months.[14]
-
-
Preparation of Working Solution:
-
Immediately before the experiment, thaw an aliquot of the Gastrin I stock solution.
-
Dilute the stock solution directly into pre-warmed complete organoid culture medium to achieve the desired final concentrations. A typical concentration range to test for a secretagogue effect would span from picomolar to nanomolar concentrations (e.g., 10 pM to 100 nM), based on known EC₅₀ values.[5]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Gastrin I concentration used.
-
-
Organoid Stimulation:
-
Identify mature gastric organoids for the experiment (typically characterized by a well-formed, polarized epithelial layer).
-
Carefully remove the existing culture medium from the organoid plate.
-
Add the Gastrin I working solutions to the appropriate wells. Add the vehicle control medium to the control wells.
-
-
Incubation and Monitoring:
-
Incubate the organoids under standard culture conditions (37°C, 5% CO₂).
-
Monitor the organoids for morphological changes, specifically for swelling (an increase in the luminal space), which indicates fluid secretion into the lumen.
-
Capture brightfield images at baseline (time 0) and at subsequent time points (e.g., 2, 6, 24, and 48 hours) to document the response.
-
-
Data Analysis:
-
Quantify the organoid swelling by measuring the change in the cross-sectional area of the organoid lumen from the captured images using image analysis software.
-
Compare the degree of swelling in Gastrin I-treated organoids to the vehicle control to determine the magnitude of the secretagogue effect.
-
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. alc-0315.com [alc-0315.com]
- 5. rndsystems.com [rndsystems.com]
- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of gastric acid secretion:the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does sulfation of gastrin influence gastric acid secretion in man? | Semantic Scholar [semanticscholar.org]
- 11. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effect of human gastrin infusion on gastric potential difference in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
"solubility and preparation of Gastrin I (human) (sulfated) solutions"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of solutions of sulfated human Gastrin I, a critical peptide hormone in gastrointestinal physiology. The following protocols and data are intended to guide researchers in the effective use of this peptide in a variety of experimental settings.
Physicochemical Properties and Solubility
Gastrin I is a peptide hormone that stimulates the secretion of gastric acid. The human form is a 17-amino acid peptide. Sulfation occurs on the tyrosine residue, a post-translational modification that can influence its biological activity. While both sulfated and non-sulfated forms of gastrin are biologically active, their potencies and metabolic stabilities may differ depending on the biological context. A study has suggested that tyrosine o-sulfation does not significantly alter the gastric acid secretory potency of gastrin in humans and that both forms have similar metabolic rates.[1]
Proper dissolution and storage are paramount for maintaining the integrity and biological activity of Gastrin I (human) (sulfated). The peptide is typically supplied as a lyophilized powder.
Table 1: Solubility of Gastrin I (human) (sulfated)
| Solvent | Concentration | Notes |
| DMSO | 12.5 mg/mL (5.74 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic.[2] |
| 1% Aqueous Ammonia | ~1 mg/mL | Sonication may be required to aid dissolution.[3][4] |
Table 2: Solubility of Gastrin I (human) (non-sulfated)
| Solvent | Concentration | Notes |
| Water | 1.00-1.04 mg/mL | - |
| 1% Aqueous Ammonia | ~1 mg/mL | -[4] |
| 0.1% NH4OH (pH 8.0) | 1 mg/mL | -[5] |
| DMSO | 50 mg/mL (23.83 mM) | Ultrasonic treatment may be required.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.25 mg/mL (0.60 mM) | Clear solution.[6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (0.60 mM) | Clear solution.[6] |
| 10% DMSO + 90% Corn Oil | ≥ 1.25 mg/mL (0.60 mM) | Clear solution.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution of Gastrin I (human) (sulfated) for in vitro studies.
Materials:
-
Gastrin I (human) (sulfated), lyophilized powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of lyophilized Gastrin I to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, refer to the supplier's certificate of analysis for the exact molecular weight and calculate the required volume).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.[2] Avoid excessive heating.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
Gastrin I (human) (sulfated), lyophilized powder
-
1% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in sterile, nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of lyophilized Gastrin I to room temperature.
-
Prepare a fresh 1% solution of ammonium hydroxide in high-purity water.
-
Aseptically add the 1% ammonium hydroxide solution to the vial to achieve a concentration of approximately 1 mg/mL.
-
Gently vortex the solution until the peptide is fully dissolved. Sonication can be used if necessary.[3]
-
It is recommended to use this aqueous solution fresh. Storage of aqueous solutions is not generally recommended for more than one day.[4] If short-term storage is necessary, aliquot and store at -20°C.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Gastrin I (sulfated) solutions.
Gastrin I Signaling Pathway
Gastrin I exerts its biological effects primarily through the Cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[8] Binding of gastrin to CCKBR activates multiple downstream signaling cascades, leading to physiological responses such as gastric acid secretion and cell proliferation.[8][9]
Caption: Simplified Gastrin I signaling pathway via the CCKBR.
Protocol 3: General Protocol for Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with Gastrin I (human) (sulfated). Specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.
Materials:
-
Cultured cells expressing the CCK2 receptor
-
Complete cell culture medium
-
Gastrin I (human) (sulfated) stock solution (from Protocol 1 or 2)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere and grow to the desired confluency.
-
Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity.
-
Preparation of Working Solution: Dilute the Gastrin I stock solution to the final desired concentration in serum-free or complete cell culture medium. It is crucial to perform serial dilutions to achieve low nanomolar or picomolar concentrations accurately. A typical working concentration can range from 1 nM to 1 µM.[10]
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add the medium containing the desired concentration of Gastrin I to the cells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway activation to hours or days for proliferation or gene expression studies.
-
Downstream Analysis: Following incubation, lyse the cells for protein or RNA analysis, or perform cell-based assays such as proliferation assays, calcium flux measurements, or reporter gene assays.
References
- 1. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Gastrin I, Human Synthetic, human gastrin I. Peptide hormone produced in the stomach. Responsible for stimulation of gastric acid secretion. Delays gastric emptying and increases blood flow in the gastric mucosa. | 10047-33-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide-yy.com [peptide-yy.com]
Application Notes and Protocols: In Vitro Applications of Sulfated Human Gastrin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfated human Gastrin I, also known as Gastrin-17-II, is a peptide hormone crucial for regulating various gastrointestinal functions. Its primary role is to stimulate gastric acid secretion, but it also significantly influences cell proliferation, differentiation, and migration.[1][2] These effects are mediated primarily through its high-affinity binding to the cholecystokinin (B1591339) B (CCKB) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1][3][4] The sulfation of the tyrosine residue in Gastrin I enhances its binding affinity for both gastrin and CCK receptors compared to its non-sulfated counterpart.[5][6]
These application notes provide an overview of the key in vitro applications of sulfated human Gastrin I, with detailed protocols for receptor binding assays, cell proliferation studies, and signal transduction pathway analysis.
Receptor Binding and Specificity
Sulfated Gastrin I is a high-affinity ligand for the CCK2 receptor. In vitro binding assays are fundamental for characterizing the interaction of sulfated Gastrin I and its analogs with the receptor, determining binding affinity (Kd) and inhibitory constants (IC50).
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinities of sulfated Gastrin I and related peptides to the gastrin (CCK2) receptor.
| Peptide | Receptor | Cell/Tissue Model | Binding Affinity (Kd/IC50) | Reference |
| Sulfated Gastrin-17 (Gastrin-17-II) | Gastrin Receptor | Guinea Pig Pancreatic Acini | Kd: 0.08 nM | [5] |
| Non-sulfated Gastrin-17 (Gastrin-17-I) | Gastrin Receptor | Guinea Pig Pancreatic Acini | Kd: 1.5 nM | [5] |
| Cholecystokinin-8 (CCK-8) | Gastrin Receptor | Guinea Pig Pancreatic Acini | Kd: 0.4 nM | [5] |
| Desulfated Cholecystokinin-8 | Gastrin Receptor | Guinea Pig Pancreatic Acini | Kd: 28 nM | [5] |
This data demonstrates that sulfation significantly increases the affinity of Gastrin for its receptor.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of sulfated Gastrin I using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of sulfated Gastrin I for the CCK2 receptor.
Materials:
-
Cell Line: AR42J (rat pancreatic acinar cells) or AGS-GR (human gastric adenocarcinoma cells) expressing the CCK2 receptor.[7][8]
-
Radioligand: 125I-labeled Gastrin-17.
-
Competitor: Sulfated Human Gastrin I (non-labeled).
-
Binding Buffer: 20 mM HEPES, 154 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation Fluid.
-
Gamma Counter.
Procedure:
-
Cell Preparation: Culture AR42J or AGS-GR cells to 80-90% confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of 125I-labeled Gastrin-17 (at a final concentration near its Kd).
-
50 µL of varying concentrations of unlabeled sulfated Gastrin I (e.g., 10-12 M to 10-6 M).
-
For total binding, add 50 µL of Binding Buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Gastrin (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in Binding Buffer.
-
Washing: Quickly wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Proliferation and Growth
Sulfated Gastrin I is a known mitogen that stimulates the proliferation of various cell types, including normal gastric epithelial cells and certain cancer cells.[1][9][10]
Quantitative Data: Proliferative Effects
| Cell Line | Assay | Effect of Gastrin | EC50 | Reference |
| Gastric Epithelial Cells | Proliferation | Stimulation | 6.2 pM | [9] |
| AR42J Cells | DNA Synthesis | ~1.5-fold increase | Not specified | [11] |
| AGS-GR Cells | Proliferation | Dose-dependent stimulation | ~10 nM (for ERK phosphorylation) | [8][12] |
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol outlines a method to quantify the mitogenic effect of sulfated Gastrin I by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Objective: To measure the dose-dependent effect of sulfated Gastrin I on the proliferation of AGS-GR cells.
Materials:
-
Cell Line: AGS-GR cells.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Serum-Free Medium: RPMI-1640 without FBS.
-
Stimulant: Sulfated Human Gastrin I.
-
BrdU Labeling Reagent: (e.g., from a commercial BrdU cell proliferation ELISA kit).
-
Fixing/Denaturing Solution.
-
Anti-BrdU-POD Antibody.
-
Substrate Solution (TMB).
-
Stop Solution (e.g., 1 M H2SO4).
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed AGS-GR cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Stimulation: Treat the cells with various concentrations of sulfated Gastrin I (e.g., 0.01 nM to 100 nM) in serum-free medium for 24 hours. Include a negative control (serum-free medium only) and a positive control (medium with 10% FBS).
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.
-
Substrate Reaction: Wash the wells thoroughly. Add the TMB substrate solution and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the negative control. Plot the fold-change in proliferation against the log concentration of sulfated Gastrin I to generate a dose-response curve and determine the EC50 value.
Signal Transduction Pathways
Binding of sulfated Gastrin I to the CCK2 receptor activates multiple intracellular signaling cascades, primarily the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][13]
Workflow and Signaling Diagrams
Caption: General experimental workflow for studying gastrin effects.
Caption: Key signaling pathways activated by sulfated Gastrin I.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol details how to measure changes in intracellular calcium ([Ca2+]i) following stimulation with sulfated Gastrin I.
Objective: To visualize and quantify the transient increase in [Ca2+]i in response to sulfated Gastrin I.
Materials:
-
Cell Line: AR42J or gastric myofibroblasts.[14]
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Stimulant: Sulfated Human Gastrin I (10 nM).[14]
-
Positive Control: Ionomycin (1 µM).[14]
-
Fluorescence Microscope or Plate Reader with appropriate filters for Fluo-4 (Excitation ~490 nm / Emission ~520 nm).
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled plates and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to the cells.
-
Baseline Measurement: Place the dish/plate in the fluorescence imaging system. Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Stimulation: Add sulfated Gastrin I to the cells to achieve the final desired concentration (e.g., 10 nM) and immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 5-10 minutes).
-
Positive Control: At the end of the experiment, add Ionomycin to elicit a maximal calcium response, confirming cell viability and proper dye loading.
-
Data Analysis:
-
For each cell or well, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0, where F0 is the baseline fluorescence).
-
Plot the relative fluorescence intensity over time to visualize the calcium transient.
-
Quantify key parameters such as peak amplitude, time to peak, and duration of the response.
-
Experimental Protocol: ERK Activation (Western Blot)
This protocol describes how to detect the phosphorylation of ERK1/2, a key event in the MAPK pathway, following gastrin stimulation.
Objective: To determine if sulfated Gastrin I induces the phosphorylation of ERK1/2 in AGS-GR cells.
Materials:
-
Cell Line: AGS-GR cells.
-
Stimulant: Sulfated Human Gastrin I (10 nM).[8]
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA assay kit).
-
SDS-PAGE Gels and Electrophoresis System.
-
Transfer System: (e.g., PVDF membranes).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Culture and Stimulation: Culture and serum-starve AGS-GR cells as described in the BrdU assay. Stimulate cells with 10 nM sulfated Gastrin I for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Place plates on ice, wash with cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with the anti-total-ERK1/2 antibody, following the same incubation and detection steps.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each time point to determine the extent of ERK activation.
References
- 1. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin II sulfated, human - Echelon Biosciences [echelon-inc.com]
- 7. Characterisation of gastrin receptors on a rat pancreatic acinar cell line (AR42J). A possible model for studying gastrin mediated cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Role of gastrin-peptides in Barrett's and colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrin induces IP3 formation through phospholipase C gamma 1 and pp60c-src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Sulfated Human Gastrin I in Receptor Binding Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and gastrointestinal mucosal growth.[1][2] It exists in both sulfated and non-sulfated forms, with the sulfated form often exhibiting a higher affinity for its primary receptor, the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor (CCK2R).[3][4] This document provides detailed application notes and experimental protocols for the use of sulfated human Gastrin I in receptor binding studies, with a focus on its application in research and drug development.
Sulfated Gastrin I is an invaluable tool for studying the pharmacology and signaling of the CCK2R. The CCK2R is a G-protein coupled receptor (GPCR) that is expressed in the stomach, brain, and various tumors, including those of the gastrointestinal tract, pancreas, and lung.[1][5] Consequently, Gastrin I and its analogs are being investigated as potential diagnostic and therapeutic agents in oncology.[4][6][7]
Key Applications
-
Receptor Binding Assays: To determine the affinity (Kd) and selectivity of novel compounds for the CCK2R. Sulfated Gastrin I, often radiolabeled, is used as a reference ligand in competitive binding assays.
-
Signaling Pathway Analysis: To investigate the downstream signaling cascades activated upon ligand binding to the CCK2R. This includes studying the activation of G-proteins, phospholipase C, protein kinase C, and mitogen-activated protein kinase (MAPK) pathways.[5][8][9]
-
Drug Screening and Development: To identify and characterize novel agonists or antagonists of the CCK2R for therapeutic purposes, particularly in the context of cancer.[10][11] Radiolabeled gastrin analogs are also being developed for tumor imaging and peptide receptor radionuclide therapy (PRRT).[6][12]
-
Organoid Culture: Gastrin I is utilized in the culture of stomach, intestine, and pancreas organoids, serving as a critical growth factor.
Data Presentation: Ligand Binding Affinities
The sulfation of Gastrin I significantly influences its binding affinity for the CCK2R. The following table summarizes the dissociation constants (Kd) for sulfated and non-sulfated forms of Gastrin-17 and related peptides, providing a clear comparison of their binding potencies.
| Ligand | Receptor | Dissociation Constant (Kd) [nM] | Reference |
| Sulfated Gastrin-17 (Gastrin-17-II) | Gastrin Receptor (CCK2R) | 0.08 | [3] |
| Non-sulfated Gastrin-17 (Gastrin-17-I) | Gastrin Receptor (CCK2R) | 1.5 | [3] |
| Cholecystokinin-8 (CCK-8) (sulfated) | Gastrin Receptor (CCK2R) | 0.4 | [3] |
| Des(SO3)CCK-8 (non-sulfated) | Gastrin Receptor (CCK2R) | 28 | [3] |
Signaling Pathways and Experimental Workflows
Gastrin I - CCK2R Signaling Pathway
Binding of sulfated Gastrin I to the CCK2R initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and apoptosis. The primary signaling pathways are depicted in the diagram below.
References
- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin-releasing peptide (GRP) analogues for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Lyophilized Sulfated Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone that plays a crucial role in stimulating gastric acid secretion and regulating gastric motility. The sulfated form of Gastrin I, characterized by a sulfate (B86663) group on the tyrosine residue, exhibits altered biological activity and receptor binding affinity, making it a subject of significant interest in gastrointestinal research and drug development. Proper handling and storage of lyophilized sulfated Gastrin I are paramount to ensure its stability, integrity, and optimal performance in experimental assays. These application notes provide detailed protocols for the handling, storage, and use of lyophilized sulfated Gastrin I, along with relevant experimental procedures.
Product Information
| Characteristic | Description |
| Product Name | Sulfated Gastrin I, Human |
| Synonyms | Gastrin-17-II |
| Molecular Formula | C97H124N20O34S2 (Note: Formula may vary slightly based on counter-ions) |
| Appearance | Lyophilized white powder |
| Purity | Typically ≥95% as determined by HPLC |
| Storage | Store at -20°C to -80°C |
Handling and Storage of Lyophilized Powder
Proper handling and storage of the lyophilized powder are critical to prevent degradation and maintain the biological activity of sulfated Gastrin I.
3.1 Initial Receipt and Storage: Upon receipt, immediately store the lyophilized sulfated Gastrin I at -20°C or for long-term storage, -80°C.[1] The product should be kept in a tightly sealed container to protect it from moisture.
3.2 Handling Precautions: Lyophilized peptides are often hygroscopic. To prevent absorption of moisture, which can reduce the peptide content and stability, allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh the desired amount of powder quickly in a clean, dry, and controlled environment. After dispensing, purge the vial with an inert gas like nitrogen or argon, reseal tightly, and return to the recommended storage temperature.
Reconstitution and Storage of Stock Solutions
4.1 Reconstitution: For reconstitution, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental application.
-
Aqueous Buffers: For many biological assays, sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a suitable solvent.
-
Ammonia (B1221849) Solution: Some suppliers recommend dissolving Gastrin I in a 1% aqueous ammonia solution to a concentration of approximately 1 mg/mL.
To reconstitute, gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
4.2 Preparation of a 1 mM Stock Solution:
-
Determine the molecular weight (MW) of the specific batch of sulfated Gastrin I from the certificate of analysis.
-
Weigh out 1 mg of the lyophilized powder.
-
Calculate the volume of solvent needed using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 1,000,000.
-
Add the calculated volume of the appropriate sterile solvent to the vial.
-
Gently mix until the powder is completely dissolved.
4.3 Storage of Stock Solutions: It is not recommended to store aqueous solutions of Gastrin I for more than one day.[2] For longer-term storage, it is advisable to aliquot the reconstituted stock solution into single-use volumes and store them at -20°C or -80°C. Stock solutions are reported to be stable for up to 2 months at -20°C and for 6 months at -80°C.[1][2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Biological Activity and Signaling Pathway
Sulfated Gastrin I primarily exerts its effects by binding to the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[3][4] This interaction triggers a cascade of intracellular signaling events.
5.1 Gastrin Signaling Pathway: Binding of sulfated Gastrin I to the CCK2R, a G-protein coupled receptor, activates multiple signaling pathways.[3][5] This includes the activation of Gq and Gα12/13 proteins, leading to the stimulation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5] These events can lead to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, ultimately influencing gene expression and promoting cellular processes like proliferation and acid secretion.[3][4]
Caption: Gastrin Signaling Pathway through CCK2R.
Experimental Protocols
6.1 Receptor Binding Assay
This protocol provides a general framework for a competitive receptor binding assay to determine the affinity of sulfated Gastrin I for the CCK2R. This often involves the use of a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line overexpressing the human CCK2R (e.g., A431-CCKBR cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
A fixed concentration of radiolabeled ligand (e.g., [125I]-Gastrin I).
-
Increasing concentrations of unlabeled sulfated Gastrin I (for competition curve).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
-
Quantitative Data on Receptor Binding:
| Ligand | Receptor | Reported Kd (nM) | Reference |
| Sulfated Gastrin-17 (Gastrin-17-II) | Gastrin Receptor | 0.08 | [6] |
| Non-sulfated Gastrin-17 (Gastrin-17-I) | Gastrin Receptor | 1.5 | [6] |
| Cholecystokinin-8 (CCK-8) | Gastrin Receptor | 0.4 | [6] |
| Desulfated CCK-8 | Gastrin Receptor | 28 | [6] |
6.2 Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to measure changes in cell viability and proliferation in response to treatment with sulfated Gastrin I.
Experimental Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., a gastric cancer cell line expressing CCK2R) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of sulfated Gastrin I in serum-free or low-serum medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of sulfated Gastrin I. Include appropriate controls (e.g., vehicle control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Incubate the plate for a further 2-4 hours in the dark at room temperature, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
6.3 Cell Proliferation Assay (BrdU Assay)
This protocol outlines the use of a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to directly measure DNA synthesis as an indicator of cell proliferation following treatment with sulfated Gastrin I.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[8] This step also denatures the DNA to allow for antibody access.
-
-
Immunodetection:
-
Remove the fixing solution and add an anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells with a wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for a specified time.
-
Wash the wells again.
-
-
Substrate Addition and Measurement:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantitative Data Summary
Physiological Effects of Sulfated vs. Non-sulfated Gastrin:
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [10] |
| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [10] |
| 50% Effective Concentration (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [10] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low/No Biological Activity | Improper storage or handling of lyophilized powder. | Ensure storage at -20°C to -80°C and minimize exposure to moisture. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes. | |
| Peptide degradation in solution. | Prepare fresh solutions for each experiment; do not store in solution for extended periods. | |
| Inconsistent Assay Results | Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique. |
| Cell seeding variability. | Ensure a homogenous cell suspension before seeding. | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| High Background in Binding Assay | Insufficient washing. | Increase the number and volume of washes. |
| Non-specific binding to filters. | Pre-treat filters with a blocking agent (e.g., BSA). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mbl.edu [mbl.edu]
- 10. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sulfated Human Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I, in its sulfated form (also known as Gastrin II), is a peptide hormone crucial for regulating gastric acid secretion and mucosal cell growth. It exerts its effects primarily through the Cholecystokinin (B1591339) B Receptor (CCKBR), a G-protein coupled receptor (GPCR). The activation of CCKBR by sulfated Gastrin I initiates a cascade of intracellular signaling events, making it a significant target for drug discovery in therapeutic areas such as gastrointestinal disorders and certain types of cancer. High-throughput screening (HTS) assays are essential for identifying novel agonists, antagonists, or allosteric modulators of the Gastrin I-CCKBR interaction.
These application notes provide an overview of the signaling pathways and detailed protocols for two primary HTS assays: a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay.
Gastrin I Signaling Pathway
Sulfated Gastrin I binding to the CCKBR, predominantly coupled to the Gq/11 family of G-proteins, triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a robust and easily measurable signal for receptor activation in an HTS format. Concurrently, DAG activates Protein Kinase C (PKC), which, along with other downstream effectors like the MAPK/ERK pathway, mediates cellular responses such as proliferation and secretion.
Furthermore, like many GPCRs, agonist binding to CCKBR also promotes the recruitment of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades.
Data Presentation: Quantitative Parameters
Effective HTS requires robust and reproducible assays. Key parameters for evaluating assay performance and agonist/antagonist potency are summarized below. Sulfation of Gastrin I significantly increases its binding affinity for the CCKBR.[1]
| Parameter | Description | Typical Value for Gastrin I (sulfated) | Assay Type |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible response. | ~0.2 - 2.7 nM[2] | Functional (e.g., Calcium, Histamine Release) |
| Kd | The equilibrium dissociation constant, representing the concentration at which 50% of receptors are occupied. | ~0.08 nM[1] | Binding |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. A value > 0.5 is considered excellent for HTS. | > 0.5 | HTS (Calcium, β-Arrestin) |
| Signal to Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Assay dependent | HTS (Calcium, β-Arrestin) |
Experimental Protocols
The following are detailed protocols for HTS assays designed to identify modulators of sulfated human Gastrin I activity at the CCKBR. These protocols are optimized for a 384-well plate format.
Protocol 1: Homogeneous No-Wash Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CCKBR activation. It is a primary functional assay for identifying agonists and positive allosteric modulators (PAMs).
1. Materials and Reagents:
-
Cells: CHO-K1 or HEK293 cells stably expressing human CCKBR.
-
Peptide: Sulfated Human Gastrin I (positive control agonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive dye.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage (if required for the chosen cell line).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic reading and liquid handling.
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Preparation:
-
Culture CHO-hCCKBR cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at the desired concentration.
-
Dispense 25 µL of the cell suspension (typically 15,000-25,000 cells) into each well of a 384-well plate.
-
Incubate the plates overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by reconstituting the calcium indicator dye in assay buffer, adding probenecid if necessary.
-
Aspirate the culture medium from the cell plate.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Prepare a compound plate containing test compounds, positive controls, and negative controls at 4x the final desired concentration. For the positive control, use sulfated Gastrin I at a concentration known to elicit a maximal response (e.g., 100 nM). For the negative control, use assay buffer with vehicle (e.g., DMSO).
-
Place both the cell plate and the compound plate into the plate reader (e.g., FLIPR).
-
Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 12.5 µL from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for an additional 2-3 minutes.
-
4. Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline intensity (Max-Min RFU).
-
For assay validation, calculate the Z'-factor using the positive (e.g., 100 nM Gastrin I) and negative (vehicle) controls.
-
Z' = 1 - [(3σpos + 3σneg) / |μpos - μneg|]
-
-
For active compounds, generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the interaction between the activated CCKBR and β-arrestin. It is a valuable orthogonal assay and is particularly useful for identifying biased ligands. This protocol is based on enzyme fragment complementation (EFC) technology.
1. Materials and Reagents:
-
Cells: Cell line engineered to co-express CCKBR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Peptide: Sulfated Human Gastrin I (positive control agonist).
-
Assay Buffer: HBSS or other suitable buffer.
-
Detection Reagents: Substrate for the complemented enzyme (e.g., chemiluminescent substrate).
-
Assay Plates: 384-well, solid white, tissue culture-treated microplates.
-
Instrumentation: A luminometer capable of reading 384-well plates.
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Preparation:
-
Culture the engineered cells to ~80-90% confluency.
-
Harvest cells and resuspend in plating medium.
-
Dispense 20 µL of the cell suspension (typically 5,000-15,000 cells) into each well of a 384-well white plate.[3]
-
Incubate the plates overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a compound plate with test compounds and controls at 5x the final concentration. Use sulfated Gastrin I at its EC₈₀ concentration (e.g., ~5-10 nM) as the positive control for antagonist screening, or a full dose-response for agonist screening.
-
Add 5 µL of the compound solution to the cell plate.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
-
4. Data Analysis:
-
The response is the measured Relative Light Units (RLU).
-
Calculate the Z'-factor using positive and negative controls to validate the assay for HTS.
-
Generate dose-response curves for active compounds and determine their potency (EC₅₀/IC₅₀).
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Gastrin I (human) (sulfated) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrin is a crucial peptide hormone primarily responsible for regulating gastric acid secretion.[1] It exists in various forms, including sulfated and non-sulfated versions, with Gastrin I being the non-sulfated form and Gastrin II being the sulfated form. The sulfation occurs on the tyrosine residue. While both forms are biologically active, sulfation can influence receptor binding affinity and biological potency.[2] Gastrin exerts its effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, initiating a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and secretion in the gastrointestinal tract.[3][4] Animal models, including genetically engineered mice and studies in rats and cattle, have been instrumental in elucidating the physiological and pathophysiological roles of gastrin and its various forms.[5][6][7]
These notes provide an overview of the application of sulfated human Gastrin I in animal models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
Quantitative Data from In Vivo Animal Studies
The following tables summarize dosages and effects of sulfated gastrin administered in various animal models.
Table 1: Summary of In Vivo Studies with Sulfated Gastrin
| Animal Model | Gastrin Form Used | Dosage | Administration Route | Key Observed Effects | Reference(s) |
|---|---|---|---|---|---|
| Holstein Steers | Bovine Sulfated Gastrin-34 | 0.8, 4.0, 20.0 µg/kg | Intravenous (IV) Bolus | Dose-dependent increase in acyl and total ghrelin; marked elevation of growth hormone (GH); decreased insulin (B600854) levels. No effect on glucagon (B607659) or glucose. | [7] |
| Holstein Steers | Bovine Sulfated Gastrin-17 | 0.53 µg/kg | Intravenous (IV) Bolus | Increased acyl ghrelin levels. | [7] |
| Rats | Gastrin I (non-sulfated implied) | 1.5, 5, 15, 45 nmol/kg | Intravenous (IV) Bolus | Increased pepsinogen and acid secretion. | [8] |
| Transgenic Mice (gastrin/CCK-B receptor in pancreas) | Sulfated Gastrin | Not specified | Not specified | Stimulated exocytosis and amylase secretion via a phospholipase C-dependent pathway. |[5] |
Table 2: Receptor Binding Affinity of Sulfated vs. Non-Sulfated Gastrin-17 (in vitro)
| Receptor Source | Peptide | Dissociation Constant (Kd) | Relative Potency for Inhibition of 125I-Gastrin Binding | Reference |
|---|---|---|---|---|
| Guinea Pig Pancreatic Acini (Gastrin Receptors) | Sulfated Gastrin-17 | 0.08 nM | Highest | [2] |
| Non-sulfated Gastrin-17 | 1.5 nM | Lower | [2] | |
| CCK-8 (sulfated) | 0.4 nM | High | [2] |
| | Desulfated CCK-8 | 28 nM | Lowest |[2] |
Note: This in vitro study demonstrates that sulfation of gastrin-17 increases its binding affinity for the gastrin receptor by nearly 19-fold compared to the non-sulfated form.[2]
Signaling Pathways
Sulfated Gastrin I, like its non-sulfated counterpart, binds to the G-protein coupled cholecystokinin B receptor (CCK2R).[4] This interaction triggers multiple intracellular signaling cascades that mediate its physiological effects, including cell proliferation and acid secretion.[3] The binding initiates the activation of phospholipase C, leading to subsequent protein phosphorylation cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3][5] Gastrin signaling also involves the coordinated tyrosine phosphorylation of non-receptor kinases like p125fak and Src.[3]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Acute Administration in Rodents for Gastric Secretion Analysis
This protocol is adapted from studies examining the effects of gastrin on gastric acid and pepsinogen secretion in rats.[8]
Objective: To measure the acute effect of intravenously administered sulfated Gastrin I on gastric secretion.
Materials:
-
Sulfated Human Gastrin I (lyophilized powder)
-
Vehicle: 0.1% Bovine Serum Albumin (BSA) in sterile saline
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Surgical tools for cannulation
-
pH meter and titration equipment
-
Pepsinogen assay kit
Procedure:
-
Preparation of Gastrin Solution:
-
Reconstitute lyophilized sulfated Gastrin I in the vehicle (0.1% BSA in saline) to create a stock solution.
-
Perform serial dilutions to prepare the desired final concentrations (e.g., for doses of 1.5, 5, 15, 45 nmol/kg). Protect from light and keep on ice.
-
-
Animal Preparation:
-
Fast rats for 18-24 hours with free access to water.
-
Anesthetize the rat and perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of the peptide.
-
Perform a laparotomy and cannulate the esophagus and pylorus to collect gastric effluent.
-
-
Experimental Procedure:
-
Begin continuous perfusion of the stomach with saline at a constant rate.
-
Collect basal gastric effluent for a 30-minute period to establish a baseline.
-
Administer a single intravenous bolus of the sulfated Gastrin I solution or vehicle.
-
Collect gastric effluent in 15-minute fractions for at least 90 minutes post-injection.
-
-
Sample Analysis:
-
Measure the volume of each collected fraction.
-
Determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
-
Measure pepsinogen concentration using a commercially available assay kit.
-
Calculate the total acid and pepsinogen output for each time interval.
-
Protocol 2: Hormonal Response Study in Ruminants
This protocol is based on a study investigating the effects of sulfated gastrin on hormone release in Holstein steers.[7]
Objective: To determine the effect of sulfated Gastrin I on circulating levels of ghrelin, growth hormone, and insulin.
Materials:
-
Sulfated Gastrin (e.g., bovine Gastrin-34)
-
Vehicle: 0.1% Bovine Serum Albumin (BSA) in sterile saline
-
Holstein steers (fitted with jugular catheters)
-
Blood collection tubes (e.g., EDTA tubes for plasma)
-
Centrifuge
-
Hormone-specific ELISA or RIA kits
Procedure:
-
Animal and Dosing Preparation:
-
Use steers previously fitted with jugular catheters for stress-free blood sampling.
-
Prepare intravenous bolus injections of sulfated gastrin at desired doses (e.g., 0.8, 4.0, 20.0 µg/kg body weight) and a vehicle control.[7]
-
-
Blood Sampling:
-
Collect baseline blood samples at -10 and 0 minutes before injection.
-
Administer the gastrin or vehicle solution as an IV bolus.
-
Collect blood samples at specified time points post-injection (e.g., 5, 10, 15, 30, 60, 90, 120, and 150 minutes).[7]
-
-
Plasma Preparation and Storage:
-
Immediately place blood tubes on ice.
-
Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate plasma.
-
Aspirate the plasma supernatant and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure plasma concentrations of acyl ghrelin, total ghrelin, growth hormone, and insulin using specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo animal study using sulfated Gastrin I.
References
- 1. Gastrin-physiological and pathophysiological role: clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 7. Sulfated gastrin stimulates ghrelin and growth hormone release but inhibits insulin secretion in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Calcium Mobilization Assay with Gastrin I (human) (sulfated)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I, a peptide hormone, plays a crucial role in regulating various physiological processes in the gastrointestinal tract, most notably the secretion of gastric acid. The sulfated form of human Gastrin I acts as a selective and potent agonist for the cholecystokinin (B1591339) B (CCK2) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key second messenger in numerous cellular responses. This document provides detailed application notes and a comprehensive protocol for performing a calcium mobilization assay to study the activity of Gastrin I (human) (sulfated) on CCK2 receptor-expressing cells.
Signaling Pathway of Gastrin I-Induced Calcium Mobilization
Gastrin I-induced calcium mobilization is a well-characterized signaling pathway initiated by the binding of Gastrin I to the CCK2 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This initial, transient increase in intracellular calcium is often followed by a sustained phase of elevated calcium levels, which can be attributed to the influx of extracellular calcium through store-operated calcium channels.
Gastrin I signaling cascade leading to calcium mobilization.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of Gastrin I. Note that the EC50 for calcium mobilization may vary depending on the cell line and specific assay conditions.
| Parameter | Agonist | Receptor | Value | Cell Type/System |
| EC50 (Histamine Secretion) | Gastrin I (human) | CCK2 | 0.014 nM | Isolated Rat ECL Cells |
| EC50 (Cell Proliferation) | Gastrin I (human) | CCK2 | 6.2 pM | Rat Gastric Epithelial Cells |
| Effective Concentration (Calcium Mobilization) | human Gastrin 17 (hG17) | CCK2 | 10 nmol/L | Gastric Circular Smooth Muscle Cells[1] |
Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line endogenously expressing or recombinantly overexpressing the human CCK2 receptor (e.g., HEK293, CHO).
-
Gastrin I (human) (sulfated): Lyophilized powder. Reconstitute in sterile water or a recommended buffer to create a stock solution.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (B1678239): (Optional) To inhibit dye extrusion from cells.
-
Cell culture medium: Appropriate for the chosen cell line.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Experimental Workflow
Workflow for the calcium mobilization assay.
Detailed Protocol
-
Cell Seeding:
-
The day before the assay, seed the CCK2 receptor-expressing cells into a black, clear-bottom 96-well or 384-well plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer. The final concentration of Fluo-4 AM is typically in the range of 1-5 µM.
-
To aid in the solubilization of Fluo-4 AM, first, dissolve it in a small amount of DMSO and then dilute it in the assay buffer containing 0.02-0.04% Pluronic F-127.
-
(Optional) Add probenecid to the loading solution at a final concentration of 1-2.5 mM to prevent the leakage of the de-esterified dye.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Cell Washing (Optional but Recommended):
-
After incubation, gently remove the dye loading solution.
-
Wash the cells once or twice with the assay buffer to remove any extracellular dye.
-
After the final wash, add a fresh assay buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of Gastrin I (human) (sulfated) in the assay buffer. A typical concentration range to test would be from 1 pM to 1 µM. A concentration of 10 nM has been shown to elicit a response[1].
-
Place the microplate into a fluorescence plate reader equipped with an automated injector.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the Gastrin I dilutions into the wells and immediately begin kinetic fluorescence measurements for at least 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Plot the response against the logarithm of the Gastrin I concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the EC50 value.
-
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading concentration, and incubation time. Ensure the assay buffer contains an appropriate concentration of calcium.
-
High Background Fluorescence: Ensure complete removal of the dye loading solution by thorough washing.
-
Cell Viability: Avoid prolonged exposure to DMSO and Pluronic F-127. Check cell morphology after dye loading.
-
Receptor Desensitization: Be aware that prolonged exposure to agonists can lead to receptor desensitization. The kinetic nature of this assay helps to capture the initial, robust response.
-
Empirical Optimization: The optimal concentrations of Gastrin I, dye, and other reagents, as well as incubation times, should be empirically determined for each specific cell line and experimental setup.
References
Application Notes: Gastrin I (human) (sulfated) in 3D Cell Culture Models
Introduction
Gastrin I is an endogenous peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] It exerts its effects primarily by binding to the cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor.[3][4] In the context of 3D cell culture, particularly in the development of gastrointestinal (GI) organoids, Gastrin I is a vital media supplement. It has a demonstrated mitogenic effect on gastric cells, promoting the proliferation and differentiation of stem cells within the organoid structure, which is essential for establishing and maintaining long-term cultures that accurately recapitulate in vivo physiology.[5][6][7]
Human Gastrin I can exist in both sulfated and non-sulfated forms. While some studies suggest that sulfation has minimal influence on its gastric acid secretory potency in humans[8], other research indicates that tyrosine O-sulfation can increase the efficacy of smaller gastrin fragments and enhance their protection against elimination.[9] In 3D organoid culture protocols, Gastrin I is a standard component used to effectively promote the growth of gastric organoids.[10][11] These models are invaluable for studying developmental biology, disease modeling (e.g., gastric cancer, Barrett's esophagus), drug discovery, and the epithelial response to infection by pathogens like Helicobacter pylori.[4][12][13]
Key Applications in 3D Cell Culture:
-
Establishment and Maintenance of GI Organoids: Gastrin I is a key component of the culture medium for generating and sustaining human gastric and intestinal organoids from adult stem cells.[5][7][12] Its inclusion is critical for the proliferation and long-term viability of the cultures.[12]
-
Disease Modeling: Gastrin I/CCK2R signaling is implicated in the progression of gastrointestinal cancers and Barrett's esophagus.[4][14] 3D organoid models supplemented with Gastrin I provide a physiologically relevant platform to study these pathological processes and screen for therapeutic agents.[15][16]
-
Studying Cell Proliferation and Differentiation: As a potent mitogen, Gastrin I is used to investigate the signaling pathways that control the proliferation and differentiation of gastric progenitor cells in a 3D microenvironment.[6][17]
-
Drug Discovery and Screening: Organoid models cultured with Gastrin I allow for high-throughput screening of drugs targeting the CCK2R pathway or other aspects of gastric cell physiology in a human-relevant system.[15]
Quantitative Data Summary
This section provides key quantitative data for the use of sulfated human Gastrin I in experimental settings.
Table 1: Physicochemical Properties of Human Gastrin I
| Property | Value | Source |
| Molecular Weight | 2098.22 g/mol | [5] |
| Formula | C₉₇H₁₂₄N₂₀O₃₁S | [3][5] |
| Amino Acid Sequence | {pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ | [3] |
| Purity | ≥95% | [3][5] |
| CAS Number | 10047-33-3 | [3][5] |
Table 2: Biological Activity and Recommended Concentrations
| Parameter | Value | Details | Source |
| Receptor Target | Cholecystokinin 2 (CCK2) Receptor | Selective Agonist | [3][5] |
| EC₅₀ (Gastric Epithelial Cell Proliferation) | 6.2 pM | - | [5] |
| EC₅₀ (Histamine Secretion) | 0.014 nM | - | [5] |
| Recommended Stock Solution Concentration | 100 µM (210 µg/mL) | Dissolved in 1% Ammonia with sonication | [18] |
| Recommended Working Concentration in Organoid Culture Medium | 1 nM - 10 nM | For human gastric organoid culture | [12] |
Experimental Protocols
Protocol 1: Preparation of Gastrin I Stock Solution
This protocol details the preparation of a 100 µM stock solution of human Gastrin I, a common concentration for laboratory use.
-
Reagents and Equipment:
-
Human Gastrin I (e.g., 500 µg vial)
-
1% Ammonia solution, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Sonicator
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
To prepare a 100 µM stock solution from a 500 µg vial of Gastrin I (MW: 2098.22), calculate the required volume of solvent. For this example, 2.38 mL of 1% Ammonia is needed.[18]
-
Under aseptic conditions in a laminar flow hood, add the calculated volume of 1% Ammonia to the vial containing the Gastrin I peptide.
-
To aid dissolution, sonicate the solution briefly.[5]
-
Gently vortex to ensure the peptide is fully dissolved and the solution is homogeneous.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[19][20]
-
Protocol 2: Human Gastric Organoid Culture using Gastrin I
This protocol, adapted from established methods, describes the culture of human gastric organoids with Gastrin I as a key media component.[10][12]
-
Reagents and Materials:
-
Basal Medium: Advanced DMEM/F-12
-
Extracellular Matrix: Cultrex™ UltiMatrix Reduced Growth Factor (RGF) Basement Membrane Extract or Matrigel[12]
-
Supplements: See Table 3 for a complete list of supplements for the final culture medium.
-
Equipment: Cell culture incubator (37°C, 5% CO₂), laminar flow hood, centrifuge, 24-well tissue culture plates.[18]
-
-
Preparation of Complete Gastric Organoid Medium:
-
Prepare the complete medium by adding the supplements listed in Table 3 to the basal Advanced DMEM/F-12 medium.
-
Use aseptic techniques and sterile filter the final medium.[10]
-
The final concentration of Gastrin I in the culture medium is typically 1-10 nM.[12]
Table 3: Components of Human Gastric Organoid Culture Medium
-
| Component | Final Concentration | Purpose | Source |
| Advanced DMEM/F-12 | - | Basal Medium | |
| R-Spondin 1 | 1 µg/mL | Wnt Agonist | [12] |
| Noggin | 100 ng/mL | BMP Antagonist | [12] |
| EGF (Epidermal Growth Factor) | 50 ng/mL | Proliferation | [12] |
| FGF10 (Fibroblast Growth Factor 10) | 100-200 ng/mL | Proliferation/Differentiation | [6][12] |
| Gastrin I (human) | 1-10 nM | Mitogen/Proliferation | [12] |
| Nicotinamide | 10 mM | Promotes Organoid Formation | [6][12] |
| N-Acetylcysteine | 1 mM | Antioxidant | |
| B27 Supplement | 1X | Serum-free Supplement | [7] |
| N2 Supplement | 1X | Serum-free Supplement | [7] |
| A 83-01 | 500 nM | TGF-β Inhibitor | |
| Y-27632 (ROCK inhibitor) | 10 µM | Prevents Anoikis (added after seeding) | [10][12] |
-
Procedure for Seeding and Culturing Organoids:
-
Thaw cryopreserved organoids or use freshly isolated gastric glands.
-
Centrifuge the organoid suspension at 500 x g for 3 minutes to pellet the organoids.[10]
-
Carefully aspirate the supernatant.
-
Resuspend the organoid pellet in the thawed basement membrane extract (e.g., Cultrex or Matrigel) on ice. A typical density is ~500 organoids per 50 µL dome.[10]
-
Dispense 50 µL domes of the organoid/matrix mixture into the center of pre-warmed 24-well plate wells.[10]
-
Incubate the plate at 37°C for 25-30 minutes to allow the domes to polymerize.[10]
-
Gently add 500 µL of complete Gastric Organoid Medium (containing Gastrin I and Y-27632) to each well.
-
Culture the organoids in a 37°C, 5% CO₂ incubator.
-
Replace the medium every 2-3 days with fresh medium (without Y-27632 after the first change).
-
Passage the organoids every 7-10 days as they grow in size.
-
Signaling Pathways and Visualizations
Gastrin I binding to its receptor, CCK2R, triggers a complex network of intracellular signaling pathways that are crucial for its effects on cell proliferation and function.
Experimental Workflow
The general workflow for establishing and utilizing gastric organoids for experimental purposes involves isolation of gastric glands, embedding them in an extracellular matrix, and culturing them in a specialized medium containing Gastrin I and other growth factors.
Gastrin I / CCK2R Signaling Cascade
Upon binding of Gastrin I, the CCK2R activates multiple G-protein-dependent pathways. This leads to the activation of key downstream effectors like Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT, ultimately promoting cell proliferation and inhibiting apoptosis.[1][21]
References
- 1. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cck-8assay.com [cck-8assay.com]
- 3. beyondbio-tech.com [beyondbio-tech.com]
- 4. Gastrin stimulates a cholecystokinin-2-receptor-expressing cardia progenitor cell and promotes progression of Barrett's-like esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin I (human) | CCK2 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Generation of 3D human gastrointestinal organoids: principle and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric Organoids: Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Three-Dimensional Culture Systems in Gastric Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epitopepeptide.com [epitopepeptide.com]
- 16. Gastrin stimulates a cholecystokinin-2-receptor-expressing cardia progenitor cell and promotes progression of Barrett's-like esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gastrin I (human) (sulfated) Concentration for Organoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sulfated human Gastrin I in organoid culture. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of Gastrin I concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfated human Gastrin I in organoid culture?
A1: Sulfated human Gastrin I is a critical growth factor for specific types of organoids, particularly those derived from the gastrointestinal tract, such as gastric and pancreatic organoids.[1][2] It acts as a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor, stimulating cell proliferation and differentiation, which is essential for the growth and maintenance of these organoid cultures.[1][2]
A2: Sulfation of Gastrin I significantly increases its affinity for the CCK2 receptor and enhances its stability by protecting it from metabolism. This results in a more potent and sustained biological activity compared to the non-sulfated form, leading to more robust and reproducible organoid growth.
Q3: What is the typical starting concentration of Gastrin I for gastric organoids?
A3: A common starting concentration for human Gastrin I in gastric organoid culture medium is between 1 nM and 10 nM.[1] However, the optimal concentration can vary depending on the specific organoid line and experimental goals.
Q4: How does Gastrin I influence organoid development?
A4: Gastrin I promotes the proliferation of progenitor cells within the organoids in a dose-dependent manner, leading to an increase in the number of organoids.[3] It plays a role in the differentiation of various gastric cell lineages.[1]
Q5: Can Gastrin I be used for other types of organoids?
A5: While Gastrin I is most commonly used for gastric organoids, it has also been included in culture media for pancreas and intestine organoids.[2] Its efficacy will depend on the expression of the CCK2 receptor in the specific organoid type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or slow organoid growth. | Suboptimal Gastrin I concentration: The concentration of Gastrin I may be too low to effectively stimulate proliferation. | Perform a dose-response experiment to determine the optimal concentration for your specific organoid line (see Experimental Protocols section). Start with a range of 1 pM to 100 nM. |
| Degraded Gastrin I: Improper storage or handling of the Gastrin I stock solution can lead to loss of activity. | Ensure Gastrin I is stored at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Organoids are small and cystic with limited budding. | Insufficient Gastrin I signaling: This phenotype can indicate that the proliferative stimulus is inadequate. | Gradually increase the concentration of Gastrin I in the culture medium. Monitor for changes in organoid size and budding frequency over several passages. |
| Rapid media color change (yellowing) and organoid death. | Excessive proliferation: A very high concentration of Gastrin I might overstimulate proliferation, leading to rapid nutrient depletion and accumulation of waste products. | Reduce the concentration of Gastrin I in the culture medium. Consider a more frequent media change schedule. |
| Inconsistent results between experiments. | Variability in reagent preparation: Inconsistent dilution of Gastrin I stock solution can lead to significant variations in its final concentration. | Prepare a large batch of aliquoted Gastrin I stock solution to ensure consistency across multiple experiments. Use calibrated pipettes for accurate dilution. |
| Use of non-sulfated Gastrin I: The non-sulfated form has lower potency and stability, which can lead to less reliable results. | Confirm that you are using sulfated human Gastrin I for optimal and consistent activity. |
Quantitative Data
Table 1: Recommended Concentration Range of Human Gastrin I (sulfated) for Organoid Culture
| Organoid Type | Recommended Starting Concentration | Reported Dose-Response Range | Reference |
| Human Gastric (Antrum & Corpus) | 1 - 10 nM | 1 pM - 100 nM | [1] |
| Mouse Gastric (Cardia) | Not specified | Dose-dependent increase in organoid number observed | [3] |
| Human Pancreatic | Included in media | Not specified | [2] |
| Human Intestinal | Included in media | Not specified | [2] |
Table 2: Effect of Gastrin I Withdrawal on Human Gastric Organoid Culture
| Condition | Observation | Timeframe | Reference |
| Removal of Gastrin I from culture medium | Limited growth and eventual deterioration of the culture | 10 - 20 weeks | [4] |
Experimental Protocols
Protocol 1: Preparation of Human Gastrin I (sulfated) Stock Solution
Materials:
-
Lyophilized Human Gastrin I (sulfated)
-
Sterile, nuclease-free water or 1% ammonia (B1221849) solution
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized Gastrin I to ensure the powder is at the bottom.
-
Reconstitute the Gastrin I to a stock concentration of 100 µM. For example, for 500 µg of Gastrin I (MW: ~2098 g/mol ), add 2.38 mL of solvent. Note: Check the manufacturer's instructions for the recommended solvent. Some protocols suggest 1% ammonia with sonication for complete dissolution.
-
Gently pipette to mix until fully dissolved. Avoid vigorous vortexing.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Optimizing Gastrin I Concentration using a Dose-Response Assay
Objective: To determine the optimal concentration of sulfated human Gastrin I for promoting the growth and proliferation of a specific organoid line.
Materials:
-
Established organoid culture
-
Complete organoid culture medium without Gastrin I
-
Human Gastrin I (sulfated) stock solution (100 µM)
-
24-well tissue culture plates
-
Basement membrane matrix (e.g., Matrigel)
-
Reagents for assessing organoid viability or proliferation (e.g., CellTiter-Glo® 3D)
-
Microscope with imaging capabilities
Procedure:
-
Organoid Seeding:
-
Passage organoids as per your standard protocol.
-
Count the organoids or organoid fragments and resuspend them in the basement membrane matrix at a consistent density.
-
Seed the organoid-matrix mixture into the wells of a 24-well plate.
-
-
Preparation of Gastrin I Dilutions:
-
Prepare a serial dilution of the Gastrin I stock solution in complete organoid culture medium (without Gastrin I) to achieve a range of final concentrations. A suggested range to test is: 0 nM (control), 0.01 nM, 0.1 nM, 1 nM, 10 nM, and 100 nM.
-
-
Treatment:
-
After the basement membrane matrix has polymerized, add the culture medium with the different concentrations of Gastrin I to the respective wells. Include a no-Gastrin I control.
-
Culture the organoids for a defined period, typically 5-7 days, changing the media every 2-3 days with the corresponding Gastrin I concentrations.
-
-
Data Collection and Analysis:
-
Morphological Assessment: At the end of the culture period, capture brightfield images of the organoids in each condition. Quantify the number and size of the organoids using image analysis software (e.g., ImageJ).
-
Viability/Proliferation Assay: Use a viability assay such as CellTiter-Glo® 3D to quantify the relative number of viable cells in each well.
-
Data Interpretation: Plot the organoid number, average size, or viability against the Gastrin I concentration to generate a dose-response curve. The optimal concentration will be the one that gives the maximal desired effect (e.g., highest number of healthy, budding organoids) without causing negative effects.
-
Visualizations
Signaling Pathway of Gastrin I
Caption: Gastrin I binds to the CCK2 receptor, initiating downstream signaling cascades.
Experimental Workflow for Optimizing Gastrin I Concentration
Caption: A stepwise workflow for determining the optimal Gastrin I concentration.
References
"instability and degradation of sulfated Gastrin I in solution"
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of sulfated Gastrin I in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for sulfated Gastrin I?
A1: Proper storage is critical to maintain the stability of sulfated Gastrin I. For long-term storage, lyophilized powder is recommended. Once in solution, stability is significantly reduced.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture. |
| -20°C | 1 year | Sealed, away from moisture. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] | |
| Aqueous Solution | Not Recommended | < 1 day | Prepare fresh for each experiment. |
Q2: What factors can cause the degradation of sulfated Gastrin I in my experiments?
A2: Several factors can contribute to the degradation of sulfated Gastrin I in solution, leading to a loss of biological activity and inconsistent results. These include:
-
Temperature: Elevated temperatures significantly accelerate degradation. Studies have shown that at 30°C, there is a rapid loss of binding activity, which is mitigated at 15°C or 0°C.[2]
-
pH: Sulfated Gastrin I is susceptible to degradation at both low (acidic) and neutral pH. Degradation is most pronounced at pH 2.0 and pH 7.4, suggesting the involvement of enzymatic and chemical hydrolysis.[3]
-
Enzymatic Degradation: In biological samples like plasma or cell culture media, peptidases can rapidly degrade Gastrin I. Endopeptidase 24.11, for example, has been shown to cleave the peptide at multiple sites.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation. It is highly recommended to prepare single-use aliquots of your stock solution.[1]
-
Oxidation: Amino acid residues such as methionine are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen or trace metal ions in buffers.
-
Deamidation and Hydrolysis: Peptide bonds, particularly those involving aspartic acid, are prone to hydrolysis, especially under acidic conditions. Deamidation of asparagine and glutamine residues can also occur, altering the peptide's structure and function.
Q3: I'm observing lower than expected bioactivity with my sulfated Gastrin I. What could be the issue?
A3: A loss of bioactivity is a common indicator of peptide degradation. Here are some troubleshooting steps to consider:
-
Check Storage and Handling: Confirm that your stock solutions have been stored correctly and that you have avoided multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a lyophilized stock or a recently thawed aliquot.
-
Optimize pH of Experimental Buffer: If your experimental conditions permit, consider using a slightly acidic buffer (pH 4-6) to minimize hydrolysis.
-
Use Protease Inhibitors: When working with biological samples, the addition of a protease inhibitor cocktail can help prevent enzymatic degradation.
-
Assess Peptide Integrity: If you continue to experience issues, it is advisable to check the integrity of your sulfated Gastrin I using an analytical technique like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term use. |
| Loss of biological activity | Chemical or enzymatic degradation of the peptide. | Verify the pH of your buffers. If applicable, add protease inhibitors to your experimental setup. Assess peptide purity via HPLC. |
| Precipitation of the peptide in solution | Poor solubility or aggregation. | Ensure the peptide is fully dissolved. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used initially before adding the aqueous buffer. |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize analytical methods to separate the intact peptide from its degradants. |
Quantitative Data on Degradation
The following table summarizes the in vitro degradation of sulfated gastrin-6 in human plasma at 37°C. This data highlights the time-dependent loss of the peptide under physiological conditions.
| Incubation Time (hours) | Remaining Sulfated Gastrin-6 (%) |
| 1 | 47 |
| 2 | 28 |
| 4 | 20 |
| 8 | 12 |
| 24 | 4 |
| Data adapted from a study on the in vitro degradation of gastrin peptides in plasma. |
Experimental Protocols
1. Forced Degradation Study Protocol for Sulfated Gastrin I
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods.
-
Objective: To generate potential degradation products of sulfated Gastrin I under various stress conditions.
-
Materials:
-
Sulfated Gastrin I
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of sulfated Gastrin I (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate a solution of sulfated Gastrin I in 0.1 M NaOH at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidation: Treat a solution of sulfated Gastrin I with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Expose both the lyophilized powder and a solution of sulfated Gastrin I to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photostability: Expose a solution of sulfated Gastrin I to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating method, such as reverse-phase HPLC, to separate and identify degradation products.
-
2. HPLC Method for Stability Analysis of Sulfated Gastrin I
This protocol provides a general framework for an HPLC method to assess the purity and degradation of sulfated Gastrin I.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Prepare samples by diluting them in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to intact sulfated Gastrin I and any additional peaks that may represent degradation products.
-
Quantify the percentage of intact peptide and degradation products by integrating the peak areas.
-
3. LC-MS/MS Method for Identification of Degradation Products
This method is suitable for the detailed characterization of degradation products.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Sample Preparation: Samples from forced degradation studies are typically used. Anion-exchange solid-phase extraction can be employed to concentrate and purify the gastrin peptides from complex matrices.
-
Chromatography: Utilize a C18 column with a gradient elution similar to the HPLC method, but using volatile mobile phase modifiers like formic acid instead of TFA.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for peptides.
-
Full Scan MS: Acquire full scan mass spectra to identify the molecular weights of the parent peptide and any potential degradation products.
-
Tandem MS (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra. This fragmentation pattern provides structural information to identify the site of modification or cleavage.
-
Visualizations
Caption: Experimental workflow for assessing the stability of sulfated Gastrin I.
Caption: Troubleshooting logic for sulfated Gastrin I instability issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Novel Magnetic-Bead-Assisted Sequential Extraction Method for Liquid Chromatography-Mass Spectrometry (MS)/MS of Components with Diverse Properties: Gastrin Determination as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Reactivity of Antibodies with Sulfated vs. Non-Sulfated Gastrin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies to Gastrin I, focusing on the cross-reactivity between its sulfated and non-sulfated forms.
Frequently Asked Questions (FAQs)
Q1: What is the difference between sulfated and non-sulfated Gastrin I?
Gastrin I, a peptide hormone that stimulates gastric acid secretion, can undergo a post-translational modification called tyrosine O-sulfation. In humans, this typically occurs at the tyrosine residue at position 12 (Tyr-12). The addition of a sulfate (B86663) group results in sulfated Gastrin I, while its unmodified counterpart is non-sulfated Gastrin I. Both forms are present in circulation, but their relative proportions can vary depending on physiological and pathological conditions.[1][2]
Q2: How does sulfation affect the biological activity of Gastrin I?
While both forms are biologically active, sulfation can influence the peptide's binding affinity to its receptors, such as the cholecystokinin (B1591339) B (CCK-B) receptor.[3] However, studies have shown that tyrosine O-sulfation does not significantly alter the gastric acid secretory potency of gastrin in humans.[3]
Q3: What is antibody cross-reactivity in the context of sulfated and non-sulfated Gastrin I?
Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its specific target antigen. In this context, it describes the extent to which an antibody raised against one form of Gastrin I (e.g., non-sulfated) also binds to the other form (sulfated). This can lead to inaccurate quantification in immunoassays if not properly characterized.[4][5]
Q4: Can the same antibody show different levels of cross-reactivity with sulfated Gastrin I?
Yes, the degree of cross-reactivity is highly dependent on the specific antibody (i.e., the antiserum or monoclonal antibody clone). Studies have shown that different antisera raised against non-sulfated gastrin-17 can exhibit low (4-23%), similar (81-100%), or even enhanced (130-373%) reactivity with sulfated gastrin.[1]
Q5: How can I determine the cross-reactivity of my antibody?
Cross-reactivity is typically determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). In this setup, the ability of the sulfated form of Gastrin I to compete with a labeled non-sulfated form for binding to the antibody is measured. The resulting data is used to calculate the percentage of cross-reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during the immunoassay of sulfated and non-sulfated Gastrin I.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or inconsistent quantification of Gastrin I | Undetermined cross-reactivity of the antibody: The antibody may be binding to both sulfated and non-sulfated forms of Gastrin I to an unknown extent. | Characterize antibody cross-reactivity: Perform a competitive binding assay using both sulfated and non-sulfated Gastrin I standards to determine the percentage of cross-reactivity. |
| Inappropriate assay standard: Using only a non-sulfated Gastrin I standard may lead to over- or under-estimation of total gastrin if the antibody cross-reacts with the sulfated form. | Use the appropriate standard: If the antibody shows significant cross-reactivity, consider using a standard that reflects the expected ratio of sulfated to non-sulfated gastrin in your samples, or quantify each form separately using specific antibodies if available. | |
| Apparent enhanced binding with sulfated gastrin | Influence of the radiolabel: The position of the radiolabel (e.g., iodination at Tyr-12) on the tracer can affect the binding of sulfated gastrin. An apparent increase in binding might be due to increased displacement of the Tyr-12 iodinated tracer by sulfated gastrin rather than a true higher affinity.[1] | Use a different tracer: If possible, use a tracer with the radiolabel at a different position (e.g., Gly-2 iodinated gastrin) to see if the apparent enhanced reactivity persists.[1] |
| High background or non-specific binding | Matrix effects: Components in the sample matrix (e.g., serum, plasma) may interfere with the antibody-antigen interaction, potentially affecting the binding of sulfated and non-sulfated forms differently.[6] | Optimize sample dilution and blocking: Experiment with different sample dilutions and blocking buffers to minimize matrix effects. Consider using a matrix-matched standard curve.[5] |
| Low antibody affinity or specificity: The antibody may have low affinity for Gastrin I or cross-react with other molecules in the sample.[7] | Use a high-affinity, specific antibody: If possible, switch to a monoclonal antibody with well-characterized specificity for the desired form of Gastrin I.[5] | |
| False-positive or false-negative results | Cross-reactivity with other peptides: Some gastrin antibodies may cross-react with structurally similar peptides like cholecystokinin (CCK), which can also be sulfated. | Verify antibody specificity: Test the antibody for cross-reactivity against related peptides known to be present in the samples. |
| Issues with sulfated peptide stability: The sulfate group on tyrosine can be labile under certain conditions, potentially leading to a loss of the epitope recognized by a sulfate-specific antibody.[8] | Ensure proper sample handling and storage: Follow recommended protocols for sample collection, processing, and storage to maintain the integrity of sulfated peptides. Avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables summarize the cross-reactivity of various rabbit antisera raised against non-sulfated Gastrin-17 with sulfated Gastrin I, as determined by radioimmunoassay (RIA) using a non-sulfated Tyr-12 iodinated gastrin tracer.[1]
Table 1: Antisera with Low Cross-Reactivity to Sulfated Gastrin I
| Antiserum No. | Cross-Reactivity (%) |
| 2602 | 4 |
| 2605 | 23 |
| 4562 | 15 |
Table 2: Antisera with Similar Cross-Reactivity to Sulfated Gastrin I
| Antiserum No. | Cross-Reactivity (%) |
| 2604 | 81 |
| 2720 | 95 |
| 4710 | 100 |
| 4713 | 90 |
Table 3: Antisera with Enhanced Reactivity to Sulfated Gastrin I
| Antiserum No. | Cross-Reactivity (%) |
| 2601 | 130 |
| 2606 | 185 |
| 2609 | 250 |
| 2716 | 373 |
| 2717 | 210 |
| 2718 | 190 |
| 4556 | 150 |
| 4559 | 165 |
| 4560 | 220 |
| 4563 | 175 |
Experimental Protocols
Protocol: Competitive Radioimmunoassay (RIA) for Gastrin I Cross-Reactivity
This protocol outlines the general steps for a competitive RIA to determine the cross-reactivity of an antibody with sulfated and non-sulfated Gastrin I.
Materials:
-
Phosphate (B84403) buffer
-
Anti-Gastrin I antibody (antiserum)
-
¹²⁵I-labeled non-sulfated Gastrin I (tracer)
-
Non-sulfated Gastrin I standard
-
Sulfated Gastrin I
-
Bovine Serum Albumin (BSA)
-
Separating agent (e.g., charcoal, second antibody)
-
Gamma counter
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions for both the non-sulfated Gastrin I standard and the sulfated Gastrin I in phosphate buffer containing BSA.
-
Dilute the anti-Gastrin I antibody to its optimal working concentration.
-
Dilute the ¹²⁵I-labeled non-sulfated Gastrin I tracer.
-
-
Assay Setup:
-
Label tubes for total counts, non-specific binding (NSB), zero binding (B₀), standards, and samples.
-
Add a fixed amount of ¹²⁵I-labeled tracer to all tubes except the total counts tubes.
-
Add the diluted antibody to all tubes except the NSB and total counts tubes.
-
Add the various concentrations of non-sulfated standard or sulfated Gastrin I to their respective tubes.
-
Add buffer to the B₀ and NSB tubes.
-
-
Incubation:
-
Vortex all tubes and incubate at 4°C for 24-48 hours to allow for competitive binding.
-
-
Separation of Bound and Free Tracer:
-
Add the separating agent (e.g., dextran-coated charcoal or a second antibody) to all tubes except the total counts tubes to precipitate the antibody-bound tracer.
-
Incubate as required by the separation agent.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Decant the supernatant.
-
Measure the radioactivity in the precipitate of each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of %B/B₀ versus the concentration of the non-sulfated Gastrin I standard.
-
Determine the concentration of sulfated Gastrin I that causes 50% inhibition of tracer binding.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of non-sulfated Gastrin I at 50% inhibition / Concentration of sulfated Gastrin I at 50% inhibition) x 100
-
Mandatory Visualizations
References
- 1. Sulfation of gastrin: effect on immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgalabwater.com [elgalabwater.com]
- 8. Improved detection of intact tyrosine sulfate-containing peptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry in linear negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
"lot-to-lot variability of commercial Gastrin I (human) (sulfated)"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Gastrin I (human) (sulfated). The information provided addresses potential issues arising from lot-to-lot variability to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in the context of commercial Gastrin I (human) (sulfated)?
A1: Lot-to-lot variability refers to the differences in the physicochemical and biological properties of a product that can occur between different manufacturing batches. For synthetic peptides like Gastrin I (human) (sulfated), this can manifest as variations in purity, the profile of impurities, peptide content, and biological activity. While manufacturers adhere to quality control specifications, minor variations are inherent to the complex synthesis and purification processes.
Q2: What are the potential consequences of lot-to-lot variability in my experiments?
A2: Uncharacterized lot-to-lot variability can lead to significant experimental discrepancies, including:
-
Inconsistent dose-response curves and shifts in EC50 values.
-
Variability in the magnitude of cellular responses (e.g., proliferation, acid secretion).
-
Difficulty in reproducing data generated with a previous lot.
Q3: How do manufacturers quantify the quality of a specific lot of Gastrin I?
A3: Reputable manufacturers provide a Certificate of Analysis (CoA) for each lot.[1] This document includes critical quality control data. Key parameters typically include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), indicating the percentage of the desired peptide.[2]
-
Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.
-
Appearance: Physical state of the lyophilized powder.
-
Solubility: Recommended solvents and concentrations.
Q4: What level of purity should I expect for commercial Gastrin I (human) (sulfated)?
A4: Commercial Gastrin I (human) (sulfated) is typically supplied with a purity of ≥95% or higher, as determined by HPLC.[3][4][5][6] It is crucial to check the Certificate of Analysis for the specific purity of the lot you are using.[2]
Q5: Does the sulfation of Gastrin I affect its biological activity?
A5: Tyrosine O-sulfation is a critical post-translational modification for the full biological activity of some peptides. While both sulfated and non-sulfated forms of gastrin can be biologically active, the sulfated form may exhibit different potency or efficacy in certain contexts. Variability in the extent or position of sulfation between lots could potentially contribute to inconsistent experimental results.
Data Presentation: Representative Certificate of Analysis
While direct comparative data across multiple lots is not publicly available, the table below summarizes the typical information provided in a manufacturer's Certificate of Analysis for a single lot of Gastrin I (human) (sulfated). Researchers should always refer to the CoA for their specific lot.
| Parameter | Typical Specification | Method |
| Product Name | Gastrin I (human) (sulfated) | - |
| Lot Number | [Example: M40212] | - |
| Appearance | White lyophilized powder | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 2178.27 g/mol (Theoretical) | Mass Spectrometry (MS) |
| NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance (NMR) |
| Solubility | Soluble in 1% Ammonia | - |
| Storage | -20°C | - |
Note: This table is a representative example based on available product information.[2][7] Actual values and parameters may vary between suppliers and lots.
Troubleshooting Guide
Issue 1: Inconsistent results between different lots of Gastrin I.
-
Question: I have started using a new lot of Gastrin I, and my experimental results (e.g., cell proliferation, signaling pathway activation) are different from my previous experiments. What should I do?
-
Answer: This is a common issue potentially arising from lot-to-lot variability.
-
Review the Certificate of Analysis (CoA): Compare the purity and any other provided specifications of the new lot with the old lot. Even small differences in purity or impurity profiles can affect biological activity.
-
Perform a bridging experiment: Test the old and new lots side-by-side in the same experiment to quantify the difference in potency.
-
Generate a new dose-response curve: Determine the EC50 of the new lot in your specific assay system. You may need to adjust the concentrations used in subsequent experiments to achieve the desired biological effect.
-
Assess peptide integrity: If you suspect degradation, you can perform analytical tests like HPLC to check the purity of your stock solution.
-
Issue 2: Lower than expected biological activity.
-
Question: The response in my assay is much weaker than expected based on published data, even at high concentrations of Gastrin I. What could be the cause?
-
Answer: Several factors could contribute to low biological activity:
-
Improper Storage and Handling: Gastrin I is a peptide and is sensitive to degradation. Ensure it has been stored at the recommended temperature (-20°C or -80°C) and protected from moisture.[6][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Incorrect Reconstitution: Use the recommended solvent for reconstitution (e.g., 1% ammonia) to ensure complete dissolution.[4] Peptides may not be stable in aqueous solutions for extended periods.
-
Suboptimal Assay Conditions: Verify that your cell line expresses the cholecystokinin (B1591339) B receptor (CCKBR), the target for Gastrin I. Check the pH and other components of your assay buffer.
-
Lot-Specific Potency: The current lot may have a lower biological potency. It is advisable to perform a quality control check, such as a simple dose-response experiment, upon receiving a new lot.
-
Issue 3: High background or non-specific effects.
-
Question: I am observing effects in my control group or at very low concentrations of Gastrin I. How can I troubleshoot this?
-
Answer: High background can be due to several factors:
-
Contaminants in the Peptide: Impurities from the synthesis process in a particular lot might have off-target effects. Review the HPLC data on the CoA if available.
-
Assay System Issues: The cells may be unhealthy or the assay reagents may be contaminated. Ensure proper cell culture techniques and use fresh reagents.
-
Solvent Effects: If using a solvent like DMSO to aid dissolution, ensure you have a vehicle control group to account for any effects of the solvent itself.
-
Experimental Protocols
Protocol 1: Quality Control Workflow for a New Lot of Gastrin I
This workflow outlines the steps to validate a new lot of Gastrin I (human) (sulfated) before its use in critical experiments.
Caption: Quality control workflow for validating a new lot of Gastrin I.
Protocol 2: HPLC Analysis for Purity Assessment
-
Objective: To verify the purity of the reconstituted Gastrin I peptide.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Prepare a sample of the reconstituted Gastrin I at a concentration of approximately 1 mg/mL in an appropriate solvent.
-
Inject 10-20 µL of the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the biological activity (EC50) of a new lot of Gastrin I.
-
Materials:
-
Gastric cancer cell line expressing CCKBR (e.g., AGS-GR).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare serial dilutions of Gastrin I (e.g., from 1 pM to 1 µM) in serum-free medium.
-
Replace the medium with the Gastrin I dilutions and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log of the Gastrin I concentration and use a non-linear regression to calculate the EC50.
-
Gastrin I Signaling Pathway
Gastrin I exerts its effects primarily through the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor. Activation of CCKBR initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and gastric acid secretion.
Caption: Key signaling pathways activated by Gastrin I binding to CCKBR.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. molnova.cn [molnova.cn]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 人胃泌素I ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gastrin I, human - LKT Labs [lktlabs.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preventing Non-specific Binding of Sulfated Gastrin I
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize non-specific binding of sulfated Gastrin I in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is sulfated Gastrin I and why is it prone to non-specific binding?
Sulfated Gastrin I is a peptide hormone that plays a key role in regulating gastric acid secretion. The addition of a sulfate (B86663) group, along with its inherent physicochemical properties, can increase its propensity for non-specific binding. This binding is often driven by electrostatic and hydrophobic interactions with surfaces like microtiter plates and other proteins.[1][2] The negatively charged sulfate groups can interact with positively charged surfaces or amino acids, leading to unwanted background signals in assays.[2]
Q2: What are the primary consequences of non-specific binding in my experiments?
High non-specific binding can lead to several issues, including:
-
High Background Signals: This obscures the true signal from specific binding, reducing the assay's sensitivity and accuracy.[3][4]
-
Reduced Signal-to-Noise Ratio: A poor signal-to-noise ratio makes it difficult to obtain reliable and reproducible data.[5][6][7]
-
Depletion of Analyte: Significant binding to container walls can reduce the effective concentration of sulfated Gastrin I in your solution.[8]
Q3: What are the most effective general strategies to prevent non-specific binding?
Key strategies focus on saturating non-specific sites, optimizing buffer conditions, and choosing appropriate materials.[9]
-
Effective Blocking: Use blocking agents to saturate potential non-specific binding sites on the solid phase (e.g., microplate wells).
-
Optimized Buffers: Adjusting the pH, ionic strength, and including detergents in your wash and binding buffers can significantly reduce non-specific interactions.[9]
-
Proper Washing: Implementing thorough and consistent washing steps is crucial to remove unbound and weakly bound molecules.[3][4]
-
Choice of Materials: Using low-binding microplates and tubes can minimize the initial adsorption of the peptide.
Troubleshooting Guide: High Background Signal
High background is the most common problem arising from non-specific binding. Use this guide to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| High background across the entire plate, including negative controls. | Ineffective Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%). Extend the blocking incubation time (e.g., 2 hours at 37°C or overnight at 4°C).[3] Consider using a different blocking agent such as casein or commercially available peptide-based blockers.[10][11] |
| Inefficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[3] Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1%.[3] Ensure complete aspiration of buffer between washes.[4] | |
| Suboptimal Buffer Conditions | Increase the salt concentration (e.g., NaCl) in the buffers to disrupt electrostatic interactions.[9] Adjust the buffer pH away from the isoelectric point of Gastrin I to modulate its charge.[9] | |
| High background in wells without primary antibody (secondary antibody control). | Non-specific Binding of Secondary Antibody | Use a high-quality, cross-adsorbed secondary antibody.[12] Include a blocking step with normal serum from the same species as the secondary antibody was raised in.[13] Titrate the secondary antibody to determine the optimal concentration. |
| Spotty or uneven background. | Drying of Wells or Uneven Coating | Ensure plates are kept in a humidified chamber during incubations to prevent drying.[13] Verify that the coating of the capture antibody or antigen is uniform.[4] |
| Aggregation of Peptide | Prepare fresh solutions of sulfated Gastrin I before each experiment. Consider a brief centrifugation of the peptide solution before use. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent is critical. The following table summarizes common blockers and their typical working concentrations.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can be a source of cross-reactivity if it contains impurities. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective, particularly for Western blotting and some ELISAs.[10] | Contains phosphoproteins which may interfere with phospho-specific antibody assays. Not recommended for biotin-avidin systems due to endogenous biotin. |
| Casein | 1% (w/v) in TBS | A common component of many commercial blocking buffers. | Similar to milk, may contain phosphoproteins. |
| Commercial/Peptide-Based Blockers | Varies by manufacturer | Often protein-free or based on non-reactive peptides, reducing cross-reactivity.[11] | Can be more expensive. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Can create a hydrophilic layer that repels protein adsorption.[14][15] | Effectiveness can depend on the surface and the specific peptide. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Added to blocking and wash buffers to disrupt hydrophobic interactions.[9] | High concentrations can disrupt specific antibody-antigen interactions. |
Experimental Protocols & Visualizations
Protocol 1: ELISA for Sulfated Gastrin I with Optimized Blocking
This protocol outlines a standard indirect ELISA and highlights steps critical for minimizing non-specific binding.
Materials:
-
High-binding 96-well microtiter plates
-
Sulfated Gastrin I peptide
-
Primary antibody (anti-Gastrin I)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)[16]
-
Wash Buffer (PBS with 0.1% Tween-20)[3]
-
Blocking Buffer (PBS, 3% BSA, 0.1% Tween-20)[3]
-
Antibody Dilution Buffer (PBS, 1% BSA, 0.05% Tween-20)
-
TMB Substrate and Stop Solution
Procedure:
-
Coating: Coat wells with 100 µL of sulfated Gastrin I (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.[16]
-
Washing: Aspirate coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.[16]
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at 37°C.[3] This step is critical for saturating non-specific sites.
-
Washing: Wash the plate 3 times as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer. Increasing the number of washes here helps remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add 50 µL of Stop Solution and read the absorbance at 450 nm.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Proteins That Bind Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. ulab360.com [ulab360.com]
- 11. biocompare.com [biocompare.com]
- 12. bma.ch [bma.ch]
- 13. High background in immunohistochemistry | Abcam [abcam.com]
- 14. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected Results with Gastrin I (human) (sulfated)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Gastrin I (human) (sulfated).
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for sulfated Gastrin I?
Sulfated Gastrin I is a peptide hormone that primarily exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[1] This interaction initiates a signaling cascade through the phospholipase C pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C.[1] This signaling pathway is crucial for its physiological roles, including the stimulation of gastric acid secretion and the regulation of cell growth and proliferation in the gastric mucosa.[1][2]
What are the recommended storage and handling conditions for sulfated Gastrin I?
To ensure the stability and bioactivity of sulfated Gastrin I, it is crucial to adhere to proper storage and handling protocols. Lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C for up to two months. For aqueous solutions, it is advisable to use them on the same day and avoid repeated freeze-thaw cycles to prevent degradation.
What are the key downstream signaling targets of sulfated Gastrin I?
Upon binding to the CCK2 receptor, sulfated Gastrin I activates several downstream signaling pathways that are critical for its biological functions. Key targets include:
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[1]
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Activation of the MAPK/ERK cascade is a significant downstream effect, playing a role in cell proliferation and differentiation.[2]
-
β-catenin/Cyclin D1: This pathway is also stimulated by Gastrin I and is involved in its pro-proliferative effects.[2]
-
Epidermal Growth Factor Receptor (EGFR): Gastrin can transactivate the EGFR, further contributing to its growth-promoting signals.[2]
Below is a diagram illustrating the primary signaling pathway of sulfated Gastrin I.
Troubleshooting Guides
Unexpected Result 1: Lower-than-Expected Bioactivity in Cell-Based Assays
This guide addresses scenarios where sulfated Gastrin I fails to elicit the expected biological response in cell culture experiments, such as cell proliferation or signaling activation.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Gastrin I | Ensure lyophilized powder was stored at -20°C. For reconstituted solutions, use fresh aliquots stored at -20°C for no longer than 2 months. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Culture Conditions | Confirm that cells are healthy, within a low passage number, and not confluent. Ensure the cell line expresses the CCK2 receptor. |
| Incorrect Assay Parameters | Optimize the concentration of sulfated Gastrin I. A typical effective concentration for cell proliferation assays can range from 0.1 nM to 100 nM. Adjust incubation times as necessary; for proliferation assays, a 36-hour incubation may be required.[3] |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of sulfated Gastrin I on the proliferation of a gastric cancer cell line (e.g., AGS cells) in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for an additional 24 hours to synchronize the cells.
-
Gastrin I Treatment: Prepare serial dilutions of sulfated Gastrin I (e.g., 0.1 nM to 100 nM) in serum-free medium. Add 10 µL of the diluted Gastrin I to the respective wells. Include a vehicle control (serum-free medium alone).
-
Incubation: Incubate the plate for 36-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Unexpected Result 2: Inconsistent or Non-reproducible Receptor Binding
This guide is for troubleshooting issues encountered during radioligand receptor binding assays.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Radioligand Degradation | Use a fresh batch of radiolabeled Gastrin I. Ensure proper storage at -80°C. |
| Poor Membrane Quality | Prepare fresh cell membranes. Ensure adequate protease inhibitors are used during preparation. Quantify protein concentration accurately. |
| Suboptimal Binding Conditions | Optimize incubation time and temperature. A common starting point is 30 minutes at 30°C.[5] Ensure the pH of the binding buffer is optimal (typically pH 7.4).[5] |
| High Non-specific Binding | Decrease the concentration of the radioligand. Increase the concentration of the unlabeled competitor for determining non-specific binding. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). |
Experimental Protocol: Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the CCK2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CCK2 receptor. Homogenize cells in a buffer containing protease inhibitors and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well filter plate, add the following in a final volume of 200 µL:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Radiolabeled Gastrin I (e.g., [125I]-Gastrin I) at a concentration near its Kd.
-
Increasing concentrations of unlabeled sulfated Gastrin I (for competition curve) or a high concentration of an appropriate competitor (for non-specific binding).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 30°C with gentle agitation.[5]
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
Unexpected Result 3: High Background or Low Signal-to-Noise in ELISA
This guide provides troubleshooting for common issues with Gastrin I Enzyme-Linked Immunosorbent Assays (ELISAs).
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing between steps. Use an automated plate washer if possible for consistency. Increase the number of washes or the soaking time. |
| Cross-Reactivity of Antibodies | Some Gastrin ELISA kits may have antibodies that cross-react with other forms of gastrin or related peptides. Verify the specificity of the kit with the manufacturer. Some kits show no cross-reactivity with peptides like Ghrelin, Nesfatin, Angiotensin II, NPY, and APC.[6] |
| Interference from Sample Matrix | Components in serum or plasma, such as lipids or heterophilic antibodies, can interfere with the assay. Dilute samples appropriately as recommended by the kit manufacturer (e.g., a 1:2 dilution for human serum/plasma).[6][7] |
| Improper Reagent Handling | Ensure all reagents are brought to room temperature before use. Prepare standards and working solutions fresh. Avoid contamination of the substrate solution. |
| Drug Interference | Medications such as proton pump inhibitors and H2-receptor blockers can elevate gastrin levels and should be discontinued (B1498344) before sample collection if clinically feasible.[8][9] |
General ELISA Protocol Outline
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard/Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate, typically for 1.5-2.5 hours at room temperature.[6]
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody and incubate for about 1.5 hours at room temperature.[6]
-
Washing: Repeat the washing steps.
-
Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[6]
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes.[6]
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Reading: Read the absorbance at 450 nm immediately.[6]
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. biohithealthcare.com [biohithealthcare.com]
- 8. Gastrin, Serum | MLabs [mlabs.umich.edu]
- 9. GAST - Overview: Gastrin, Serum [mayocliniclabs.com]
"solubility issues with Gastrin I (human) (sulfated) in buffers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Gastrin I (human) (sulfated) in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized Gastrin I (human) (sulfated)?
For initial reconstitution, sterile, aqueous, alkaline solutions are recommended. Specifically, 1% aqueous ammonia (B1221849) (NH₄OH) can be used to dissolve the peptide to a concentration of approximately 1 mg/mL.[1][2][3] Another effective solvent is 0.1% ammonium (B1175870) hydroxide (B78521) (pH 8.0), also yielding a 1 mg/mL solution. For higher concentrations, Dimethyl Sulfoxide (DMSO) can be utilized.
Q2: My Gastrin I (human) (sulfated) is not dissolving completely. What can I do?
If you observe incomplete dissolution, gentle agitation or sonication is recommended to aid the process.[2][3] Ensure the pH of your buffer is alkaline, as Gastrin I solubility is enhanced under these conditions. For particularly stubborn dissolution, especially at higher concentrations, using DMSO with pH adjustment using ammonium hydroxide can be effective.[3]
Q3: What is the maximum soluble concentration of Gastrin I (human) (sulfated) in different solvents?
The maximum solubility varies depending on the solvent system. In 1% aqueous ammonia, the solubility is approximately 1 mg/mL.[1][2][3] In DMSO, with the pH adjusted to 11 with ammonium hydroxide, a much higher concentration of 40 mg/mL can be achieved.[3] For the sulfated form specifically, a solubility of 12.5 mg/mL in DMSO has been reported, requiring ultrasonic assistance for dissolution.[4]
Q4: How should I store the reconstituted Gastrin I (human) (sulfated) solution?
Storage recommendations for reconstituted Gastrin I vary. For aqueous solutions, it is advised not to store them for more than one day.[1] For longer-term storage, it is best to aliquot the reconstituted solution and freeze it at -20°C, where it can be stable for up to 2 months.[5] If dissolved in a solvent like DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always protect from moisture.[4][5]
Q5: Does the sulfation of Gastrin I affect its solubility?
While the provided literature primarily focuses on the impact of sulfation on receptor binding and biological activity, specific details on how sulfation directly alters solubility in various buffers are not extensively documented.[6][7] However, distinct solubility data for the sulfated form in DMSO (12.5 mg/mL)[4] compared to the non-sulfated form in pH-adjusted DMSO (40 mg/mL)[3] suggests that sulfation may influence solubility characteristics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after adding Gastrin I to a neutral or acidic buffer. | Gastrin I has poor solubility at neutral or acidic pH. The peptide may be crashing out of solution. | Reconstitute the lyophilized powder in a recommended alkaline solvent first (e.g., 1% aqueous ammonia) before diluting it into your experimental buffer. Ensure the final pH of the solution remains compatible with peptide solubility. |
| Difficulty dissolving the peptide even in recommended solvents. | The lyophilized powder may be highly aggregated. | Use sonication or gentle vortexing to aid dissolution.[2][3] Ensure the solvent is fresh and of high purity. For DMSO, use a newly opened bottle as hygroscopic DMSO can negatively impact solubility.[4] |
| Solution becomes cloudy over time. | The peptide may be unstable in the prepared solution, leading to aggregation and precipitation. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. If using aqueous buffers, it is best to use them within one day.[1] For longer storage, aliquot and freeze at -20°C or -80°C depending on the solvent.[4][5] |
| Inconsistent experimental results. | This could be due to incomplete dissolution or degradation of the peptide. | Visually inspect the solution for any particulate matter before use. Always prepare and handle solutions consistently according to the recommended protocols. |
Quantitative Solubility Data
| Solvent/Buffer | Concentration | Additional Notes |
| 1% Aqueous Ammonia (NH₄OH) | ~ 1 mg/mL | Sonication is recommended.[1][2][3] |
| 0.1% Ammonium Hydroxide (NH₄OH), pH 8.0 | 1 mg/mL | |
| DMSO | 40 mg/mL (19.06 mM) | pH must be adjusted to 11 with NH₃·H₂O. Sonication is recommended.[3] |
| DMSO (for sulfated form) | 12.5 mg/mL (5.74 mM) | Ultrasonic assistance is needed. Use newly opened DMSO.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (0.48 mM) | Sonication is recommended.[3] |
Experimental Protocols
Protocol for Reconstitution of Gastrin I (human) (sulfated)
-
Preparation: Bring the vial of lyophilized Gastrin I to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., 1% aqueous ammonia or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently agitate the vial to dissolve the powder. If necessary, use a sonicator bath for a short period until the solution is clear.
-
pH Adjustment (if using DMSO for high concentrations): If preparing a high-concentration stock in DMSO, adjust the pH to 11 with ammonium hydroxide.[3]
-
Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquoting and Storage: For immediate use, the solution can be further diluted in an appropriate experimental buffer. For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[4][5]
Visualizations
Caption: Workflow for the reconstitution of lyophilized Gastrin I.
Caption: Factors influencing the solubility of Gastrin I (human) (sulfated).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Gastrin I, human | cholecystokinin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gastrin I, Human CAS 10047-33-3 | 05-23-2301 [merckmillipore.com]
- 6. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving reproducibility in Gastrin I (human) (sulfated) assays"
Welcome to the technical support center for Gastrin I (human) (sulfated) assays. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Gastrin I assays?
A1: The most significant sources of variability in Gastrin I assays stem from the specificity of the antibodies used, the assay format, sample handling procedures, and a lack of standardized protocols.[1][2] Different antibodies exhibit varying cross-reactivity with different forms of gastrin (e.g., sulfated vs. non-sulfated, gastrin-17 vs. gastrin-34) and other related peptides like cholecystokinin (B1591339) (CCK), which can lead to inaccurate measurements.[3][4] Inter-laboratory results can also vary significantly when different assay methods are used.[2]
Q2: How does sulfation of Gastrin I affect assay results?
A2: The sulfation of Gastrin I can significantly impact its immunoreactivity, depending on the specific antibody used in the assay.[5][6] Some antibodies may bind preferentially to the sulfated form, while others may have a higher affinity for the non-sulfated form or bind to both equally.[5] This can lead to either an overestimation or underestimation of gastrin concentrations if the antibody is not well-characterized for its binding to different gastrin forms.[3][7] It is crucial to use an assay with antibodies that have been validated for the specific form of gastrin you intend to measure.
Q3: What are the best practices for sample collection and handling to ensure reproducibility?
A3: To ensure the reproducibility of Gastrin I measurements, it is critical to adhere to strict sample collection and handling protocols. For clinical samples, patients should typically be fasting for at least 12 hours.[8] Certain medications, such as proton pump inhibitors, should be discontinued (B1498344) for a period before sample collection, as they can alter gastrin levels.[8][9] Blood samples should be collected in appropriate tubes (e.g., serum gel or red top), and the serum should be separated promptly by centrifugation, preferably under refrigerated conditions.[8][10] Samples should be stored frozen, and sent to the testing laboratory on dry ice to prevent degradation.[10] Gastrin is rapidly degraded in gastric juice, so proper handling is essential to prevent falsely low readings.[11]
Q4: Can I use the same assay kit for different sample types (e.g., serum, plasma, tissue culture media)?
A4: It is possible to use some Gastrin I immunoassay kits for various sample matrices, but this requires careful validation.[12] The kit's assay buffer is designed to dilute samples and minimize matrix effects.[12] For samples like tissue culture media, it may be necessary to prepare the standards in the same medium to account for any potential interference.[12] It is always recommended to perform spike and recovery experiments to assess the percentage recovery in your specific sample type and determine the appropriate sample dilution.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Gastrin I (human) (sulfated) assay.
| Problem | Potential Cause | Recommended Solution |
| High background noise | - Insufficient washing | - Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of liquid after each wash. |
| - Contaminated reagents | - Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles of standards and antibodies.[13] | |
| - High concentration of detection antibody or enzyme conjugate | - Optimize the concentration of the detection antibody and enzyme conjugate by performing a titration experiment. | |
| Low signal or poor sensitivity | - Inactive reagents | - Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| - Incorrect incubation times or temperatures | - Adhere strictly to the incubation times and temperatures specified in the protocol.[13] | |
| - Improper sample dilution | - The concentration of gastrin in the sample may be too low. Try a lower dilution factor. | |
| High inter-assay variability | - Inconsistent pipetting | - Use calibrated pipettes and ensure consistent technique for all steps, especially for standards and samples. |
| - Variations in incubation times | - Ensure all wells are incubated for the same duration. | |
| - Changes in laboratory environment (temperature) | - Perform the assay in a temperature-controlled environment. | |
| High intra-assay variability (high CV% between duplicates) | - Inadequate mixing of reagents | - Thoroughly mix all reagents before use. |
| - Bubbles in wells | - Ensure there are no bubbles in the wells before reading the plate. | |
| - Improper plate washing | - Ensure consistent and thorough washing of all wells. Automated plate washers can improve consistency.[13] | |
| Unexpectedly high or low gastrin concentrations | - Antibody cross-reactivity | - The antibody may be cross-reacting with other forms of gastrin or other peptides (e.g., CCK).[4] Verify the specificity of the antibody used in the kit. |
| - Sample matrix effects | - Components in the sample matrix may be interfering with the assay. Perform spike and recovery experiments to assess matrix effects. | |
| - Improper standard curve preparation | - Carefully prepare the standard curve according to the protocol. Use fresh dilutions for each assay.[12] |
Experimental Protocols
General Protocol for a Competitive Gastrin I ELISA
This protocol provides a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of human Gastrin I. Specific details may vary between commercial kits, so always refer to the manufacturer's instructions.
-
Reagent Preparation:
-
Prepare wash buffer by diluting the concentrated stock solution with deionized water.
-
Reconstitute the Gastrin I standard to create a stock solution.
-
Prepare a serial dilution of the Gastrin I standard to generate a standard curve.
-
Prepare the biotinylated Gastrin I tracer and the anti-Gastrin I antibody according to the kit's instructions.
-
Prepare the enzyme conjugate (e.g., HRP-Streptavidin).
-
-
Sample Preparation:
-
Collect blood samples and separate serum or plasma.
-
Dilute samples with the provided assay diluent. The optimal dilution factor should be determined experimentally.
-
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the antibody-coated microplate.
-
Add the biotinylated Gastrin I tracer to all wells.
-
Add the anti-Gastrin I antibody to all wells.
-
Incubate the plate, typically for 1.5 to 2 hours at room temperature with gentle shaking.[13]
-
Wash the plate multiple times with the prepared wash buffer.
-
Add the enzyme conjugate to each well and incubate.
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add the substrate solution to each well and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Gastrin I in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: A generalized workflow for a competitive Gastrin I ELISA.
Caption: Illustration of antibody cross-reactivity in a Gastrin I assay.
References
- 1. Current problems in the measurement of gastrin release. A reproducible measure of physiological gastrin release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory reproducibility of gastrin measurements by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Zollinger-Ellison syndrome and mismeasurement of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation of gastrin: effect on immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. logan.testcatalog.org [logan.testcatalog.org]
- 9. labcorp.com [labcorp.com]
- 10. Specimen Collection : Gastrin [rch.org.au]
- 11. Effect of histamine on immunoreactive gastrin in gastric juice and in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibl-america.com [ibl-america.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purity Assessment of Synthetic Gastrin I (human) (sulfated)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Gastrin I (human) (sulfated).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when assessing the purity of synthetic sulfated Gastrin I?
A1: The primary quality attributes for synthetic sulfated Gastrin I include:
-
Purity: The percentage of the target peptide sequence relative to impurities.
-
Identity: Confirmation of the correct amino acid sequence and the presence and location of the sulfate (B86663) group.
-
Impurities: Identification and quantification of synthesis-related impurities such as truncated or deletion sequences, by-products from protecting groups, and products of side reactions like oxidation or deamidation.[1][2]
-
Sulfation Stoichiometry: Ensuring the correct number of sulfate groups are present on the peptide.
Q2: Which analytical techniques are most suitable for assessing the purity of sulfated Gastrin I?
A2: A combination of chromatographic and mass spectrometric techniques is essential for a comprehensive purity assessment.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for separating the target peptide from impurities and quantifying its purity.[3][4]
-
Mass Spectrometry (MS): Crucial for confirming the molecular weight of the peptide, verifying its sequence, and identifying impurities.[5][6][7] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Capillary Electrophoresis (CE): An orthogonal separation technique to HPLC that can resolve impurities with similar hydrophobicity but different charge-to-mass ratios.[8][9][10][11]
Q3: What are the common challenges encountered when analyzing sulfated peptides like Gastrin I by mass spectrometry?
A3: The analysis of sulfated peptides by MS presents unique challenges:
-
Sulfate Group Lability: The sulfate group is fragile and can be lost during ionization or fragmentation in the mass spectrometer, particularly with collision-induced dissociation (CID).[5][6] This can make it difficult to confirm the presence and location of the sulfation.
-
Isobaric Interference: Sulfation and phosphorylation are isobaric modifications, meaning they have the same nominal mass (+80 Da).[6][12] High-resolution mass spectrometry is required to differentiate between them based on their small mass difference (sulfate: 79.9568 Da, phosphate: 79.9663 Da).[6]
-
Poor Ionization in Positive Mode: The acidic nature of the sulfate group can suppress ionization in positive ion mode, leading to lower signal intensity.[6]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or broadening) | - Secondary interactions with residual silanols on the column.[3][13]- Inappropriate mobile phase pH.[14] | - Use a high-purity silica (B1680970) column.[13]- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[3]- Optimize the mobile phase pH to ensure consistent protonation of the peptide.[14] |
| Co-elution of impurities with the main peak | - Insufficient resolution of the HPLC method. | - Optimize the gradient steepness; a shallower gradient can improve separation.[14]- Screen different column chemistries (e.g., C18, C8) to find one with better selectivity for your peptide and its impurities.[14]- Consider using a complementary technique like capillary electrophoresis for orthogonal separation.[9][10] |
| Inconsistent retention times | - Fluctuation in mobile phase composition or temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.[11] |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of sulfate group during MS/MS analysis | - High collision energy in CID fragmentation.[5] | - Use alternative fragmentation techniques that are "softer" and less likely to cleave the sulfate group, such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD).[6][15]- Optimize collision energy to minimize sulfate loss while still achieving sufficient fragmentation for sequence confirmation.[5] |
| Difficulty distinguishing sulfation from phosphorylation | - Insufficient mass resolution.[6] | - Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the small mass difference between the two modifications.[12]- Analyze fragmentation patterns; sulfated peptides tend to lose the SO3 group readily, while phosphorylated peptides are more stable under CID conditions.[5] |
| Low signal intensity in positive ion mode | - The acidic sulfate group can hinder protonation.[6] | - Optimize MS source conditions.- Consider analysis in negative ion mode, which can offer better sensitivity for acidic peptides.[16] |
Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment of Sulfated Gastrin I
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[17]
-
Gradient: A shallow gradient is recommended for peptide analysis. For example, start with a low percentage of mobile phase B and increase it by approximately 1% per minute.[14] A typical gradient might be 5-65% B over 60 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: 30°C.[17]
-
Sample Preparation: Dissolve the synthetic peptide in mobile phase A.
-
Injection Volume: 20 µL.[17]
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak relative to all other peaks.
Protocol 2: Mass Spectrometry Identity Confirmation
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) capable of high-resolution measurement and MS/MS fragmentation.
-
Infusion: Infuse the HPLC-purified peptide directly into the mass spectrometer or use an online LC-MS setup.
-
MS1 Scan: Acquire a full scan to determine the molecular weight of the intact peptide. Compare the observed mass to the theoretical mass of sulfated Gastrin I.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the sulfated peptide for fragmentation.
-
Fragmentation Method:
-
Collision-Induced Dissociation (CID): Start with a low collision energy and gradually increase it. Observe the characteristic neutral loss of SO3 (-79.9568 Da).[5][6]
-
Electron Transfer Dissociation (ETD): If available, use ETD to obtain peptide backbone fragmentation while preserving the labile sulfate modification, which can help in localizing the sulfation site.[6][15]
-
-
Data Analysis: Analyze the MS/MS spectrum to confirm the amino acid sequence and identify the site of sulfation.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. lcms.cz [lcms.cz]
- 4. ijsra.net [ijsra.net]
- 5. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 7. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 8. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aun.edu.eg [aun.edu.eg]
- 10. Principles and practice of peptide analysis with capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
- 11. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Quenching Gastrin I (human) (sulfated) Activity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfated human Gastrin I. Here you will find detailed information on how to effectively quench its activity in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching the activity of sulfated human Gastrin I in an experiment?
A1: The two primary methods for quenching the activity of sulfated human Gastrin I are:
-
CCK2 Receptor Antagonists: These are small molecules that competitively or non-competitively block the cholecystokinin (B1591339) 2 (CCK2) receptor, which is the primary receptor for Gastrin I. This prevents Gastrin I from binding and initiating downstream signaling.
-
Neutralizing Antibodies: These are antibodies that specifically bind to Gastrin I, preventing it from interacting with its receptor.
Q2: How do I choose between a CCK2 receptor antagonist and a neutralizing antibody?
A2: The choice depends on your experimental goals:
-
CCK2 receptor antagonists are ideal for rapid and reversible inhibition of Gastrin I signaling. They are cell-permeable and can be added at specific time points in your experiment to quench the receptor-mediated response. They are often used in in vitro cell-based assays and in vivo studies.
-
Neutralizing antibodies are useful for specifically targeting the Gastrin I peptide itself in the extracellular space. They are highly specific and can be used to neutralize endogenous or exogenous Gastrin I without directly affecting the CCK2 receptor. This can be advantageous in complex biological systems where the receptor might have other ligands or basal activity.
Q3: What are some common experimental readouts to measure the quenching of Gastrin I activity?
A3: The quenching of Gastrin I activity can be measured by assessing the inhibition of its known downstream effects, such as:
-
Gastric Acid Secretion: In in vivo or ex vivo models, a decrease in gastric acid output is a direct measure of quenched Gastrin I activity.
-
Cell Proliferation: In cell culture models, a reduction in the proliferation of gastrin-responsive cells can be quantified.
-
Intracellular Calcium Mobilization: Gastrin I binding to the CCK2 receptor triggers a rapid increase in intracellular calcium. The inhibition of this calcium flux is a sensitive and rapid measure of quenching.[1][2][3]
-
Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by Gastrin I signaling. A decrease in the reporter signal indicates quenching of Gastrin I activity.[4][5][6]
-
Histamine (B1213489) and Pancreastatin (B1591218) Secretion: In studies using isolated enterochromaffin-like (ECL) cells, the inhibition of gastrin-stimulated histamine and pancreastatin secretion can be measured.[7]
Quantitative Data: CCK2 Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CCK2 receptor antagonists against gastrin-stimulated activity. This data is useful for selecting an appropriate antagonist and determining the effective concentration for your experiments.
| Antagonist | Chemical Class | IC50 (nM) | Reference |
| YM022 | Benzodiazepine | 0.5 | [7] |
| AG041R | Ureidoindoline | 2.2 | [7] |
| YF476 | Benzodiazepine | 2.7 | [7] |
| L-740,093 | Benzodiazepine | 7.8 | [7] |
| JB93182 | Benzimidazole | 9.3 | [7] |
| RP73870 | Ureidoacetamide | 9.8 | [7] |
| PD135158 | Tryptophan dipeptoid | 76 | [7] |
| PD136450 | Tryptophan dipeptoid | 135 | [7] |
| PD134308 | Tryptophan dipeptoid | 145 | [7] |
| L-365,260 | Benzodiazepine | 2.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Gastrin I signaling pathway and a typical experimental workflow for studying its quenching.
Experimental Protocols
Protocol 1: Quenching Gastrin I-Induced Calcium Mobilization with a CCK2 Receptor Antagonist
This protocol describes how to measure the quenching of Gastrin I-induced intracellular calcium mobilization using a fluorescent calcium indicator and a CCK2 receptor antagonist, such as L-365,260.
Materials:
-
CCK2 receptor-expressing cells (e.g., AR42J)
-
Cell culture medium
-
Sulfated human Gastrin I
-
CCK2 receptor antagonist (e.g., L-365,260)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation:
-
Seed CCK2 receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Preparation of Compounds:
-
Prepare a stock solution of L-365,260 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of L-365,260 in HBSS to achieve the desired final concentrations. The final DMSO concentration should be below 0.1%.
-
Prepare a stock solution of sulfated human Gastrin I in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired working concentration in HBSS.
-
-
Quenching and Stimulation:
-
After dye loading, wash the cells twice with HBSS.
-
Add 100 µL of the L-365,260 dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject 50 µL of the Gastrin I working solution into each well to achieve the final desired concentration (e.g., EC80 concentration of Gastrin I).
-
Continue recording the fluorescence intensity for several minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the antagonist concentration to determine the IC50 value.
-
Protocol 2: Quenching Gastrin I-Induced Cell Proliferation with a Neutralizing Antibody
This protocol outlines a method to assess the ability of a neutralizing antibody to quench Gastrin I-stimulated cell proliferation using a colorimetric assay such as the MTT assay.
Materials:
-
Gastrin-responsive cell line (e.g., AGS cells)
-
Cell culture medium (serum-free for the assay)
-
Sulfated human Gastrin I
-
Gastrin I neutralizing antibody
-
Isotype control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the gastrin-responsive cells into a 96-well plate at a low density (e.g., 5,000 cells/well) in complete culture medium and allow them to attach overnight.
-
-
Serum Starvation:
-
Aspirate the complete medium and replace it with serum-free medium.
-
Incubate the cells for 24 hours to synchronize their cell cycle.
-
-
Treatment:
-
Prepare a solution of Gastrin I at a concentration known to stimulate proliferation (e.g., 10 nM).
-
In separate tubes, pre-incubate the Gastrin I solution with various concentrations of the neutralizing antibody or the isotype control antibody for 1-2 hours at 37°C.
-
Add the Gastrin I/antibody mixtures to the appropriate wells. Include controls for vehicle, Gastrin I alone, and antibody alone.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the cell proliferation (absorbance) against the antibody concentration to determine the extent of quenching.
-
Troubleshooting Guide
Q4: My CCK2 receptor antagonist shows low potency or no effect. What could be the problem?
A4:
-
Solubility Issues: Some antagonists have poor aqueous solubility.[8] Ensure the antagonist is fully dissolved in the stock solution (e.g., DMSO) before diluting it in your aqueous assay buffer. Precipitates can significantly reduce the effective concentration.
-
Incorrect Concentration: The effective concentration of the antagonist depends on the concentration of Gastrin I used. If you are using a high concentration of Gastrin I, you may need a higher concentration of a competitive antagonist to see an effect.
-
Antagonist Instability: Check the stability of the antagonist under your experimental conditions (e.g., temperature, pH).
-
Cell Line Issues: Confirm that your cell line expresses a functional CCK2 receptor and that the passage number is not too high, which can sometimes lead to changes in receptor expression or signaling.
Q5: I am observing non-specific effects with my quenching agent. How can I address this?
A5:
-
CCK2 Receptor Antagonists:
-
Off-target effects: At high concentrations, some antagonists may have off-target effects.[9] Perform a dose-response curve to find the optimal concentration that inhibits Gastrin I signaling without causing non-specific toxicity.
-
Vehicle control: Ensure that the concentration of the vehicle (e.g., DMSO) is the same in all wells and is not causing any cellular effects.
-
-
Neutralizing Antibodies:
-
Cross-reactivity: The antibody may cross-react with other related peptides, such as cholecystokinin (CCK), which shares the same C-terminal tetrapeptide as gastrin.[10][11] Use a highly specific monoclonal antibody and include appropriate controls to test for cross-reactivity.
-
Isotype control: Always include an isotype control antibody at the same concentration as your neutralizing antibody to ensure that the observed effects are not due to non-specific binding of the antibody.
-
Q6: The quenching of Gastrin I activity is incomplete, even at high concentrations of the inhibitor. What should I do?
A6:
-
Receptor Subtypes: Ensure that the observed biological response is solely mediated by the CCK2 receptor. Some cells may express other receptors that can be activated by Gastrin I or other factors in your system.
-
Ligand-independent Receptor Activity: The CCK2 receptor may have some basal, ligand-independent activity that will not be blocked by a neutralizing antibody. In this case, a receptor antagonist would be more appropriate.
-
Alternative Signaling Pathways: Gastrin I might be activating other signaling pathways that are not fully dependent on the canonical CCK2 receptor pathway in your specific cell model.
-
Experimental Assay Window: The dynamic range of your assay may be too small to detect complete inhibition. Optimize your assay conditions to maximize the signal-to-background ratio.
Q7: How can I confirm that my neutralizing antibody is effectively binding to Gastrin I?
A7:
-
ELISA: You can perform a direct or competitive ELISA to confirm the binding of your antibody to Gastrin I.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of the antibody-gastrin interaction.
-
Control Experiments: In your functional assay, show that the antibody can block the activity of exogenously added Gastrin I in a dose-dependent manner.[12]
References
- 1. peptide-yy.com [peptide-yy.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. eubopen.org [eubopen.org]
- 7. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosb.com [biosb.com]
- 12. Gastrin is a major mediator of the gastric phase of acid secretion in dogs: proof by monoclonal antibody neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulfated Gastrin I Immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfated Gastrin I immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in sulfated Gastrin I immunoassays when using serum samples?
A1: Serum is a complex matrix that can introduce several types of interference in sulfated Gastrin I immunoassays. The most common sources include:
-
Cross-reactivity: Antibodies may cross-react with other forms of gastrin (e.g., non-sulfated Gastrin I, Gastrin-34) or structurally similar peptides like cholecystokinin, leading to inaccurate quantification.[1][2] Some commercial kits have been shown to have significant issues with cross-reactivity, resulting in either falsely high or low measurements.[1][3]
-
Heterophilic Antibodies: The presence of endogenous human anti-animal antibodies (HAAAs), such as human anti-mouse antibodies (HAMA), or heterophilic antibodies can cause significant interference.[4][5][6] These antibodies can bridge the capture and detection antibodies in a sandwich assay, leading to a false-positive signal, or they can block the binding of the intended antibodies, causing a false-negative result.[5][7] It is estimated that 30-40% of the population has heterophilic antibodies.[4]
-
Matrix Effects: Components of the serum matrix itself, such as lipids, proteins, and enzymes, can non-specifically interfere with the antibody-antigen binding, affecting assay precision and accuracy.[8][9][10]
-
Pre-analytical Factors: Improper sample collection and handling can significantly impact results. Factors such as the patient not fasting, use of medications like proton pump inhibitors (PPIs), and incorrect sample storage can alter gastrin levels.[11][12]
Q2: My measured concentrations of sulfated Gastrin I are unexpectedly high. What could be the cause?
A2: Falsely elevated results can stem from several issues:
-
Cross-reactivity with other gastrin forms: The antibody used in your assay may have a high affinity for other circulating forms of gastrin, leading to an overestimation of the sulfated Gastrin I concentration.[1] Some antibodies show enhanced reactivity with sulfated gastrins, which can lead to a 6-7 fold overestimation.[1][13]
-
Heterophilic antibody interference: This is a common cause of false positives in sandwich immunoassays, where heterophilic antibodies cross-link the capture and detector antibodies in the absence of the analyte.[5][14]
-
Contamination: Ensure all reagents, buffers, and labware are free from contamination.[15]
Q3: My measured concentrations of sulfated Gastrin I are lower than expected. What are the potential reasons?
A3: Falsely low results can be attributed to:
-
Poor antibody recognition: The assay antibody may have low affinity for sulfated Gastrin I, or it may primarily recognize other forms of gastrin, leading to an underestimation.[1][13]
-
Heterophilic antibody interference: In some cases, these antibodies can block the binding sites of the capture or detection antibodies, preventing the formation of the immunocomplex and resulting in a lower signal.[5]
-
Improper sample handling: Gastrin can degrade in gastric juice if samples are not handled correctly.[16] It is also crucial to follow proper fasting protocols and consider the impact of medications.[11][12]
-
Reagent issues: Check for expired or improperly stored reagents, as this can lead to reduced assay performance.[15][17]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies | Increase the concentration or incubation time of the blocking buffer. Consider adding a detergent like Tween-20 to the wash buffers.[18] |
| Concentration of detection antibody is too high | Perform a titration experiment to determine the optimal concentration of the detection antibody.[18] |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells between steps.[17][18] |
| Cross-reactivity of detection antibody | Run a control with all reagents except the sample to check for cross-reactivity between assay antibodies.[18] |
| Contaminated substrate | Use fresh, properly prepared substrate. Ensure the substrate is not exposed to light before use.[15] |
Issue 2: Inconsistent Results or High Variability Between Replicates
Poor reproducibility can undermine the reliability of your data.
| Possible Cause | Recommended Solution |
| Pipetting errors | Ensure pipettes are calibrated and use proper pipetting techniques. Change pipette tips between each sample and reagent.[17] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use and ensure uniform mixing within each well.[18] |
| "Edge effects" on the plate | Avoid using the outer wells of the plate if you suspect temperature or evaporation inconsistencies. Ensure the plate is sealed properly during incubations.[19] |
| Sample heterogeneity | Ensure serum samples are properly thawed and mixed before aliquoting.[18] |
Quantitative Data Summary
Table 1: Cross-Reactivity of Different Antisera with Sulfated Gastrins
| Antiserum Type | Cross-Reactivity with Sulfated Gastrins | Reference |
| Type 1 (e.g., Nos. 2602, 2605, 4562) | Low potency (4-23%) | [13] |
| Type 2 (e.g., Nos. 2604, 2720, 4710, 4713) | Similar potency to non-sulfated gastrins (81-100%) | [13] |
| Type 3 (e.g., Nos. 2601, 2606, 2609, etc.) | Enhanced reactivity (130-373%) | [13] |
Table 2: Impact of Heterophilic Antibody Interference on Gastrin Measurement
| Sample Condition | Measured Gastrin (pmol/L) | Reference |
| Patient serum (no blocking agent) | 95 | [4] |
| Patient serum + 0.5% non-immune rabbit serum | <20 | [4] |
| Patient serum + 1% non-immune rabbit serum | <20 | [4] |
| Reference Range | <30 | [4] |
Experimental Protocols
Protocol 1: Detection and Mitigation of Heterophilic Antibody Interference
Objective: To determine if heterophilic antibodies are present in a serum sample and to block their interference.
Materials:
-
Patient serum sample
-
Non-immune serum from the same species as the primary antibodies used in the immunoassay (e.g., rabbit serum if the assay uses rabbit antibodies).
-
Assay buffer
-
Sulfated Gastrin I immunoassay kit
Procedure:
-
Prepare serial dilutions of the non-immune serum in the assay buffer (e.g., 0.5%, 1%, 2%).
-
Create two sets of aliquots of the patient serum sample.
-
To one set of aliquots, add the non-immune serum dilutions. To the other set, add only the assay buffer as a control.
-
Incubate the samples for 30-60 minutes at room temperature to allow the non-immune serum to block the heterophilic antibodies.
-
Proceed with the sulfated Gastrin I immunoassay according to the manufacturer's protocol, using both the treated and untreated serum samples.
-
Analysis: Compare the gastrin concentrations obtained from the treated and untreated samples. A significant drop in the measured concentration in the treated samples indicates the presence of heterophilic antibody interference.[4]
Protocol 2: Sample Dilution to Address Matrix Effects
Objective: To minimize the impact of serum matrix effects on the immunoassay.
Materials:
-
Serum sample
-
Assay diluent buffer (as recommended by the kit manufacturer)
Procedure:
-
Prepare a series of dilutions of the serum sample in the assay diluent buffer (e.g., 1:2, 1:5, 1:10, 1:20).
-
Run the undiluted and diluted samples in the sulfated Gastrin I immunoassay.
-
Analysis: Calculate the concentration of sulfated Gastrin I in the original sample by multiplying the measured concentration of each dilution by its dilution factor.
-
If matrix effects are present, the calculated concentrations from the different dilutions will not be consistent. Select the dilution factor that provides consistent results upon further dilution and falls within the linear range of the standard curve. This indicates that the interference has been sufficiently diluted out.[8]
Visualizations
Caption: Workflow of a standard sandwich ELISA for sulfated Gastrin I.
Caption: Mechanisms of heterophilic antibody interference in immunoassays.
Caption: A logical workflow for troubleshooting immunoassay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin and the Moderate Hypergastrinemias [mdpi.com]
- 3. The Zollinger-Ellison syndrome and mismeasurement of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfering antibodies affecting immunoassays in woman with pet rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the matrix effect in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrin, Serum | MLabs [mlabs.umich.edu]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Sulfation of gastrin: effect on immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Effect of histamine on immunoreactive gastrin in gastric juice and in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 19. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
"choosing the right negative control for Gastrin I (sulfated) studies"
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving sulfated Gastrin I. The following frequently asked questions (FAQs) and troubleshooting guides address common issues, with a focus on the critical aspect of selecting appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a Gastrin I (sulfated) experiment?
To ensure the specificity of the observed effects of sulfated Gastrin I, it is crucial to include a panel of negative controls. The choice of controls will depend on the specific research question, but a comprehensive experiment should ideally include:
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve the sulfated Gastrin I.[1]
-
Non-sulfated Gastrin I: This control is essential for determining the specific contribution of the tyrosine sulfation to the biological activity of Gastrin I.[2][3]
-
Scrambled Peptide: A peptide with the same amino acid composition as sulfated Gastrin I but in a randomized sequence. This control helps to demonstrate that the observed effect is due to the specific primary sequence of Gastrin I and not just its general chemical properties.[1][4][5][6]
-
CCK2 Receptor (CCKBR) Antagonist: This control is used to confirm that the effects of sulfated Gastrin I are mediated through its intended receptor, the cholecystokinin (B1591339) B receptor (CCKBR).
Q2: Why is non-sulfated Gastrin I a critical negative control?
Tyrosine sulfation is a key post-translational modification that can significantly alter the biological activity of peptides.[7] In the case of Gastrin I, sulfation has been shown to increase its affinity for the CCK2 receptor.[3] Therefore, comparing the activity of sulfated Gastrin I to its non-sulfated counterpart allows researchers to specifically attribute any observed differences in potency or efficacy to the presence of the sulfate (B86663) group. While the CCK2 receptor binds both sulfated and non-sulfated gastrin with high affinity, the sulfation can still influence the degree of response.[2][8]
Q3: When should I use a scrambled peptide control?
A scrambled peptide is the gold standard for demonstrating the sequence specificity of a peptide's biological effect.[1] It is particularly important in initial studies to rule out non-specific effects that could arise from the physicochemical properties of the peptide, such as charge or hydrophobicity.[1] If a biological response is observed with sulfated Gastrin I but not with the scrambled peptide, it provides strong evidence that the effect is dependent on the specific amino acid sequence of Gastrin I.
Q4: How do I choose and use a CCKBR antagonist?
A CCKBR antagonist should be used to confirm that the observed cellular response to sulfated Gastrin I is mediated by the CCK2 receptor. Several selective CCKBR antagonists are commercially available. The choice of antagonist may depend on factors such as its potency, selectivity, and solubility in your experimental system. It is crucial to pre-incubate the cells with the antagonist before adding sulfated Gastrin I to block the receptor. A proper experiment would show that the antagonist itself has no effect on the measured outcome but completely or partially blocks the effect of sulfated Gastrin I.
Troubleshooting Guide
Problem: I am not observing a significant difference between my sulfated Gastrin I and my non-sulfated Gastrin I control.
-
Possible Cause 1: Receptor Subtype. While sulfation generally increases affinity, the CCK2 receptor can bind both forms with high affinity.[2][8] The magnitude of the difference in effect can be cell-type dependent.
-
Solution 1: Ensure your cell line expresses the CCK2 receptor and not the CCK1 receptor, which has a much higher affinity for sulfated cholecystokinin (CCK) and a lower affinity for gastrin.[2][8]
-
Possible Cause 2: Assay Sensitivity. The assay you are using may not be sensitive enough to detect subtle differences in potency between the two forms of Gastrin I.
-
Solution 2: Consider using a more sensitive downstream readout, such as measuring early signaling events like intracellular calcium mobilization, which can be more sensitive than later events like cell proliferation.
-
Possible Cause 3: Peptide Quality. The purity and integrity of your sulfated and non-sulfated Gastrin I peptides are critical.
-
Solution 3: Verify the purity and correct sulfation of your peptides using techniques like mass spectrometry and HPLC.
Problem: My scrambled peptide control is showing some biological activity.
-
Possible Cause 1: Coincidental Sequence Motifs. Although unlikely, a randomized sequence could coincidentally contain a motif that interacts with a cellular component.
-
Solution 1: If possible, test a second, different scrambled sequence to see if the effect is reproducible.
-
Possible Cause 2: Non-specific Peptide Effects. High concentrations of any peptide can sometimes lead to non-specific effects.
-
Solution 2: Perform a dose-response curve for both your active peptide and the scrambled control. A specific effect should be observed at much lower concentrations for the active peptide. Ensure you are working within a physiological and pharmacologically relevant concentration range for Gastrin I.
Data Presentation
Table 1: Comparison of Binding Affinities of Gastrin Analogs to the Gastrin/CCK2 Receptor.
| Peptide | Receptor | Dissociation Constant (Kd) / IC50 | Reference |
| Sulfated Gastrin-17 (G17-II) | Gastrin Receptor (Guinea Pig Pancreatic Acini) | 0.08 nM | [3] |
| Non-sulfated Gastrin-17 (G17-I) | Gastrin Receptor (Guinea Pig Pancreatic Acini) | 1.5 nM | [3] |
| CCK-8 (sulfated) | Gastrin Receptor (Guinea Pig Pancreatic Acini) | 0.4 nM | [3] |
| Desulfated CCK-8 | Gastrin Receptor (Guinea Pig Pancreatic Acini) | 28 nM | [3] |
| Gastrin | CCK2 Receptor | ~0.3 - 1 nM | [9] |
| CCK-8 (desulfated) | CCK2 Receptor | ~0.3 - 1 nM | [9] |
Table 2: Comparison of Gastric Acid Secretion Potency of Sulfated vs. Non-sulfated Gastrin-17 in Humans.
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | P-value | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | NS | [10] |
| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | NS | [10] |
| 50% Effective Serum Concentration (pmol/l) | 34.7 ± 5.0 | 42.5 ± 11.8 | NS | [10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to sulfated Gastrin I stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the CCK2 receptor
-
Sulfated Gastrin I
-
Negative controls (Non-sulfated Gastrin I, Scrambled Peptide)
-
CCKBR antagonist (optional)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence plate reader or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.
Procedure:
-
Cell Preparation:
-
Plate cells expressing the CCK2 receptor onto black-walled, clear-bottom 96-well plates or on coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Acquire a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add sulfated Gastrin I or the appropriate negative controls to the cells.
-
Immediately begin recording the fluorescence changes over time.
-
For antagonist experiments, pre-incubate the cells with the CCKBR antagonist for a sufficient time before adding sulfated Gastrin I.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Plot the F340/F380 ratio over time to visualize the calcium transient.
-
Compare the peak response and the area under the curve between the different experimental conditions.
-
Protocol 2: Analysis of MAP Kinase (ERK) Activation by Western Blotting
This protocol outlines the steps to assess the phosphorylation of ERK1/2, a key downstream signaling event of Gastrin I, using Western blotting.
Materials:
-
Cells expressing the CCK2 receptor
-
Sulfated Gastrin I
-
Negative controls (Non-sulfated Gastrin I, Scrambled Peptide)
-
CCKBR antagonist (optional)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with sulfated Gastrin I or negative controls for the desired time (e.g., 5-15 minutes). For antagonist experiments, pre-incubate with the antagonist before adding Gastrin I.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK to total ERK.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled — Advanced Peptides [advancedpeptides.com]
- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH Sensitivity of Human Sulfated Gastrin I Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human sulfated Gastrin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the influence of pH on Gastrin I activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for sulfated Gastrin I binding to its receptor?
A1: The optimal pH for specific binding of Gastrin I to its receptor, the cholecystokinin (B1591339) B (CCKB) receptor, is approximately pH 7.4 .[1] Maintaining a physiological pH is crucial for achieving maximal binding and subsequent biological activity in in vitro assays.
Q2: How does pH affect the stability of sulfated Gastrin I?
A2: Sulfated Gastrin I is highly susceptible to degradation in acidic environments. In the presence of pepsin, which is active at low pH, Gastrin I is rapidly metabolized into smaller, inactive fragments.[2] Conversely, Gastrin I is stable at neutral to alkaline pH. For experimental purposes, it is critical to prepare and store Gastrin I solutions in buffers with a neutral pH to maintain its integrity and bioactivity.
Q3: What is the effect of sulfation on Gastrin I's receptor binding affinity?
A3: Sulfation of Gastrin I significantly enhances its binding affinity for the CCKB receptor.[3] Studies have shown that sulfated Gastrin-17 has a considerably lower dissociation constant (Kd), indicating a stronger binding, compared to its non-sulfated counterpart.[3]
Q4: What are the primary signaling pathways activated by sulfated Gastrin I, and are they pH-sensitive?
A4: Sulfated Gastrin I, upon binding to the CCKB receptor, primarily activates the Gq/11 G-protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in gastrin's signaling cascade.[4][5] While the optimal receptor binding occurs at pH 7.4, significant deviations from this pH can be expected to alter the conformation of the receptor and/or the ligand, thereby affecting the efficiency of the entire signaling cascade.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments involving sulfated Gastrin I, with a focus on pH-related issues.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity of Gastrin I in a cell-based assay (e.g., proliferation, acid secretion). | Suboptimal pH of the assay buffer: The pH of your cell culture medium or assay buffer may be outside the optimal range for Gastrin I receptor binding (around pH 7.4). | 1. Verify Buffer pH: Calibrate your pH meter and accurately measure the pH of all solutions at the temperature of the experiment. 2. Optimize Buffer System: Use a robust buffering system (e.g., HEPES) to maintain a stable pH of 7.4 throughout the experiment. Standard bicarbonate-CO2 buffering systems can be sensitive to environmental fluctuations. |
| Degradation of Gastrin I: The peptide may have been exposed to acidic conditions during storage or handling, leading to its degradation. | 1. Check Storage Conditions: Ensure that lyophilized Gastrin I is stored at -20°C or below. Reconstitute the peptide in a neutral pH buffer (e.g., PBS, pH 7.4) immediately before use. 2. Avoid Acidic Solutions: Do not use acidic solutions to dissolve or dilute Gastrin I. | |
| High background signal or non-specific binding in a radioligand binding assay. | Incorrect pH of the binding buffer: An inappropriate pH can lead to increased non-specific interactions between the radiolabeled Gastrin I and the cell membranes or assay plate. | 1. Adjust Binding Buffer pH: Ensure your binding buffer is precisely at pH 7.4. 2. Buffer Choice: Consider using a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4), which is commonly used for gastrin receptor binding assays. |
| Inconsistent results between experiments. | pH variability: Fluctuations in the pH of the culture medium or assay buffers between experiments can lead to significant variations in Gastrin I activity. | 1. Standardize Buffer Preparation: Implement a strict protocol for preparing all buffers and media to ensure consistency in pH. 2. Regular pH Monitoring: Routinely check the pH of your stock solutions and final assay buffers before each experiment. |
Data Presentation
Table 1: Effect of Sulfation on Gastrin-17 Binding Affinity to the CCKB Receptor
| Ligand | Dissociation Constant (Kd) (nM) |
| Sulfated Gastrin-17 | 0.08[3] |
| Non-sulfated Gastrin-17 | 1.5[3] |
This table illustrates the significantly higher binding affinity (lower Kd) of sulfated Gastrin-17 compared to its non-sulfated form for the CCKB receptor.
Experimental Protocols
Radioligand Binding Assay for Sulfated Gastrin I
This protocol is designed to determine the binding affinity of sulfated Gastrin I to the CCKB receptor at a specific pH.
Materials:
-
Cells or tissue membranes expressing the CCKB receptor.
-
Radiolabeled sulfated Gastrin I (e.g., 125I-Gastrin I).
-
Unlabeled sulfated Gastrin I.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes or harvest cultured cells expressing the CCKB receptor.
-
In a 96-well plate, add a constant amount of cell membranes or intact cells to each well.
-
For total binding, add a fixed concentration of radiolabeled sulfated Gastrin I to the wells.
-
For non-specific binding, add the same concentration of radiolabeled Gastrin I along with a large excess of unlabeled sulfated Gastrin I (e.g., 1 µM).
-
For competition binding, add a fixed concentration of radiolabeled sulfated Gastrin I and increasing concentrations of unlabeled sulfated Gastrin I.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data to determine the Kd and Bmax.
Intracellular Calcium Mobilization Assay
This protocol measures the functional activity of sulfated Gastrin I by quantifying changes in intracellular calcium levels.
Materials:
-
Cells expressing the CCKB receptor (e.g., AR42J, CHO-CCKBR).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Sulfated Gastrin I.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of sulfated Gastrin I at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response for each concentration of Gastrin I.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling cascade of sulfated Gastrin I.
Caption: Workflow for a Gastrin I radioligand binding assay.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling mechanisms in the gastric parietal cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Sulfated vs. Non-Sulfated Human Gastrin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two primary forms of human Gastrin I: the sulfated and non-sulfated variants. Human Gastrin I, a key peptide hormone, exists in a non-sulfated form and a sulfated form, where a sulfate (B86663) group is attached to the tyrosine residue. This modification has been a subject of investigation to understand its impact on the hormone's physiological functions. This document summarizes key performance differences, supported by experimental data, to aid researchers in their study design and drug development efforts.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative differences in receptor binding affinity, in vivo potency for gastric acid secretion, and pharmacokinetic properties between sulfated and non-sulfated human Gastrin I.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Affinity (Kd) | Reference |
| Sulfated Gastrin I (Gastrin-17-II) | Gastrin Receptor | Guinea pig pancreatic acini | 0.08 nM | [1] |
| Non-sulfated Gastrin I (Gastrin-17-I) | Gastrin Receptor | Guinea pig pancreatic acini | 1.5 nM | [1] |
Table 2: In Vivo Potency for Gastric Acid Secretion in Humans
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Statistical Significance | Reference |
| Maximal Acid Response (mmol/h) | 35.7 +/- 4.3 | 39.8 +/- 7.5 | Not Significant | [2] |
| 50% Effective Dose (pmol/kg/h) | 22.2 +/- 6.7 | 29.3 +/- 5.8 | Not Significant | [2] |
| 50% Effective Serum Concentration (pmol/l) | 34.7 +/- 5.0 | 42.5 +/- 11.8 | Not Significant | [2] |
Table 3: Pharmacokinetic Properties in Humans
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
| Half-life in plasma | Two to five times higher | Lower | [3] |
| Steady-state plasma concentrations (during infusion) | Higher | Lower | [3] |
Signaling Pathways
Both sulfated and non-sulfated Gastrin I primarily exert their effects through the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor (GPCR). The binding of gastrin to the CCKB receptor initiates a cascade of intracellular signaling events.
Caption: Gastrin I signal transduction cascade.
The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates Protein Kinase C (PKC). This subsequently activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, culminating in various cellular responses, including gastric acid secretion and cell growth.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity of sulfated and non-sulfated Gastrin I to the CCKB receptor.
Caption: Radioligand binding assay workflow.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the CCKB receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled Gastrin I (e.g., [¹²⁵I]-Gastrin I) and varying concentrations of either sulfated or non-sulfated Gastrin I (the competitor).
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay
This protocol measures the potency of sulfated and non-sulfated Gastrin I in stimulating gastric acid secretion in human subjects.
Caption: Gastric acid secretion measurement workflow.
Detailed Steps:
-
Subject Preparation: Human volunteers are required to fast overnight.
-
Basal Acid Output (BAO) Measurement: A nasogastric tube is inserted into the stomach to collect gastric juice. Basal secretions are collected for a set period (e.g., one hour) to determine the BAO.
-
Gastrin Administration: Synthetic sulfated or non-sulfated human Gastrin-17 is infused intravenously at varying doses.
-
Stimulated Acid Output (SAO) Measurement: Gastric juice is collected at regular intervals (e.g., every 15 minutes) throughout the infusion period.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: The acid output is calculated for each collection period (in mmol/h). A dose-response curve is constructed to determine the maximal acid response and the dose required to achieve 50% of the maximal response (ED50).
Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of sulfated and non-sulfated Gastrin I to induce an increase in intracellular calcium concentration in cells expressing the CCKB receptor.
Caption: Intracellular calcium assay workflow.
Detailed Steps:
-
Cell Preparation: Cells expressing the CCKB receptor are cultured on glass coverslips or in microplates.
-
Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive fluorescent dye, such as Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Washing: The cells are washed with a physiological buffer to remove any extracellular dye.
-
Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) with emission collected at a single wavelength (e.g., 510 nm).
-
Stimulation: A baseline fluorescence is recorded before the addition of either sulfated or non-sulfated Gastrin I at various concentrations.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).
Discussion of Results
The available data indicates that sulfation of human Gastrin I significantly enhances its binding affinity for the gastrin receptor, with the sulfated form showing an approximately 18-fold higher affinity than the non-sulfated form in guinea pig pancreatic acini.[1] This suggests that the sulfate group plays a role in the interaction with the receptor.
However, when it comes to the primary physiological function of stimulating gastric acid secretion in humans, studies have shown no statistically significant difference in the potency or efficacy between sulfated and non-sulfated Gastrin-17.[2] This finding suggests that while sulfation impacts receptor binding in certain experimental systems, it does not translate to a discernible difference in the in vivo response of gastric acid secretion.
A key difference lies in the metabolic stability of the two forms. Research indicates that sulfation protects Gastrin-17 from metabolism, leading to a longer plasma half-life and higher steady-state concentrations during infusion.[3] This increased stability of the sulfated form might have implications for its overall biological exposure and potential long-term effects.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Affinities of Sulfated Human Gastrin I and CCK-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two endogenous ligands, sulfated human Gastrin I and Cholecystokinin-8 (CCK-8), for the cholecystokinin (B1591339) receptor subtypes, CCK-A (CCK1R) and CCK-B (CCK2R). The information presented herein is supported by experimental data to aid in research and drug development endeavors targeting the CCK receptor system.
Ligand-Receptor Binding Affinities: A Quantitative Comparison
The differential binding affinities of sulfated Gastrin I and CCK-8 for the two cholecystokinin receptor subtypes are critical for their distinct physiological roles. While both peptides can bind to the CCK2 receptor with high affinity, the CCK1 receptor shows a marked preference for sulfated CCK-8.[1][2]
Below is a summary of the binding affinities, presented as inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50), derived from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions, such as tissue preparations and radioligands used.
| Ligand | Receptor Subtype | Affinity (nM) | Notes |
| Sulfated CCK-8 | CCK-A (CCK1R) | ~0.6 - 2.8 | High affinity.[1][3] |
| CCK-B (CCK2R) | ~0.3 - 5.7 | High affinity.[1][3] | |
| Sulfated Gastrin I (Gastrin-17-II) | CCK-A (CCK1R) | >1000 | Low affinity (approximately 1,000-10,000 fold lower than CCK-8).[1] |
| CCK-B (CCK2R) | ~0.08 - 1.0 | High affinity, comparable to or slightly higher than CCK-8.[1][4] | |
| Desulfated Gastrin I (Gastrin-17-I) | CCK-A (CCK1R) | ~1580 | Very low affinity.[3] |
| CCK-B (CCK2R) | ~1280 | Significantly lower affinity compared to the sulfated form.[3] |
Table 1: Comparative binding affinities of CCK-8 and Gastrin variants for CCK1 and CCK2 receptors. Values are approximate ranges compiled from multiple sources and are intended for comparative purposes.
The sulfation of the tyrosine residue is a key determinant of binding affinity, particularly for the CCK1 receptor.[5] For CCK-8, the sulfated tyrosine at position seven from the C-terminus is crucial for high-affinity binding to the CCK1 receptor.[1][6] In contrast, the CCK2 receptor, also known as the gastrin receptor, binds both sulfated and non-sulfated forms of CCK and gastrin with high affinity, although sulfation can still enhance binding.[4][5] Gastrin I, when sulfated, demonstrates high affinity for the CCK2 receptor, but its affinity for the CCK1 receptor is dramatically reduced.[1][4]
Experimental Methodologies
The determination of ligand binding affinities for the CCK receptors is predominantly carried out using competitive radioligand binding assays.[7] This technique allows for the calculation of the affinity (Ki) of an unlabeled ligand (e.g., sulfated Gastrin I or CCK-8) by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Protocol for a Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the target CCK receptor subtype (CCK1R or CCK2R) are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand with high affinity for the target receptor (e.g., 125I-CCK-8).
-
Increasing concentrations of the unlabeled competitor ligand (the "cold" ligand, such as sulfated Gastrin I or CCK-8).
-
The prepared cell membrane suspension.
-
-
Total Binding Control: Wells containing only the radioligand and membranes (no competitor).
-
Non-specific Binding Control: Wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled ligand to saturate all specific binding sites.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined duration to allow the binding reaction to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration of the reaction mixture through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: CCK Receptor Signaling Pathways.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Unraveling the Functional Dichotomy: A Comparative Guide to Sulfated vs. Unsullfated Gastrin-17
A comprehensive analysis of the biological potency of sulfated and unsulfated gastrin-17, detailing their comparative effects on receptor binding, gastric acid secretion, and cell proliferation. This guide provides researchers, scientists, and drug development professionals with a concise yet thorough overview supported by quantitative data and detailed experimental protocols.
Gastrin-17, a crucial peptide hormone, exists in two primary forms: sulfated (Gastrin-17-II) and unsulfated (Gastrin-17-I). The post-translational modification of sulfation at the tyrosine residue has been a subject of extensive research to determine its influence on the hormone's biological activity. This guide systematically compares the potency of these two forms, offering valuable insights for researchers in gastroenterology and oncology.
Quantitative Comparison of Biological Activity
The biological potency of sulfated and unsulfated gastrin-17 has been evaluated across various physiological parameters. The following tables summarize the key quantitative findings from comparative studies.
Receptor Binding Affinity
The affinity of gastrin-17 for its primary receptor, the cholecystokinin (B1591339) B receptor (CCKBR), is a critical determinant of its biological activity. Studies have shown that sulfation significantly enhances the binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Sulfated Gastrin-17 (G-17-II) | Gastrin Receptor | 0.08 nM | [1] |
| Unsulfated Gastrin-17 (G-17-I) | Gastrin Receptor | 1.5 nM | [1] |
Gastric Acid Secretion
A primary function of gastrin-17 is the stimulation of gastric acid secretion. Comparative studies in humans have investigated the in vivo potency of both sulfated and unsulfated forms.
| Parameter | Sulfated Gastrin-17 | Unsulfated Gastrin-17 | Significance | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | Not Significant | [2] |
| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | Not Significant | [2] |
| 50% Effective Serum Concentration (pmol/l) | 34.7 ± 5.0 | 42.5 ± 11.8 | Not Significant | [2] |
Despite the higher receptor affinity of sulfated gastrin-17, studies on human subjects have shown that tyrosine o-sulfation does not significantly influence the gastric acid secretory potency of gastrin-17.[2]
Cell Proliferation
The role of gastrin-17 as a growth factor for gastrointestinal mucosa is well-established. However, direct quantitative comparisons of the proliferative effects of sulfated versus unsulfated gastrin-17 are not extensively documented in the currently available literature. Gastrin has been shown to stimulate the growth of several gastrointestinal cancers, including gastric cancer, through the CCK-B receptor.[3] Further research is required to elucidate the specific impact of sulfation on the mitogenic properties of gastrin-17.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
Receptor Binding Assay
Objective: To determine and compare the binding affinities of sulfated and unsulfated gastrin-17 to the gastrin receptor.
Methodology: Competitive radioligand binding assays are commonly employed.
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously expressing or transfected with the CCKBR.
-
Radioligand: A radiolabeled form of gastrin, typically with iodine-125 (B85253) (¹²⁵I), is used as the tracer.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled "cold" competitor ligands (sulfated or unsulfated gastrin-17).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 30°C) and for a defined period (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: The bound radioligand-receptor complexes are separated from the unbound radioligand, often by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The dissociation constant (Kd) of the competitor is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Measurement of Gastric Acid Secretion
Objective: To assess the in vivo potency of sulfated and unsulfated gastrin-17 in stimulating gastric acid secretion in human subjects.
Methodology: A standardized gastric acid secretion study is performed.
-
Subject Preparation: Healthy volunteers are typically fasted overnight.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., 60 minutes) to determine the basal rate of acid secretion.
-
Gastrin Infusion: Synthetic sulfated or unsulfated gastrin-17 is infused intravenously at varying doses.
-
Stimulated Acid Output (SAO) Measurement: Gastric juice is continuously collected in timed intervals (e.g., 15-minute fractions) throughout the infusion period.
-
Acid Quantification: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Data Analysis: The acid output is calculated for each collection period (volume × acid concentration). The maximal acid response and the effective dose (ED₅₀) are then determined from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate and compare the effects of sulfated and unsulfated gastrin-17 on the proliferation of a specific cell line.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., a gastric cancer cell line expressing CCKBR) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of either sulfated or unsulfated gastrin-17. Control wells receive vehicle only.
-
Incubation: The cells are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow for cell proliferation.
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable, proliferating cells. The data is analyzed to compare the proliferative response at different concentrations of sulfated and unsulfated gastrin-17.
Signaling Pathways and Experimental Workflow
The biological effects of gastrin-17 are mediated through the activation of specific intracellular signaling cascades following its binding to the CCKBR.
Caption: Gastrin-17 signaling via the CCKBR.
The workflow for comparing the biological potency of sulfated and unsulfated gastrin-17 typically involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for potency comparison.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Gastrin Immunoassays: A Comparative Guide to Cross-Reactivity with Sulfated Forms
For researchers, scientists, and drug development professionals, the accurate measurement of gastrin is paramount. This guide provides a comparative analysis of gastrin immunoassay performance, with a specific focus on the critical issue of cross-reactivity with sulfated gastrin isoforms. Understanding the nuances of antibody specificity is essential for reliable data in both research and clinical settings.
Gastrin, a key peptide hormone regulating gastric acid secretion, exists in various isoforms, including sulfated and non-sulfated forms. The degree of sulfation can significantly impact the biological activity and metabolic clearance of gastrin. Consequently, the ability of an immunoassay to accurately detect these different forms is crucial for a comprehensive understanding of gastrin physiology and pathology. This guide delves into the experimental data on the cross-reactivity of various antibodies and commercial kits with sulfated gastrin, offering a valuable resource for selecting the appropriate assay for your research needs.
Performance Comparison of Gastrin Immunoassays
The cross-reactivity of immunoassays with sulfated gastrin is highly variable, depending on the specific antibody used. This variability can lead to significant discrepancies in measured gastrin concentrations, potentially impacting experimental outcomes and clinical diagnoses. The following tables summarize quantitative data from key studies, highlighting the diverse reactivity patterns of different anti-gastrin antisera and the performance of commercially available ELISA kits.
Table 1: Cross-Reactivity of Various Anti-Gastrin Antisera with Sulfated Gastrin-17
This table presents data from a seminal study by Rehfeld et al. (1981), which evaluated the cross-reactivity of seventeen different rabbit antisera raised against non-sulfated gastrin-17. The data reveals three distinct patterns of reactivity with sulfated gastrin-17.
| Antisera Code | Cross-Reactivity with Sulfated Gastrin-17 (%) | Reactivity Pattern |
| 2602, 2605, 4562 | 4 - 23 | Low Potency |
| 2604, 2720, 4710, 4713 | 81 - 100 | Similar Potency |
| 2601, 2606, 2609, 2716, 2717, 2718, 4556, 4559, 4560, 4563 | 130 - 373 | Enhanced Reactivity |
Data sourced from Rehfeld JF, de Magistris L, Andersen BN. Sulfation of gastrin: effect on immunoreactivity. Regul Pept. 1981 Sep;2(5):333-42.
Table 2: Performance of Commercial Gastrin Immunoassay Kits
A study by Rehfeld et al. in 2011 highlighted significant inaccuracies among commercially available gastrin immunoassay kits. The investigation of 12 different kits revealed that a substantial number either underestimated or overestimated gastrin levels, in part due to their differential reactivity with sulfated forms.
| Kit Performance | Number of Kits | Reason for Inaccuracy |
| Inaccurate Measurement | 7 out of 12 | |
| False-Low Concentrations | 4 | Antibodies binding only to gastrin-17, not other forms. |
| False-High Concentrations | 3 | Increased reactivity with sulfated gastrins or non-specific plasma factors. |
| Accurate Measurement | 5 out of 12 | Antibodies with appropriate specificity for various gastrin forms. |
Data sourced from Rehfeld JF, Gingras MH, Bardram L, Hilsted L, Goetze JP, Poitras P. The Zollinger-Ellison syndrome and mismeasurement of gastrin. Gastroenterology. 2011 May;140(5):1444-53.[1]
Table 3: Cross-Reactivity of a Commercial Gastrin I (Non-sulfated) ELISA Kit
This table provides the cross-reactivity data for a commercially available Human Gastrin I ELISA kit, demonstrating its specificity for the non-sulfated form.
| Compound | Cross-Reactivity (%) |
| Human Gastrin I (G17-I) | 100 |
| Minigastrin (G13-I) | 74.6 |
| Rat Gastrin I | 70.7 |
| Gastrin II (G17-II, sulfated) | 9.3 |
| Cholecystokinin 26-33 (CCK-8) | <0.01 |
Data from Abcam's Human Gastrin I ELISA Kit (ab133033) datasheet.
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical step in antibody and kit validation. Below is a generalized protocol for assessing the cross-reactivity of an anti-gastrin antibody with sulfated and non-sulfated gastrin forms using a competitive radioimmunoassay (RIA).
Objective: To determine the percentage of cross-reactivity of a given anti-gastrin antiserum with sulfated gastrin relative to non-sulfated gastrin.
Materials:
-
Anti-gastrin antiserum (the antibody to be tested)
-
Non-sulfated gastrin-17 (standard)
-
Sulfated gastrin-17 (test ligand)
-
Radiolabeled gastrin tracer (e.g., 125I-labeled non-sulfated Tyr12-gastrin-17)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separating agent (e.g., charcoal, second antibody)
-
Gamma counter
Procedure:
-
Standard Curve Generation:
-
Prepare a series of dilutions of the non-sulfated gastrin-17 standard in assay buffer.
-
In a set of tubes, add a fixed amount of the anti-gastrin antiserum and the radiolabeled gastrin tracer.
-
Add the different concentrations of the non-sulfated gastrin-17 standard to these tubes.
-
Incubate to allow for competitive binding.
-
Separate the antibody-bound and free radiolabeled gastrin using the separating agent.
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
Plot the percentage of bound radioactivity against the concentration of the standard to generate a standard curve.
-
-
Cross-Reactivity Assessment:
-
Prepare a series of dilutions of the sulfated gastrin-17 in assay buffer.
-
In a separate set of tubes, add the same fixed amount of anti-gastrin antiserum and radiolabeled gastrin tracer as used for the standard curve.
-
Add the different concentrations of the sulfated gastrin-17 to these tubes.
-
Follow the same incubation, separation, and counting steps as for the standard curve.
-
Plot the percentage of bound radioactivity against the concentration of the sulfated gastrin-17.
-
-
Calculation of Cross-Reactivity:
-
From the standard curve, determine the concentration of non-sulfated gastrin-17 required to displace 50% of the bound radiolabeled tracer (IC50).
-
From the cross-reactivity curve, determine the concentration of sulfated gastrin-17 required to displace 50% of the bound radiolabeled tracer (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of non-sulfated gastrin-17 / IC50 of sulfated gastrin-17) x 100
-
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the processes involved in gastrin research and immunoassay validation, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Post-translational processing of progastrin into major bioactive gastrin isoforms.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Logical relationship of antibody specificity to different gastrin forms.
References
A Comparative Guide to the In Vivo and In Vitro Effects of Sulfated Gastrin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of sulfated Gastrin I in living organisms (in vivo) versus controlled laboratory settings (in vitro). Drawing upon experimental data, this document outlines the key differences in receptor binding, physiological responses, and intracellular signaling, offering valuable insights for research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing the activity of sulfated and non-sulfated gastrin, the primary forms of Gastrin I.
Table 1: In Vivo Efficacy of Sulfated vs. Non-Sulfated Gastrin-17 in Humans
| Parameter | Sulfated Gastrin-17 | Non-Sulfated Gastrin-17 | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [1] |
| 50% Effective Dose (ED50) (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [1] |
| 50% Effective Serum Concentration (EC50) (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [1] |
Table 2: In Vitro Receptor Binding Affinity of Sulfated vs. Non-Sulfated Gastrin-17
| Ligand | Dissociation Constant (Kd) (nM) | Receptor Source | Reference |
| Sulfated Gastrin-17 (Gastrin-17-II) | 0.08 | Guinea Pig Pancreatic Acini | [2] |
| Non-Sulfated Gastrin-17 (Gastrin-17-I) | 1.5 | Guinea Pig Pancreatic Acini | [2] |
Key Findings and Interpretations
-
In Vivo Gastric Acid Secretion: In human studies, sulfated and non-sulfated Gastrin-17 exhibit similar potencies in stimulating gastric acid secretion. The maximal acid response and the effective doses and concentrations required to elicit a half-maximal response are not significantly different between the two forms.[1]
-
In Vitro Receptor Binding: In contrast to the in vivo findings on acid secretion, in vitro binding assays demonstrate a significantly higher affinity of sulfated Gastrin-17 for the gastrin receptor compared to its non-sulfated counterpart.[2] The dissociation constant (Kd) for sulfated Gastrin-17 is nearly 19 times lower than that of non-sulfated Gastrin-17, indicating a much tighter binding to the receptor.[2]
-
Discrepancy between In Vivo and In Vitro Data: The apparent discrepancy between the potent in vitro binding of sulfated gastrin and its comparable in vivo effect on acid secretion may be attributed to various physiological factors present in a living system that are absent in a controlled in vitro environment. These can include metabolic clearance rates, distribution in tissues, and interactions with other signaling molecules.
Signaling Pathways of Sulfated Gastrin I
Sulfated Gastrin I, upon binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.
Caption: Signaling cascade initiated by sulfated Gastrin I binding to the CCKB receptor.
The binding of sulfated Gastrin I to the CCKB receptor activates the Gq alpha subunit of the G-protein.[3][4] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, while DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately resulting in physiological responses such as gastric acid secretion and cell proliferation.
Experimental Protocols
In Vivo Gastric Acid Secretion Measurement in Humans
This protocol is adapted from studies investigating the physiological effects of gastrin infusion.
Objective: To determine the rate of gastric acid secretion in response to intravenous infusion of sulfated Gastrin I.
Materials:
-
Sterile, pyrogen-free sulfated Gastrin I solution for infusion.
-
Saline solution (0.9% NaCl) for infusion.
-
Nasogastric tube.
-
pH meter and titration equipment.
-
Infusion pump.
Procedure:
-
Subject Preparation: Healthy human subjects are required to fast overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents.
-
Basal Acid Output Measurement: Gastric juice is collected for a baseline period (e.g., 1 hour) to determine the basal acid output. The volume is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 M NaOH) to a neutral pH.
-
Gastrin Infusion: A continuous intravenous infusion of sulfated Gastrin I is initiated using an infusion pump. The dosage is typically started at a low level and can be increased in a stepwise manner to determine a dose-response relationship.
-
Gastric Juice Collection: Gastric juice is collected continuously in timed intervals (e.g., every 15 minutes) throughout the infusion period.
-
Acid Output Measurement: The volume and acid concentration of each collected sample are measured as described in step 3.
-
Data Analysis: The acid output is calculated for each interval (volume × concentration) and expressed in mmol/h. A dose-response curve can be constructed to determine parameters such as the maximal acid output and the ED50.
Caption: Workflow for in vivo measurement of gastric acid secretion.
In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of sulfated Gastrin I for its receptor.
Objective: To quantify the binding affinity (Kd) of sulfated Gastrin I to the CCKB receptor.
Materials:
-
Cell membranes prepared from a source expressing the CCKB receptor (e.g., guinea pig pancreatic acini or a transfected cell line).
-
Radiolabeled gastrin (e.g., ¹²⁵I-Gastrin).
-
Unlabeled sulfated Gastrin I.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from the receptor source through homogenization and centrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of cell membranes and a fixed, low concentration of radiolabeled gastrin.
-
Competitive Binding: Add increasing concentrations of unlabeled sulfated Gastrin I to the tubes.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled sulfated Gastrin I. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for in vitro competitive radioligand binding assay.
References
- 1. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Sulfated Human Gastrin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of sulfated human Gastrin I against its non-sulfated counterpart and other relevant peptides. The information presented herein is supported by experimental data to assist researchers in evaluating the functional implications of Gastrin I sulfation.
Overview of Gastrin I and the Significance of Sulfation
Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1] It exists in both sulfated and non-sulfated forms, with the sulfation occurring on the tyrosine residue. While both forms are biologically active, the degree of sulfation can influence their potency and receptor interaction, which is a critical consideration for researchers studying its physiological and pathological roles.
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of sulfated and non-sulfated Gastrin I bioactivity.
Table 1: Receptor Binding Affinity
This table compares the dissociation constants (Kd) of sulfated and non-sulfated Gastrin I for the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor. A lower Kd value indicates a higher binding affinity.
| Peptide | Receptor | Preparation | Kd (nM) | Reference |
| Sulfated Gastrin-17 | Gastrin Receptor | Guinea Pig Pancreatic Acini | 0.08 | [2] |
| Non-sulfated Gastrin-17 | Gastrin Receptor | Guinea Pig Pancreatic Acini | 1.5 | [2] |
As indicated by the data, sulfation of Gastrin-17 significantly increases its binding affinity for the gastrin receptor.
Table 2: Gastric Acid Secretion Potency in Humans
This table presents data on the potency of sulfated and non-sulfated human Gastrin-17 in stimulating gastric acid secretion in human subjects.
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [3] |
| 50% Effective Dose (ED50) (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [3] |
| 50% Effective Serum Concentration (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [3] |
These results suggest that in humans, tyrosine sulfation does not significantly alter the gastric acid secretory potency of Gastrin-17.[3]
Signaling Pathways of Gastrin I
Gastrin I exerts its effects by binding to the CCKBR, a G-protein coupled receptor.[4] This interaction triggers a cascade of intracellular signaling events that ultimately regulate cellular processes like acid secretion and proliferation.
Caption: Gastrin I (Sulfated) Signaling Pathway via CCKBR.
Experimental Workflow for Bioactivity Validation
The following diagram illustrates a general workflow for validating the bioactivity of sulfated Gastrin I.
Caption: A typical experimental workflow for validating Gastrin I bioactivity.
Detailed Experimental Protocols
Competitive Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of ligands to the gastrin receptor.[2]
Objective: To determine the dissociation constant (Kd) of sulfated and non-sulfated Gastrin I for the CCKBR.
Materials:
-
Membrane preparations from cells expressing CCKBR (e.g., guinea pig pancreatic acini).
-
Radiolabeled Gastrin I (e.g., 125I-Gastrin).
-
Unlabeled sulfated and non-sulfated Gastrin I.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of radiolabeled Gastrin I, and increasing concentrations of either unlabeled sulfated or non-sulfated Gastrin I.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
In Vitro Gastric Acid Secretion Assay
This protocol describes a method for measuring gastric acid secretion from isolated gastric glands, a common in vitro model.
Objective: To measure the amount of acid secreted by isolated gastric glands in response to stimulation with sulfated and non-sulfated Gastrin I.
Materials:
-
Isolated gastric glands from a suitable animal model (e.g., rabbit).
-
Culture medium (e.g., DMEM/F12).
-
Sulfated and non-sulfated Gastrin I.
-
pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange) or a method for titrating acid.
-
Fluorescence microscope or pH meter/titrator.
Procedure:
-
Gland Isolation: Isolate gastric glands from the gastric mucosa using enzymatic digestion.
-
Culture: Culture the isolated glands in a suitable medium.
-
Stimulation: Treat the glands with varying concentrations of sulfated or non-sulfated Gastrin I. Include a negative control (no gastrin) and a positive control (e.g., histamine).
-
Measurement:
-
Fluorescent Method: Add a pH-sensitive dye like acridine orange, which accumulates in acidic compartments. Measure the fluorescence intensity, which is proportional to acid secretion.
-
Titration Method: Collect the incubation medium and titrate the secreted acid with a standardized base (e.g., NaOH) to determine the amount of acid produced.
-
-
Data Analysis: Plot the acid secretion (fluorescence intensity or amount of acid) against the concentration of Gastrin I to generate dose-response curves and determine the EC50 for each peptide.
Cell Proliferation (BrdU) Assay
This protocol outlines the use of a Bromodeoxyuridine (BrdU) assay to measure cell proliferation induced by Gastrin I.[5][6]
Objective: To quantify the proliferation of gastric epithelial cells in response to sulfated and non-sulfated Gastrin I.
Materials:
-
Gastric epithelial cell line (e.g., AGS cells).
-
Cell culture medium and supplements.
-
Sulfated and non-sulfated Gastrin I.
-
BrdU labeling solution.
-
Fixing/Denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the gastric epithelial cells in a 96-well plate and allow them to adhere.
-
Starvation: Serum-starve the cells to synchronize them in the G0/G1 phase of the cell cycle.
-
Stimulation: Treat the cells with various concentrations of sulfated or non-sulfated Gastrin I for a specified period (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate to allow for incorporation into newly synthesized DNA.[6]
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[5]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Color Development: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance (proportional to cell proliferation) against the concentration of Gastrin I to determine the proliferative effect of each peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
"comparing commercial sources of Gastrin I (human) (sulfated)"
For researchers and drug development professionals investigating gastrointestinal signaling, cancer biology, and organoid cultures, selecting a reliable source of human Gastrin I (sulfated) is a critical first step. This peptide hormone is a key regulator of gastric acid secretion and cellular growth, primarily acting through the cholecystokinin (B1591339) B receptor (CCK2R). The purity, biological activity, and consistency of commercially available Gastrin I can significantly impact experimental outcomes. This guide provides a comparative overview of prominent commercial sources, supporting experimental data, and detailed protocols for key applications.
Commercial Supplier Overview
A variety of life science suppliers offer synthetic human Gastrin I (sulfated). While direct comparative studies are limited, researchers can evaluate products based on purity, available biological activity data, and citations in peer-reviewed literature. The following table summarizes the product specifications from several well-known vendors.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Tocris Bioscience | Gastrin I (human) | 3006 | ≥95% (HPLC) | Lyophilized solid | -20°C |
| R&D Systems | Gastrin I (human) | 3006 | ≥95% (HPLC) | Lyophilized solid | -20°C |
| Sigma-Aldrich | Gastrin I human | G9020 | ≥95% (HPLC) | Powder | -20°C |
| MedchemExpress | Gastrin I (human) (sulfated) | HY-P0185A | >98% | Lyophilized solid | -20°C |
| Anaspec | Gastrin-1, human | AS-20750 | Not specified | Lyophilized solid | -20°C |
| Gentaur | Gastrin I (human) (sulfated) | 121-4013891 | Not specified | Not specified | Not specified |
| Aapptec | Gastrin-1, human | G1011 | Not specified | Lyophilized solid | -20°C |
| AbMole | Gastrin-I (human) | M1903 | >98% | Lyophilized solid | -20°C, protect from light |
Performance Data from Published Studies
Direct, side-by-side comparisons of Gastrin I from different suppliers in published literature are scarce. However, some suppliers provide lot-specific bioactivity data or cite publications that have successfully used their products.
For instance, both Tocris Bioscience and R&D Systems report EC50 values for Gastrin I-stimulated gastric epithelial cell proliferation and histamine (B1213489) secretion, with stated EC50 values of 6.2 pM and 0.014 nM, respectively[1][2]. These values provide a benchmark for the expected biological activity of their products. Researchers are encouraged to request certificates of analysis from suppliers, which may contain lot-specific purity and activity data.
Key Experimental Protocols
The following are detailed protocols for common assays involving Gastrin I, providing a framework for evaluating the performance of the peptide from different commercial sources.
Cell Proliferation Assays
1. MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Gastrin I. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. BrdU Incorporation Assay for DNA Synthesis
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After the incubation, remove the medium, and fix the cells with a fixing solution (e.g., methanol-based) for 30 minutes. Denature the DNA by adding 2 M HCl for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Antibody Incubation: Incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.
Signaling Pathway Analysis
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCK2R by Gastrin I.
Protocol:
-
Cell Seeding: Plate cells expressing CCK2R in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Gastrin I Addition: Add various concentrations of Gastrin I to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the extent of calcium mobilization.
Gastric Organoid Culture
Gastrin I is a crucial component of the culture medium for the development and maintenance of gastric organoids.
Protocol:
-
Gland Isolation: Isolate gastric glands from tissue biopsies by chelation and mechanical dissociation.
-
Matrigel Embedding: Embed the isolated glands in Matrigel® on a pre-warmed culture plate.
-
Culture Medium: Overlay the Matrigel with a complete gastric organoid culture medium. A typical medium includes basal media (e.g., Advanced DMEM/F12) supplemented with growth factors such as EGF, Noggin, R-spondin1, FGF10, Wnt3a, and Gastrin I (typically at 10 nM) [3].
-
Culture Maintenance: Change the medium every 2-3 days and passage the organoids every 7-10 days.
Visualizing Gastrin I Signaling and Experimental Workflow
To further aid in understanding the molecular mechanisms and experimental design, the following diagrams were generated using Graphviz.
References
Gastrin I (Human, Sulfated): A Comprehensive Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfated human Gastrin I as a reference standard against its non-sulfated counterpart and other gastrin-related peptides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in its effective application.
Product Overview and Significance
Gastrin I, a peptide hormone, is a primary regulator of gastric acid secretion and plays a significant role in gastric motility and mucosal cell growth.[1][2][3] It exists in various forms, with the heptadecapeptide Gastrin-17 ("little gastrin") being a major bioactive form.[3][4] Gastrin I can be post-translationally modified by sulfation of a tyrosine residue. Both sulfated and non-sulfated forms are biologically active.[3] As a reference standard, highly purified and well-characterized sulfated human Gastrin I is crucial for the accurate quantification and functional analysis of gastrin in various biological matrices. Its use is prevalent in competitive immunoassays like ELISA and radioimmunoassay for determining gastrin concentrations in samples.[5][6][7]
Comparison with Alternatives
The choice of a reference standard is critical for the accuracy and reproducibility of experimental results. This section compares sulfated human Gastrin I with its most common alternative, the non-sulfated form.
Performance Characteristics
While both sulfated and non-sulfated Gastrin I bind to the cholecystokinin (B1591339) B (CCKB)/gastrin receptor, their metabolic fates and potencies can differ, which is a crucial consideration when selecting a reference standard.[8]
| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Significance for Researchers |
| Metabolic Clearance | Slower | Faster | Sulfation protects the peptide from metabolism, resulting in a longer plasma half-life. This is a critical factor in pharmacokinetic and pharmacodynamic studies.[9] |
| Plasma Half-life | 2 to 5 times higher | Lower | A longer half-life may lead to higher steady-state concentrations during infusion studies.[9] |
| Potency in Stimulating Gastric Acid Secretion | Similar | Similar | Studies in humans have shown no significant difference in the gastric acid secretory potency between the two forms.[10] |
| Efficacy of Gastrin-6 | Increased by sulfation | Lower | For the smaller gastrin fragment, gastrin-6, sulfation increases its efficacy and protects it from elimination.[11][12] |
Experimental Data and Protocols
Accurate measurement of gastrin levels is essential for studying gastrointestinal physiology and pathology. Below are summaries of experimental data and detailed protocols for common assays using Gastrin I as a reference standard.
Pharmacokinetic Parameters of Gastrin Peptides
The following table summarizes pharmacokinetic data from a comparative study in humans.
| Peptide | Half-life (min) | Metabolic Clearance Rate (MCR) (ml·kg⁻¹·min⁻¹) | Apparent Volume of Distribution (Vd) (ml/kg) |
| Non-sulfated Gastrin-17 | 5.3 ± 0.3 | 16.5 ± 1.3 | 124.3 ± 9.6 |
| Sulfated Gastrin-6 | 2.1 ± 0.3 | 42.8 ± 3.7 | 139.0 ± 30.5 |
| Non-sulfated Gastrin-6 | 1.9 ± 0.3 | 139.4 ± 9.6 | 392.0 ± 81.6 |
| Data from a study on the metabolism and acid secretory effect of gastrin peptides.[11][12] |
Experimental Protocols
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Prepare wash buffer by diluting the concentrated buffer with deionized water.
-
Reconstitute the Gastrin I standard to create a stock solution. Prepare a dilution series of the standard in the appropriate assay buffer.
-
Prepare the biotinylated Gastrin peptide and anti-Gastrin antibody solutions as per the kit instructions.
-
-
Assay Procedure:
-
Add the anti-Gastrin antibody to each well of the microplate pre-coated with a secondary antibody and incubate.
-
Wash the wells with the prepared wash buffer.
-
Add the standards, samples, and biotinylated Gastrin peptide to the wells. Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add a TMB substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentrations of the Gastrin I standards.
-
Determine the concentration of Gastrin I in the samples by interpolating their absorbance values on the standard curve.[6][13]
-
Due to the labile nature of gastrin, proper sample collection and handling are critical for accurate measurements.
-
Patient Preparation: The patient should be fasting from the night before the test. Certain medications that affect gastrin levels, such as proton pump inhibitors, should be discontinued (B1498344) for an appropriate period before sample collection.[14]
-
Blood Collection: Collect blood samples in EDTA tubes.
-
Processing: Immediately place the collected blood samples on ice. The samples should be centrifuged promptly, and the plasma separated and frozen to prevent degradation of gastrin.[14]
Visualizing Key Processes
Gastrin I Signaling Pathway
Gastrin I exerts its effects primarily by binding to the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor.[15][16] This interaction triggers multiple downstream signaling cascades that regulate gastric acid secretion and cell growth.[8][16]
Caption: Gastrin I signaling pathway via the CCKBR.
Experimental Workflow: Competitive Immunoassay
The following diagram illustrates a typical workflow for a competitive immunoassay to quantify Gastrin I.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Gastrin-1, human - 1 mg [anaspec.com]
- 4. mdpi.com [mdpi.com]
- 5. ibl-america.com [ibl-america.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 14. nbt.nhs.uk [nbt.nhs.uk]
- 15. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Sulfated Gastrin I Exhibits Enhanced Receptor Binding Kinetics Compared to Non-Sulfated Gastrin I
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published research reveals that sulfation of Gastrin I (G17) significantly enhances its binding affinity for the cholecystokinin (B1591339) B receptor (CCKBR). This heightened affinity is a key factor in the differential biological activity between the sulfated (G17s) and non-sulfated (G17ns) forms of the hormone. This guide provides a detailed comparison of their receptor binding kinetics, outlines the experimental protocols used for these measurements, and illustrates the downstream signaling pathways.
Gastrin I, a primary regulator of gastric acid secretion, exists in both sulfated and non-sulfated forms. The addition of a sulfate (B86663) group to the tyrosine residue at position 12 has been shown to be a critical modification influencing its interaction with the CCKBR.
Quantitative Comparison of Receptor Binding Affinity
Experimental data, primarily from radioligand binding assays, consistently demonstrates that sulfated Gastrin I binds to the CCKBR with a significantly higher affinity than its non-sulfated counterpart. This is reflected in their dissociation constants (Kd), where a lower Kd value indicates a stronger binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) |
| Sulfated Gastrin I (G17s) | CCKBR | 0.08 nM[1] |
| Non-sulfated Gastrin I (G17ns) | CCKBR | 1.5 nM[1] |
The data clearly indicates that sulfated Gastrin I has an approximately 18.75-fold higher affinity for the CCKBR than non-sulfated Gastrin I.
Experimental Protocols
The determination of these binding kinetics relies on established laboratory techniques, most notably radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay
This technique is a cornerstone for studying receptor-ligand interactions. A detailed protocol for comparing the binding of sulfated and non-sulfated Gastrin I to the CCKBR is as follows:
1. Membrane Preparation:
-
Isolate cell membranes from a cell line expressing the human CCKBR or from gastric mucosal tissue.
-
Homogenize the cells or tissue in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
Prepare a series of dilutions of unlabeled sulfated Gastrin I and non-sulfated Gastrin I.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled Gastrin I (e.g., ¹²⁵I-G17s) and the varying concentrations of the unlabeled "competitor" (either G17s or G17ns).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation. The Ki is an indicator of the affinity of the unlabeled ligand for the receptor.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing on-rate (kon) and off-rate (koff) constants.
1. Chip Preparation:
-
Immobilize a purified CCKBR preparation onto a sensor chip. Amine coupling is a common method for this.
2. Binding Analysis:
-
Inject a series of concentrations of sulfated Gastrin I over the sensor surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.
-
Regenerate the sensor surface to remove all bound ligand before the next injection.
-
Repeat the process for non-sulfated Gastrin I.
3. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon.
Signaling Pathways
The binding of both sulfated and non-sulfated Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-type G proteins.[2][3][4]
Caption: Gastrin I signaling pathway upon binding to the CCKBR.
Experimental Workflow
The overall workflow for comparing the receptor binding kinetics of sulfated and non-sulfated Gastrin I is a multi-step process that integrates both experimental work and data analysis.
Caption: Workflow for comparing Gastrin I binding kinetics.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
A Functional Comparison of Gastrin I and Other Key Secretagogues in Gastric Acid Secretion
Published: December 11, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Gastrin I's function and signaling pathways against other primary physiological stimulants of gastric acid secretion, namely histamine (B1213489) and acetylcholine (B1216132). The information presented is supported by experimental data to elucidate the distinct and overlapping roles of these secretagogues.
Introduction to Gastric Acid Secretagogues
The regulation of gastric acid secretion is a complex process governed by an interplay of hormonal, paracrine, and neural signals.[1] The primary stimulants responsible for activating the parietal cell's proton pump (H+/K+-ATPase) are the hormone gastrin, the paracrine agent histamine, and the neurotransmitter acetylcholine.[2][3] Gastrin is released from G-cells in the stomach antrum, histamine from enterochromaffin-like (ECL) cells, and acetylcholine from vagus nerve endings.[2][4] These molecules act through distinct receptors and signaling pathways, which can also exhibit significant crosstalk and potentiation.[1][3]
Signaling Pathways and Mechanisms of Action
The stimulatory effects of Gastrin I, acetylcholine, and histamine converge on the parietal cell to activate the H+/K+-ATPase, the final step in acid secretion.[1][5] However, their initial signaling cascades differ significantly.
Gastrin I: Gastrin is a peptide hormone that primarily acts on the cholecystokinin (B1591339) B (CCK2) receptors located on both parietal cells and ECL cells.[6][7] Its signaling is multifaceted:
-
Direct Pathway: Binding to CCK2 receptors on parietal cells activates the Gq protein-coupled receptor pathway. This leads to an increase in intracellular inositol (B14025) trisphosphate (IP₃) and calcium (Ca²⁺), stimulating the H+/K+-ATPase.[1][8]
-
Indirect Pathway: Gastrin is a potent stimulator of histamine release from ECL cells.[5][6][9] The released histamine then acts on H₂ receptors on nearby parietal cells, forming a crucial and powerful indirect mechanism for acid stimulation.[6][7] In fact, gastrin-mediated acid secretion is critically dependent on this histamine release.[10]
Histamine: Released from ECL cells, histamine is a major paracrine mediator of acid secretion.[11]
-
Direct Pathway: It binds to H₂ receptors on parietal cells, which are coupled to a Gs protein.[8] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] The cAMP pathway strongly stimulates the proton pump.[1]
Acetylcholine (ACh): Released by postganglionic neurons of the vagus nerve, acetylcholine contributes to acid secretion through several routes.[12][13]
-
Direct Pathway: ACh binds to muscarinic M3 receptors on parietal cells, which, like gastrin receptors, are coupled to the Gq protein.[4][14] This triggers the IP₃/Ca²⁺ signaling cascade, stimulating the proton pump.[1]
-
Indirect Pathways: ACh can also stimulate histamine release from ECL cells and gastrin release from G-cells, further amplifying the acid secretory response.[10][15]
The distinct pathways utilizing Ca²⁺ (gastrin, ACh) and cAMP (histamine) allow for strong potentiation, where the combined effect of the secretagogues is greater than the sum of their individual effects.[1][3]
Caption: Signaling pathways for gastric acid secretagogues.
Quantitative Comparison of Secretagogue Potency
Experimental data highlights the relative contributions and potencies of these secretagogues. While specific EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values can vary by species and experimental model, general principles have been established.
Studies in anesthetized rats have shown that gastrin, acting through a histamine-dependent pathway, is the principal mediator of meal-stimulated acid secretion, accounting for approximately 40% of the response.[16][17] The cholinergic component, mediated by acetylcholine, accounts for about 20%.[16][17] This underscores the critical role of the gastrin-histamine axis.
| Secretagogue | Receptor on Parietal Cell | Primary Second Messenger | Relative Contribution (Meal-Stimulated) | Key Characteristics |
| Gastrin I | CCK₂ | ↑ Ca²⁺[1] | ~40% (via histamine)[16] | Potent stimulator of histamine release; trophic effects on mucosa.[2][6] |
| Histamine | H₂ | ↑ cAMP[1] | Central paracrine mediator | Strong potentiation with Ca²⁺-mediated pathways.[1] |
| Acetylcholine | M₃ | ↑ Ca²⁺[1] | ~20%[16] | Direct neural stimulation; also stimulates gastrin and histamine release.[12][15] |
Experimental Protocols
Protocol 1: Measurement of Gastric Acid Secretion in vivo (Pylorus-Ligated Rat Model)
This protocol is adapted from methods used to determine the contributions of different secretagogues.[16]
-
Objective: To measure basal and stimulated gastric acid output in an anesthetized animal model.
-
Materials:
-
Urethane (B1682113) anesthetic
-
Male Sprague-Dawley rats (200-250g)
-
Surgical tools for laparotomy
-
3-0 silk suture
-
Saline solution (0.9% NaCl)
-
Stimulants (e.g., Pentagastrin (B549294), a synthetic analog of gastrin; Histamine; Carbachol, an ACh analog)
-
Antagonists (e.g., Cimetidine, an H₂ blocker; Atropine, a muscarinic blocker)
-
1N NaOH for titration
-
pH meter and indicator (e.g., phenol (B47542) red)
-
-
Methodology:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus at the pyloric-duodenal junction with a silk suture, being careful to avoid damage to blood vessels.
-
Close the abdominal incision.
-
After a recovery period (e.g., 1 hour), administer the desired secretagogue or antagonist intravenously or subcutaneously. For stimulation, pentagastrin (6 µg/kg) or histamine can be used.[18]
-
After a set duration (e.g., 2 hours), euthanize the animal and carefully excise the stomach.
-
Collect the entire gastric content into a graduated centrifuge tube.
-
Wash the stomach with a known volume of saline and add the washing to the collected juice.
-
Centrifuge the sample to remove solid debris.
-
Measure the total volume of the gastric juice.
-
Titrate a 1 ml aliquot of the supernatant with 0.1 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Calculate the total acid output (in mmol/hr) by multiplying the concentration by the total volume and dividing by the collection time.[18]
-
References
- 1. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Muscarinic Acetylcholine Signaling in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin - Wikipedia [en.wikipedia.org]
- 8. 🧫 Mechanisms of Gastric Acid Secretion: Understanding How Parietal Cells Regulate pH — King of the Curve [kingofthecurve.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Easy as 1, 2, 3? Histamine receptors and gastric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Role of gastrin, histamine, and acetylcholine in the gastric phase of acid secretion in anesthetized rats. | Semantic Scholar [semanticscholar.org]
- 18. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
A Comparative Benchmarking Guide to Gastrin I (human) (sulfated) and Other CCK2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gastrin I (human) (sulfated) and other prominent Cholecystokinin-2 Receptor (CCK2R) agonists. The data presented herein is curated from a range of preclinical studies to facilitate an objective evaluation of their performance.
Introduction to CCK2R Agonists
The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[1] Its overexpression in certain cancers, such as medullary thyroid carcinoma and small cell lung cancer, has made it a significant target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] A variety of peptide agonists, including the endogenous ligand Gastrin I, have been developed and characterized for their ability to activate this receptor. This guide focuses on benchmarking the performance of Gastrin I (human) (sulfated) against other well-known CCK2R agonists like Pentagastrin and Cholecystokinin-4 (CCK-4).
Performance Comparison of CCK2R Agonists
The following tables summarize the quantitative data on the binding affinity and potency of selected CCK2R agonists. These parameters are critical in determining the effectiveness of an agonist in activating the receptor.
Table 1: Binding Affinity (IC50) of CCK2R Agonists
| Agonist | Cell Line | IC50 (nM) | Reference |
| Gastrin I (human) (sulfated) | - | Data not available in a directly comparable format | |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [4][5] |
| Pentagastrin | - | 11 | [6] |
| DOTA-MGS5 | A431-CCK2R | < 1 | [7] |
| DOTA-MG11 | A431-CCK2R | ~1 | [8] |
| CP04 | A431-CCK2R | ~1 | [7] |
| Cholecystokinin-4 (CCK-4) | Chicken CCK2R | 1.9 | [9] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand.
Table 2: Potency (EC50) of CCK2R Agonists
| Agonist | Assay | Cell Line | EC50 (nM) | Reference |
| Pentagastrin | Calcium Mobilization | A431-CCK2R | 2.80 ± 0.52 | [10] |
| Pentagastrin | Calcium Mobilization | AR42J | 0.43 ± 0.19 | [10] |
| s-CCK4-NH2 | - | CCK2R | 4.9 | [11] |
| l-CCK4-NH2 | - | CCK2R | 2.6 | [11] |
EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
CCK2R Signaling Pathway
Activation of the CCK2R by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[12] This signaling pathway is pivotal in mediating the physiological effects of CCK2R activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to benchmark CCK2R agonists.
Receptor Binding Assay
This assay determines the affinity of a ligand for the CCK2R.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
CCK2R-expressing cells (e.g., A431-CCK2R) or cell membranes.[13]
-
Test agonists at various concentrations.
-
Binding buffer.
-
Filter plates and vacuum manifold.[14]
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test agonists.
-
Incubation: Incubate the CCK2R-expressing cell membranes with the radiolabeled ligand and varying concentrations of the test agonist.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a vacuum manifold.[14]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. Determine the IC50 value from the resulting competition curve using non-linear regression.[14]
Calcium Mobilization Assay
This functional assay measures the potency of an agonist in activating the CCK2R-mediated signaling pathway.[15]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound.[16]
Materials:
-
CCK2R-expressing cells (e.g., A431-CCK2R or AR42J).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Test agonists at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader with automated injection capabilities.[15]
Procedure:
-
Cell Plating: Seed CCK2R-expressing cells in a multi-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of the test agonist to the wells using the instrument's injector.
-
Signal Detection: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the tumor-targeting capabilities and therapeutic efficacy of CCK2R agonists, often in the context of radiopharmaceuticals.
Objective: To assess the biodistribution and anti-tumor effects of a CCK2R agonist conjugate.
Materials:
-
CCK2R-expressing tumor cells (e.g., A431-CCK2R or AR42J).[17][18]
-
Test agonist (often radiolabeled, e.g., with 177Lu or 68Ga).
-
Imaging system (e.g., SPECT/CT or PET/CT).
Procedure:
-
Tumor Implantation: Subcutaneously inject CCK2R-expressing tumor cells into the flank of the mice. Allow tumors to grow to a suitable size.[19]
-
Agonist Administration: Administer the test agonist (e.g., intravenously).
-
Imaging and Biodistribution: At various time points post-injection, perform imaging to visualize tumor uptake and biodistribution. Subsequently, euthanize the animals, dissect organs and the tumor, and measure the radioactivity in each tissue to quantify uptake (often expressed as a percentage of the injected activity per gram of tissue, %IA/g).[17]
-
Therapeutic Efficacy (for radiolabeled agonists): Monitor tumor growth over time in treated versus control groups. Kaplan-Meier survival analysis can also be performed.[20]
-
Data Analysis: Analyze imaging data to determine tumor-to-background ratios. Compare biodistribution data between different agonists. For therapy studies, compare tumor growth rates and survival curves.
Conclusion
This guide provides a comparative overview of Gastrin I (human) (sulfated) and other key CCK2R agonists based on available preclinical data. The provided tables, signaling pathway diagram, and experimental protocols offer a valuable resource for researchers in the field of gastroenterology, oncology, and drug discovery. The selection of an appropriate CCK2R agonist for a specific research or therapeutic application will depend on a careful consideration of its binding affinity, potency, and in vivo performance characteristics. Further head-to-head studies under standardized conditions will be beneficial for a more definitive comparison.
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 | MDPI [mdpi.com]
- 6. Pentagastrin - MedChem Express [bioscience.co.uk]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Half-maximal effective concentration (EC50) for selected ligands at NK1R or CCK2R. - figshare - Figshare [figshare.com]
- 12. innoprot.com [innoprot.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy [thno.org]
- 18. Advances in radiopharmaceuticals for cancer radiotheranostics: CCK2R targeting as a paradigm for translational innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 177Lu Labeled Cyclic Minigastrin Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro and In Vivo Dynamics of Sulfated Gastrin I: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo data is paramount for predicting the clinical efficacy and behavior of therapeutic candidates. This guide provides a comprehensive comparison of the in vitro and in vivo activities of sulfated Gastrin I, a crucial peptide hormone in gastrointestinal physiology. By presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, this document aims to facilitate a deeper understanding of this molecule's biological significance.
Quantitative Comparison of In Vitro and In Vivo Data
The biological activity of sulfated Gastrin I (Gastrin-17-II) has been characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, offering a side-by-side comparison with its non-sulfated counterpart (Gastrin-17-I) where available, to highlight the impact of sulfation on its function.
| Parameter | Sulfated Gastrin I (Gastrin-17-II) | Non-Sulfated Gastrin I (Gastrin-17-I) | Receptor Type | System | Reference |
| Dissociation Constant (Kd) | 0.08 nM | 1.5 nM | Gastrin Receptor | Guinea Pig Pancreatic Acini | [1] |
Table 1: In Vitro Receptor Binding Affinity. This table illustrates the significantly higher binding affinity of sulfated Gastrin I to the gastrin receptor compared to the non-sulfated form.
| Parameter | Sulfated Gastrin-17 | Non-Sulfated Gastrin-17 | System | Reference |
| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | Human | [2][3] |
| 50% Effective Dose (ED50) (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | Human | [2][3] |
| 50% Effective Concentration (EC50) (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | Human (Serum) | [2][3] |
Table 2: In Vivo Gastric Acid Secretion in Humans. These data suggest that while sulfation increases receptor binding affinity in vitro, its influence on the overall gastric acid secretory potency in humans is not statistically significant.
| Parameter | Sulfated Gastrin-6 | Non-Sulfated Gastrin-6 | Non-Sulfated Gastrin-17 | System | Reference |
| Maximal Acid Output (mmol H+/50 min) | 24.5 ± 2.0 | 19.3 ± 2.3 | 28.3 ± 2.0 | Human | |
| EC50 (pmol/L) | 24 ± 2 | 25 ± 2 | 43 ± 6 | Human | |
| Half-life (min) | 2.1 ± 0.3 | 1.9 ± 0.3 | 5.3 ± 0.3 | Human | |
| Metabolic Clearance Rate (MCR) (ml/kg/min) | 42.8 ± 3.7 | 139.4 ± 9.6 | 16.5 ± 1.3 | Human |
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of Gastrin Peptides in Humans. This table compares a shorter sulfated gastrin peptide with its non-sulfated counterpart and the longer non-sulfated Gastrin-17, indicating that sulfation can increase efficacy and reduce the metabolic clearance rate of shorter gastrin peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of sulfated Gastrin I.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of sulfated Gastrin I to its receptor.
-
Preparation of Pancreatic Acini: Guinea pig pancreatic acini are isolated by collagenase digestion.
-
Radiolabeling: Gastrin-17 is radioactively labeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.
-
Binding Reaction: The isolated pancreatic acini are incubated with a fixed concentration of ¹²⁵I-labeled gastrin and varying concentrations of unlabeled sulfated Gastrin I (competitor).
-
Separation: Bound and free radioligand are separated by centrifugation.
-
Quantification: The radioactivity of the cell pellet (bound fraction) is measured using a gamma counter.
-
Data Analysis: The dissociation constant (Kd) is calculated by analyzing the competition binding data, which reflects the affinity of sulfated Gastrin I for the receptor.[1]
In Vivo Gastric Acid Secretion Assay
This protocol measures the effect of sulfated Gastrin I on gastric acid secretion in vivo.
-
Subject Preparation: Healthy human subjects are fasted overnight. A nasogastric tube is inserted to allow for the collection of gastric contents.
-
Basal Acid Output Measurement: Gastric juice is collected for a baseline period to determine the basal acid output.
-
Gastrin Infusion: Sulfated Gastrin I is administered intravenously at varying doses.
-
Stimulated Acid Output Measurement: Gastric juice is continuously collected throughout the infusion period.
-
Analysis: The volume and acid concentration of the gastric juice are measured to calculate the acid output.
-
Dose-Response Curve: A dose-response curve is generated to determine parameters such as the maximal acid response and the 50% effective dose (ED50).[2][3]
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of sulfated Gastrin I on the proliferation of a responsive cell line.
-
Cell Culture: A suitable cell line expressing the gastrin receptor (e.g., AGS-GR cells) is cultured in 96-well plates.
-
Treatment: Cells are treated with various concentrations of sulfated Gastrin I and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells, and the effect of sulfated Gastrin I on cell proliferation is determined by comparing the absorbance of treated wells to control wells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of sulfated Gastrin I via the CCK2 receptor.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Correlation and Conclusion
The presented data reveal a nuanced relationship between the in vitro and in vivo effects of sulfated Gastrin I. In vitro, sulfation dramatically increases the binding affinity of Gastrin I to its receptor.[1] This enhanced affinity, however, does not translate to a significantly more potent stimulation of gastric acid secretion in vivo in humans.[2][3] This suggests that while receptor binding is a critical initiating event, other physiological factors, such as metabolic clearance, play a significant role in determining the ultimate in vivo response.
Indeed, studies on shorter gastrin peptides indicate that sulfation can decrease the metabolic clearance rate, thereby prolonging the peptide's half-life and enhancing its efficacy. This highlights the importance of considering pharmacokinetic parameters when attempting to correlate in vitro binding data with in vivo potency.
The signaling pathways activated by sulfated Gastrin I, primarily through the CCK2 receptor, involve well-established cascades leading to cellular responses such as histamine release, which in turn stimulates acid secretion, and cell proliferation.[4] The trophic effects of gastrin are mediated by pathways such as the MAP kinase cascade, providing a molecular basis for its role in mucosal growth.
References
- 1. Histamine release from isolated mast cells as a bioassay system for the standardization of allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. novamedline.com [novamedline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Inter-Assay Variability in Human Gastrin I (Sulfated) Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of biomarkers is paramount. Gastrin I, a key peptide hormone in regulating gastric acid secretion, exists in both sulfated and non-sulfated forms. The ability to reliably measure its circulating levels is crucial for various physiological and pathological investigations. This guide provides a comparative overview of the inter-assay variability of commercially available kits for the measurement of human Gastrin I, with a focus on the sulfated form.
Understanding Inter-Assay Variability
Inter-assay variability, often expressed as the coefficient of variation (CV), is a critical performance characteristic of an immunoassay. It measures the degree of variation between results obtained from the same sample run on different occasions or with different batches of assay kits. A lower inter-assay CV indicates higher reproducibility and reliability of the assay over time. Generally, an inter-assay CV of less than 15% is considered acceptable for immunoassays.[1]
Comparison of Commercially Available Gastrin I Assay Kits
The following table summarizes the inter-assay variability data for several commercially available ELISA and EIA kits designed to measure human Gastrin I. It is important to note that while the focus of this guide is on the sulfated form, many commercially available kits are designed to detect total Gastrin I, with varying degrees of cross-reactivity to the sulfated and non-sulfated forms. The data presented here is as reported by the manufacturers.
| Manufacturer | Product Name/Catalog No. | Assay Type | Inter-Assay CV (%) |
| Abcam | Human Gastrin I ELISA Kit (ab133033) | Competitive ELISA | 4.4% (Low conc.), 6.5% (Medium conc.)[2] |
| Sigma-Aldrich | Gastrin EIA Kit | Competitive EIA | <15% |
| Invitrogen | Human Gastrin ELISA Kit (EEL058) | Competitive ELISA | <10%[3] |
| Elabscience | Human GT(Gastrin) ELISA Kit | Competitive ELISA | <10%[4] |
| Creative Diagnostics | Human Gastrin ELISA Kit | Competitive ELISA | <10%[5] |
Note: The specificity and cross-reactivity with sulfated Gastrin I can vary between kits. Researchers should consult the product datasheets for detailed information. For instance, the Abcam Human Gastrin I ELISA Kit (ab133033) shows 9.3% cross-reactivity with Gastrin II (G17-II, sulfated).[2]
Experimental Protocols
The precise experimental protocols for determining inter-assay variability are specific to each manufacturer's quality control procedures. However, a general methodology is typically followed.
General Protocol for Inter-Assay Variability Determination:
-
Sample Selection: A minimum of two pooled human serum or plasma samples, with gastrin concentrations at the low and high ends of the assay's standard curve, are selected.
-
Assay Repetition: The selected samples are assayed in duplicate or triplicate in multiple, independent assay runs. These runs may be performed on different days, by different operators, or using different lots of the assay kit to capture the full range of potential variability.
-
Data Analysis: The mean concentration and standard deviation are calculated for each sample across all assay runs.
-
CV Calculation: The inter-assay CV is then calculated for each sample using the following formula: Inter-Assay CV (%) = (Standard Deviation of the Mean Concentration / Mean Concentration) x 100
The following diagram illustrates a typical workflow for a competitive ELISA, a common format for Gastrin I measurement.
Caption: A generalized workflow for a competitive ELISA used in the quantification of Gastrin I.
Logical Relationship in Comparing Inter-Assay Variability
When evaluating and comparing the inter-assay variability of different kits, a logical approach is necessary to ensure a fair and comprehensive assessment. The following diagram outlines the key considerations in this process.
Caption: A logical diagram illustrating the process of comparing inter-assay variability between different assay kits.
Conclusion
The selection of an appropriate assay kit for the measurement of human sulfated Gastrin I requires careful consideration of its performance characteristics, with inter-assay variability being a key indicator of reproducibility. While several manufacturers offer kits with acceptable inter-assay CVs, researchers should critically evaluate the specificity of these assays for the sulfated form of Gastrin I to ensure the data generated is relevant to their research questions. It is also recommended that an in-house validation of the chosen kit be performed to confirm its performance with the specific sample types and conditions of the intended study.
References
Safety Operating Guide
Proper Disposal of Gastrin I (human) (sulfated): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like Gastrin I (human) (sulfated) are paramount for maintaining a secure and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of Gastrin I (human) (sulfated), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Gastrin I is a peptide hormone that stimulates the secretion of gastric acid. While some safety data sheets (SDS) for the sulfated form of human Gastrin I classify it as non-hazardous, other sources for the non-sulfated form indicate potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed.[1][2] Due to this conflicting information, it is prudent to handle Gastrin I (human) (sulfated) as a potentially hazardous substance and follow rigorous disposal protocols.
Key Safety and Disposal Information
The following table summarizes essential quantitative data and handling recommendations for Gastrin I (human) (sulfated).
| Property | Value | Citation(s) |
| CAS Number | 19361-51-4 | [1] |
| Molecular Formula | C₉₇H₁₂₄N₂₀O₃₄S₂ | [1] |
| Appearance | Lyophilized powder | [3] |
| Storage Temperature | -20°C | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | |
| Primary Disposal Route | As hazardous chemical waste, in accordance with local, state, and federal regulations. | [4] |
| Decontamination Options | Chemical inactivation with 10% sodium hypochlorite (B82951) (bleach) solution; Autoclaving at 121°C and 15 psi. | [1] |
Experimental Protocol: Decontamination of Gastrin I (human) (sulfated) Waste
This protocol details the chemical inactivation of Gastrin I (human) (sulfated) waste using a bleach solution. This method is suitable for liquid waste (e.g., unused solutions) and for decontaminating labware that has come into contact with the peptide.
Materials:
-
10% sodium hypochlorite (bleach) solution
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Designated hazardous chemical waste container, properly labeled
-
pH indicator strips (if neutralization is required by your institution)
-
Neutralizing agent (e.g., sodium bisulfite), if required
Procedure:
-
Work in a Ventilated Area: Perform all decontamination steps in a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the Decontamination Solution: Prepare a fresh 10% bleach solution.
-
Treat Liquid Waste:
-
Carefully add the 10% bleach solution to the liquid peptide waste. A ratio of at least 1 part bleach solution to 10 parts waste is recommended.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation of the peptide.[1]
-
-
Decontaminate Solid Waste and Labware:
-
Immerse contaminated items such as pipette tips, vials, and stir bars in the 10% bleach solution.
-
Ensure all surfaces are in contact with the solution for at least 30 minutes.[1]
-
-
Waste Neutralization (if required):
-
After the 30-minute inactivation period, check the pH of the treated liquid waste.
-
If required by your institution's Environmental Health and Safety (EHS) department, neutralize the solution before final disposal.
-
-
Final Disposal:
-
Pour the treated and, if necessary, neutralized liquid into a designated hazardous chemical waste container.
-
After decontamination, dispose of the solid waste in the appropriate labeled waste container as per your institution's guidelines.[1]
-
Thoroughly rinse decontaminated labware with purified water before reuse.
-
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of Gastrin I (human) (sulfated) waste.
Caption: Waste Disposal Decision Workflow for Gastrin I (human) (sulfated).
It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols, as regulations can vary. Always adhere to the most stringent guidelines available to ensure a safe and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling Gastrin I (human) (sulfated)
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides such as Gastrin I (human) (sulfated) are paramount to ensuring both personal safety and experimental integrity. This document provides a comprehensive operational and disposal plan, grounded in established laboratory safety protocols for handling potent biological materials.
While one Safety Data Sheet (SDS) for Gastrin I (human) (sulfated) classifies it as not a hazardous substance, another SDS for the non-sulfated form, Gastrin I (human), indicates potential hazards including oral toxicity, skin and eye irritation, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with a comprehensive approach to personal protective equipment (PPE) and safety measures.[3]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent use of appropriate PPE. The following table summarizes the recommended equipment when handling Gastrin I (human) (sulfated), especially in its lyophilized powder form.[4]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against accidental splashes of solutions containing the peptide.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5][6][7] |
| Body Protection | Laboratory coat or protective gown | Shields skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[4][6] |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to maintain the integrity of Gastrin I (human) (sulfated) and to minimize exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the lyophilized powder at -20°C for long-term stability.[3]
-
Keep the container tightly sealed in a dry environment to prevent degradation from moisture.[8][9]
2. Reconstitution:
-
Handle the lyophilized powder in a designated area, such as a fume hood or biosafety cabinet, to minimize inhalation risk.[4]
-
Before opening, allow the vial to gradually come to room temperature in a desiccator to prevent condensation.[9]
-
Use sterile, calibrated instruments for reconstitution.[8] Aqueous solutions can be prepared by dissolving the powder in appropriate buffers.[3]
-
It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage of solutions, it is advised to store at -80°C for up to six months.[10]
-
Clearly label all solutions with the peptide name, concentration, and preparation date.[4][5]
3. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[6][11]
-
Do not eat, drink, or smoke in the designated handling area.[12]
-
Use separate, sterile equipment for each peptide to prevent cross-contamination.[4][5]
-
Wash hands thoroughly after handling the compound.[3]
Disposal Plan
Proper disposal of Gastrin I (human) (sulfated) and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation: All materials that have come into contact with the peptide, including vials, pipette tips, gloves, and other consumables, should be treated as chemical waste.[8]
-
Containment: Collect all contaminated waste in designated, clearly labeled hazardous waste containers.[4]
-
Unused Solutions: Unused solutions should be disposed of in designated chemical waste containers. Do not pour peptide solutions down the drain.[8]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[4] This may involve incineration or other chemical treatments.[11]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of Gastrin I (human) (sulfated) in a laboratory setting.
Caption: Workflow for Safe Handling of Gastrin I.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide24.store [peptide24.store]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. shrinebio.com [shrinebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peptide.co.jp [peptide.co.jp]
- 12. fishersci.se [fishersci.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
